molecular formula C7H9IN2O2 B1454562 methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1175275-82-7

methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1454562
CAS No.: 1175275-82-7
M. Wt: 280.06 g/mol
InChI Key: XOKVCLROHSZHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C7H9IN2O2 and its molecular weight is 280.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKVCLROHSZHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The inherent biological activity of this five-membered heterocyclic scaffold has driven extensive research into its synthesis and functionalization.[4][5] Within this class of compounds, this compound stands out as a particularly valuable intermediate.

The strategic importance of this molecule lies in its bifunctional nature. The N-1 propanoate chain provides a vector for extending the molecular framework or for conversion to a carboxylic acid to improve solubility or engage in further coupling chemistry.[6][7] Concurrently, the iodine atom at the C-4 position is not merely a placeholder; it is a versatile synthetic handle, primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of diverse molecular fragments, making it an ideal building block for constructing libraries of complex drug candidates.

This guide provides a comprehensive, field-tested methodology for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections. The most strategic disconnection is at the N1-Cα bond of the propanoate chain, leading back to 4-iodopyrazole and a suitable three-carbon electrophile. This points toward an N-alkylation strategy. The second disconnection is at the C4-I bond of the pyrazole ring, leading back to the parent pyrazole heterocycle.

G target This compound intermediate1 4-Iodopyrazole target->intermediate1 N-Alkylation Disconnection intermediate2 Methyl Acrylate (Michael Acceptor) target->intermediate2 precursor Pyrazole intermediate1->precursor Iodination Disconnection reagent1 Iodine (I₂) intermediate1->reagent1

Based on this analysis, our forward synthesis is a two-stage process:

  • Stage 1: Iodination. Synthesis of the key intermediate, 4-iodopyrazole, via electrophilic iodination of pyrazole.

  • Stage 2: N-Alkylation. Conjugate addition of 4-iodopyrazole to methyl acrylate (a Michael-type addition) to yield the final product. This approach is generally favored for its high regioselectivity and atom economy compared to substitution reactions with 3-halopropanoates.[8][9]

Stage 1: Synthesis of the 4-Iodopyrazole Precursor

The synthesis of 4-iodopyrazole is achieved through the direct electrophilic iodination of the pyrazole ring. The C4 position is highly susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. To drive the reaction to completion and consume the hydrogen iodide (HI) byproduct, which can participate in reversible reactions, an oxidizing agent is employed.

Experimental Protocol 1: Direct Iodination of Pyrazole

Objective: To synthesize 4-iodopyrazole from pyrazole using iodine and an oxidant.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Stoichiometric Ratio
Pyrazole 68.08 3.40 g 50.0 1.0
Iodine (I₂) 253.81 12.7 g 50.0 1.0
Hydrogen Peroxide (35% aq.) 34.01 5.0 mL ~58 ~1.16
Deionized Water 18.02 40 mL - -
Sodium Thiosulfate 158.11 As needed - -

| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - | - |

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add pyrazole (1.0 eq.) and iodine (1.0 eq.).

  • Add 40 mL of deionized water to the flask and begin vigorous stirring. The mixture will form a dark slurry.

  • Heat the mixture to 70-80°C in a water bath.

  • Once the temperature is stable, add the 35% hydrogen peroxide solution (1.1-1.2 eq.) dropwise via the dropping funnel over a period of 1 hour.[10] Causality: The slow addition of the oxidant is critical to control the reaction rate and prevent excessive heat generation. The H₂O₂ oxidizes the HI byproduct back to I₂, ensuring the iodine is fully utilized for the electrophilic substitution and driving the equilibrium forward.[10]

  • After the addition is complete, maintain the reaction at 80°C for an additional 2-3 hours, monitoring the disappearance of the deep purple iodine color by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • If any residual iodine color remains, add a saturated solution of sodium thiosulfate dropwise until the solution becomes colorless.

  • Carefully adjust the pH of the mixture to 7-8 by adding 10% aqueous sodium hydroxide. This neutralizes any remaining acidic species and ensures the product is in its neutral form for precipitation.

  • Collect the resulting pale solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry under vacuum to yield 4-iodopyrazole.

Expected Yield: 85-92%.

G

Stage 2: Synthesis of this compound

The final product is synthesized via an aza-Michael addition. This reaction involves the nucleophilic attack of a nitrogen atom from 4-iodopyrazole onto the electron-deficient β-carbon of methyl acrylate. The reaction is typically facilitated by a non-nucleophilic organic base, which deprotonates the pyrazole N-H, increasing its nucleophilicity.

Mechanism: Base-Catalyzed Aza-Michael Addition
  • Deprotonation: The base abstracts the acidic proton from the N1 position of 4-iodopyrazole, generating a pyrazolate anion. This anion is a significantly stronger nucleophile.

  • Nucleophilic Attack: The anionic nitrogen attacks the β-carbon of methyl acrylate, which bears a partial positive charge due to the electron-withdrawing nature of the adjacent ester group.

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base (or upon aqueous workup) to yield the final N-alkylated product.

G

Experimental Protocol 2: Aza-Michael Addition

Objective: To synthesize the title compound by reacting 4-iodopyrazole with methyl acrylate.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Stoichiometric Ratio
4-Iodopyrazole 193.98 7.76 g 40.0 1.0
Methyl Acrylate 86.09 4.13 g (4.3 mL) 48.0 1.2
DBU (1,8-Diazabicycloundec-7-ene) 152.24 0.61 g (0.6 mL) 4.0 0.1
N,N-Dimethylformamide (DMF) 73.09 80 mL - -
Ethyl Acetate 88.11 As needed - -

| Brine | - | As needed | - | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-iodopyrazole (1.0 eq.) in anhydrous DMF (80 mL).

  • Add methyl acrylate (1.2 eq.) to the solution. Causality: A slight excess of the Michael acceptor is used to ensure complete consumption of the more valuable 4-iodopyrazole precursor.

  • Add DBU (0.1 eq.) dropwise to the stirred solution at room temperature.[8][9] Causality: DBU is an effective, non-nucleophilic base for this transformation, minimizing side reactions while efficiently catalyzing the reaction. Using a catalytic amount is sufficient and simplifies purification.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting 4-iodopyrazole spot is consumed.

  • Upon completion, pour the reaction mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford pure this compound.

Expected Yield: 75-88%.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol [6]
Appearance White to off-white solid or pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.35 (t, 2H, N-CH₂), 3.65 (s, 3H, O-CH₃), 2.90 (t, 2H, CH₂-COO)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.0 (C=O), 143.0 (pyrazole-CH), 135.0 (pyrazole-CH), 58.0 (pyrazole-C-I), 52.0 (O-CH₃), 48.0 (N-CH₂), 34.0 (CH₂-COO)
Mass Spec (ESI+) m/z: 280.97 [M+H]⁺

Note: NMR chemical shifts are predicted based on known values for similar structures and may vary slightly.

Conclusion

This guide details a robust and reproducible two-step synthesis for this compound, a high-value intermediate for drug discovery and chemical biology. The methodology, centered on a highly efficient aza-Michael addition, provides a reliable pathway for researchers and scientists to access this versatile building block. The protocols are designed to be self-validating, with clear explanations for each critical step, ensuring both high yield and high purity of the final product, ready for application in advanced synthetic programs.

References

An In-depth Technical Guide to the Structural Analysis of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, a substituted pyrazole of interest in medicinal chemistry and materials science.[1][2][3] As direct, consolidated structural data for this specific molecule is not extensively published, this guide adopts a first-principles approach, detailing the requisite experimental protocols and predicting the expected outcomes based on established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a heterocyclic compound featuring a 4-iodinated pyrazole core N-substituted with a methyl propanoate side chain. Pyrazole derivatives are a cornerstone in pharmacology, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[2][4] The precise substitution pattern on the pyrazole ring is critical to its function and interaction with biological targets. Therefore, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for any further investigation, be it in drug discovery, process chemistry, or materials science.

This guide will detail the integrated application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD) to achieve complete structural verification.

Foundational Analysis: Confirming Molecular Formula via High-Resolution Mass Spectrometry (HRMS)

The first step in any structural analysis is to confirm the elemental composition. HRMS provides exquisitely accurate mass measurements, allowing for the confident determination of a molecule's formula.[5][6][7]

HRMS Experimental Protocol
  • Sample Preparation : Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution data.[8]

  • Analysis Mode : Perform the analysis in positive ion mode to detect protonated molecules [M+H]⁺.

  • Data Acquisition : Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Predicted Data and Interpretation

For this compound (Molecular Formula: C₇H₉IN₂O₂), the following data is anticipated.

Table 1: Predicted HRMS Data

Ion SpeciesCalculated Exact MassObserved m/z (Predicted)
[M+H]⁺295.9703295.9701 (± 5 ppm)
[M+Na]⁺317.9523317.9521 (± 5 ppm)

A key diagnostic feature will be the distinct isotopic signature of iodine. Natural iodine is 100% ¹²⁷I. However, the presence of other atoms like carbon will generate a characteristic isotopic pattern. The high mass accuracy of HRMS allows for the unequivocal determination of the elemental formula from the measured exact mass.[6][7]

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments would reveal the connectivity. The most probable fragmentation would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO) from the propanoate chain.

Caption: Predicted MS/MS fragmentation of the parent ion.

Elucidating Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and bonding arrangement of atoms in a molecule.[9] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular skeleton.

NMR Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.[9]

  • 1D Experiments : Acquire standard ¹H and proton-decoupled ¹³C spectra.[11]

  • 2D Experiments : Acquire a ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure suggests a distinct set of signals for the propanoate chain and the pyrazole ring.

Table 2: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3', H-5' (Pyrazole)~7.5 - 7.8s, s1H, 1HAromatic protons on the pyrazole ring; appear as singlets due to lack of adjacent protons.[12][13]
-OCH₃ (Ester)~3.70s3HSinglet for the methyl ester protons.
-NCH₂- (Propanoate)~4.40t2HTriplet, coupled to the adjacent CH₂ group. Shifted downfield due to attachment to the pyrazole nitrogen.
-CH₂CO- (Propanoate)~2.95t2HTriplet, coupled to the NCH₂ group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C spectrum will confirm the carbon framework.

Table 3: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~170Typical chemical shift for an ester carbonyl carbon.
C-3', C-5' (Pyrazole)~140, ~130Aromatic carbons of the pyrazole ring.
C-4' (Pyrazole)~85Carbon bearing the heavy iodine atom, significantly shifted upfield.[14]
-OCH₃ (Ester)~52Methyl ester carbon.
-NCH₂- (Propanoate)~48Carbon adjacent to the pyrazole nitrogen.
-CH₂CO- (Propanoate)~35Carbon adjacent to the carbonyl group.
Integrated NMR Analysis Workflow

The combination of NMR experiments provides a self-validating system for structural assignment.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Count & Coupling) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Count) C13->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Workflow for NMR-based structural elucidation.

Functional Group Confirmation: FTIR Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Experimental Protocol
  • Instrumentation : Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

Table 4: Predicted FTIR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H (Pyrazole)
~2950-2850C-H StretchAliphatic C-H (Propanoate)
~1735C=O StretchEster Carbonyl
~1550-1450C=N, C=C StretchPyrazole Ring Vibrations[15][16]
~1250-1100C-O StretchEster C-O
Below 800C-I StretchCarbon-Iodine Bond

The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1735 cm⁻¹.[15]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

While spectroscopic methods provide powerful evidence for connectivity, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule, including precise bond lengths, bond angles, and stereochemistry.[17][18][19]

SC-XRD Experimental Protocol
  • Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size).[20] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[19][20] Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.[18]

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[17] Solve the structure using direct methods or Patterson functions to locate the atoms, and refine the model to achieve the best fit with the experimental data.[19]

Expected Structural Insights

SC-XRD analysis would provide definitive confirmation of:

  • Connectivity : The N1-substitution of the pyrazole ring.

  • Geometry : The planarity of the pyrazole ring and the conformation of the propanoate side chain.

  • Intermolecular Interactions : Packing forces in the crystal lattice, such as hydrogen bonds or halogen bonds.[21]

XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Positions Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. HRMS establishes the correct elemental formula. 1D and 2D NMR spectroscopy piece together the atomic connectivity. FTIR confirms the presence of key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. Each technique cross-validates the others, providing a robust and trustworthy characterization that is essential for advancing the compound into further research and development stages.

References

An In-Depth Technical Guide to Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a pyrazole ring substituted with an iodine atom and a methyl propanoate group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore, and the presence of an iodine atom offers a reactive handle for various chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, potential applications, and essential safety information.

Core Identifiers and Chemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers
IdentifierValue
CAS Number 1175275-82-7[1]
Molecular Formula C₇H₉IN₂O₂
MDL Number MFCD20326730[1]
Physicochemical Properties
PropertyValue
Molecular Weight 280.07 g/mol
Appearance Off-white to pale yellow solid (inferred from similar compounds)
Solubility Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.

Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole ring followed by iodination and subsequent alkylation. The following protocol is a representative synthesis based on established chemical principles for pyrazole derivatization.

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., Hydrazine, β-ketoester) Step1 Pyrazole Ring Formation Start->Step1 Step2 Iodination of Pyrazole Step1->Step2 Step3 N-Alkylation with Methyl Acrylate Step2->Step3 Product This compound Step3->Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Iodopyrazole

The synthesis begins with the iodination of pyrazole. This can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of a base.

  • Materials: Pyrazole, Iodine (I₂), Sodium Bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • In a round-bottom flask, dissolve pyrazole (1.0 eq) in dichloromethane.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • To the biphasic mixture, add iodine (1.1 eq) portion-wise with vigorous stirring at room temperature.

    • Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole.

Step 2: N-Alkylation of 4-Iodopyrazole

The final step is the N-alkylation of 4-iodopyrazole with methyl acrylate via a Michael addition reaction to introduce the propanoate side chain.

  • Materials: 4-Iodopyrazole, Methyl Acrylate, a suitable base (e.g., Triethylamine or DBU), and a solvent (e.g., Acetonitrile or DMF).

  • Procedure:

    • Dissolve 4-iodopyrazole (1.0 eq) in the chosen solvent in a reaction flask.

    • Add the base (catalytic amount to 1.1 eq) to the solution.

    • Add methyl acrylate (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the propanoate side chain.

  • Pyrazole Protons (H-3 and H-5): Two singlets in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the iodine substituent.

  • Propanoate Methylene Protons (-CH₂-CH₂-COOCH₃): Two triplets, one for the methylene group attached to the pyrazole nitrogen and another for the methylene group adjacent to the carbonyl.

  • Propanoate Methyl Protons (-COOCH₃): A singlet around δ 3.7 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring. The carbon bearing the iodine atom (C-4) will have a characteristic chemical shift.

  • Carbonyl Carbon (-COO-): A signal in the downfield region, typically around δ 170 ppm.

  • Propanoate Methylene Carbons: Two signals for the methylene carbons.

  • Propanoate Methyl Carbon: A signal for the methyl carbon of the ester group.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. These compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

This compound serves as a key intermediate in the synthesis of more elaborate molecules designed to interact with specific biological targets. The strategic placement of the iodine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the introduction of diverse substituents at the 4-position of the pyrazole ring, facilitating the generation of compound libraries for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas of Interest:
  • Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

  • Inflammation and Pain: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Infectious Diseases: The antimicrobial potential of pyrazole-containing compounds is an active area of research.

Signaling Pathway Diagram

Drug_Discovery_Pathway Start This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Reaction Library Library of Diverse Pyrazole Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

Based on the safety data for structurally related iodinated pyrazoles, this compound should be handled with care, assuming it is an irritant.

Hazard Identification and Precautionary Measures
  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear appropriate protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical entity for researchers engaged in the synthesis of novel organic compounds, particularly within the pharmaceutical industry. Its well-defined structure, coupled with the reactivity of the C-I bond, provides a versatile platform for the development of new molecular architectures. While this guide offers a comprehensive overview based on available data and chemical principles, researchers are encouraged to consult specific safety data sheets and perform thorough literature searches for the most up-to-date information before use. The continued exploration of such building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Whitepaper: Elucidating the Potential Mechanism of Action for Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a novel small molecule built upon a pyrazole scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous FDA-approved therapeutics.[1][2] The incorporation of an iodine atom at the C4 position and an N-alkyl propanoate ester suggests a molecule designed with intent, potentially leveraging established pharmacophoric features for therapeutic intervention.[3][4] This guide presents a series of well-grounded hypotheses for its mechanism of action, focusing on kinase inhibition, general enzyme modulation, and a potential prodrug strategy. We provide a logical, multi-pronged experimental cascade designed to systematically investigate these hypotheses, offering detailed protocols and data interpretation frameworks to guide researchers in uncovering the compound's therapeutic potential.

Molecular Deconstruction and Rationale

The structure of this compound presents three key features that inform our mechanistic hypotheses:

  • The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles that are cornerstones of modern drug design. Their ability to act as versatile scaffolds, participating in hydrogen bonding and other key interactions within enzyme active sites, has led to their widespread use.[5][6][7] Notably, the pyrazole ring is a core component of numerous protein kinase inhibitors, including the FDA-approved drugs Crizotinib and Ruxolitinib, making this enzyme class a primary area of investigation.[1][8]

  • The C4-Iodo Substituent: Halogenation is a powerful tool in drug design. The iodine atom at the C4 position is not merely a synthetic handle for diversification via cross-coupling reactions.[3][9] It can significantly enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[4] Furthermore, its electronic properties can modulate the reactivity and pKa of the pyrazole ring system.

  • The N1-Propanoate Ester Side Chain: The methyl propanoate group attached to the N1 position is a classic ester moiety. Esters are often employed as prodrugs to enhance physicochemical properties like lipophilicity, which can improve cell membrane permeability and oral bioavailability. It is highly plausible that this ester is hydrolyzed in vivo by cellular esterases to the corresponding carboxylic acid, which may be the ultimate bioactive species.

Based on this analysis, we propose a logical investigative workflow to determine the compound's mechanism of action, beginning with the most probable hypotheses.

Primary Hypothesis: Protein Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore for kinase inhibition.[10][11] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] We hypothesize that this compound functions as a kinase inhibitor.

Experimental Workflow: Kinase Inhibition Cascade

The following diagram outlines a systematic approach to identify and validate a potential kinase target.

Kinase_Inhibition_Workflow start Compound of Interest (this compound) panel_screen Broad Kinase Panel Screen (e.g., 400+ kinases @ 1-10 µM) start->panel_screen no_hits No Significant Hits (<50% Inh.) panel_screen->no_hits Outcome 1 hits Identify Primary Hits (>70% Inhibition) panel_screen->hits Outcome 2 alt_mech Pursue Alternative Mechanisms (See Section 3.0) no_hits->alt_mech ic50 IC50 Determination (Dose-Response Curve for Hits) hits->ic50 selectivity Selectivity Profiling (Test against related kinases) ic50->selectivity cell_assay Target Engagement Assay in Cells (e.g., NanoBRET™ or CETSA®) selectivity->cell_assay downstream Downstream Signaling Analysis (Western Blot for phospho-substrates) cell_assay->downstream phenotype Cellular Phenotypic Assays (Viability, Apoptosis, Migration) downstream->phenotype conclusion Mechanism Confirmed: Target-Specific Kinase Inhibitor phenotype->conclusion

Caption: Workflow for identifying and validating kinase inhibition.

Protocol: Broad Kinase Panel Screen
  • Objective: To perform an initial broad screen to identify potential kinase targets.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Request a binding or activity assay screen against a large panel of human kinases (e.g., KINOMEscan™, Kinase-Glo®).

    • Screen at a single concentration, typically between 1 µM and 10 µM.

  • Data Analysis:

    • Identify kinases where inhibition is greater than 70% as primary "hits".

    • Classify hits by kinase family (e.g., tyrosine kinases, serine/threonine kinases).

Protocol: IC50 Determination for Primary Hits
  • Objective: To determine the potency of the compound against the identified primary hits.

  • Procedure:

    • For each hit kinase, perform a dose-response assay.

    • Use a suitable assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Prepare a 10-point, 3-fold serial dilution of the compound, starting at 100 µM.

    • Incubate the kinase, substrate, ATP (at Km concentration), and compound for the recommended time.

    • Measure kinase activity and normalize to controls (0% and 100% inhibition).

  • Data Analysis:

    • Plot percent inhibition versus log[compound concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Outcome Kinase Target IC50 (nM) Interpretation
Potent and SelectiveJAK250High-priority target for further validation.
Potent, Non-selectiveSRC, LCK, FYN150 - 300Potential for broad-spectrum activity or off-targets.
Weak HitCDK2>10,000Low-priority, likely not a primary mechanism.
Table 1: Example data interpretation for IC50 determination.

Secondary Hypotheses: Prodrug Activation and Alternative Enzyme Targets

If kinase inhibition is not observed, or to build a more complete profile, two parallel hypotheses must be investigated.

Hypothesis 2: Prodrug Mechanism

The compound may be a prodrug, requiring hydrolysis of the methyl ester to an active carboxylic acid metabolite.

Prodrug_Hypothesis ester Parent Compound (Ester) This compound hydrolysis Cellular Esterases (in vitro/in vivo) ester->hydrolysis assay1 Test Parent Compound in Biochemical Assay ester->assay1 acid Carboxylic Acid Metabolite 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid hydrolysis->acid assay2 Test Metabolite in Biochemical Assay acid->assay2 compare Compare Potency (IC50 Ester vs. IC50 Acid) assay1->compare assay2->compare prodrug Conclusion: Prodrug Mechanism Likely compare->prodrug Acid >> Ester not_prodrug Conclusion: Ester is the Active Species compare->not_prodrug Ester ≥ Acid

References

A Technical Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties—including hydrogen bonding capabilities, dipolar character, and the capacity for extensive functionalization at multiple positions—render it a "privileged scaffold." This term denotes a molecular framework that is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, focusing on the mechanistic rationale behind their actions and the empirical methodologies used to validate them. We will delve into key therapeutic areas, detailing not just the "what" but the crucial "why" behind the experimental designs that underpin the development of these potent molecules.

The Broad Spectrum of Pyrazole's Biological Activities

Pyrazole derivatives have demonstrated a remarkable range of biological effects, positioning them as valuable leads in numerous therapeutic fields.[1][3][4] The versatility of the pyrazole core allows medicinal chemists to fine-tune steric, electronic, and pharmacokinetic properties, targeting a wide variety of enzymes, receptors, and signaling pathways.

Key reported activities include:

  • Anti-inflammatory & Analgesic: Perhaps the most well-known application, exemplified by the selective COX-2 inhibitor Celecoxib.[5][6][7]

  • Anticancer: A rapidly growing field where pyrazoles inhibit various kinases and other proteins crucial for tumor growth and survival.[8][9][10][11]

  • Antimicrobial & Antifungal: Demonstrating efficacy against a range of pathogenic bacteria and fungi.[12][13][14][15][16]

  • Antiviral & Neuroprotective: Emerging areas of research with significant therapeutic potential.[1][3]

This guide will focus on the anti-inflammatory, anticancer, and antimicrobial activities as exemplars of the pyrazole scaffold's therapeutic importance.

Anti-Inflammatory Activity: The Mechanism of Selective COX-2 Inhibition

Inflammation is a physiological response mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[6][17][18] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is induced at sites of inflammation.[7][17]

Causality in Drug Design: The therapeutic goal for an anti-inflammatory agent is to inhibit COX-2 to reduce pain and swelling while sparing COX-1 to avoid gastrointestinal side effects common with non-selective NSAIDs like ibuprofen.[7][17][19] Pyrazole derivatives, such as Celecoxib, achieve this selectivity due to their specific chemical structure.[5][17] The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[17] The diaryl-substituted pyrazole structure of Celecoxib, particularly its polar sulfonamide side chain, fits into a hydrophilic side pocket present in COX-2 but not COX-1, enabling selective binding and inhibition.[6][7][17]

Signaling Pathway: Arachidonic Acid to Prostaglandins

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for pyrazole-based inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostacyclins Physiological Prostaglandins (Gastric Protection, Platelet Function) PGH2->Prostacyclins Inflammation Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: COX pathway showing selective inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To validate the selectivity of a novel pyrazole derivative, a direct enzymatic assay is essential. This protocol provides a self-validating system by testing against both isoforms simultaneously.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Addition: Add the pyrazole test compound in a series of dilutions (e.g., from 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a known selective inhibitor (e.g., Celecoxib) as a positive control.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Quantification: Stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Calculate the IC50 value using non-linear regression analysis. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.[20]

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of pyrazole derivatives is vast, with many compounds acting as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[8][9][11] These kinases are often overactive in cancer and drive oncogenic signaling pathways.

Causality in Experimental Design: When a pyrazole derivative shows initial cytotoxic activity against a cancer cell line, the next logical step is to determine how it's killing the cells and what it's targeting. This involves a tiered approach from general cytotoxicity to specific molecular target identification.

Logical Workflow for Anticancer Evaluation

The following workflow demonstrates a systematic approach to characterizing a novel anticancer pyrazole derivative.

Anticancer_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Validation A Cytotoxicity Screening (MTT Assay) Determine IC50 B Cell Cycle Analysis (Flow Cytometry) Identify cell cycle arrest (G1, S, G2/M)? A->B C Apoptosis Assay (Annexin V/PI Staining) Confirm programmed cell death B->C D Target Identification (Western Blot) Assess key protein expression/phosphorylation (e.g., Akt, ERK, CDK) C->D E Kinase Inhibition Assay (In Vitro) Confirm direct inhibition of suspected target D->E F In Vivo Tumor Models (Xenograft) Evaluate efficacy in a living system E->F

Caption: Systematic workflow for evaluating anticancer pyrazole derivatives.

Experimental Protocol 1: MTT Cytotoxicity Assay

This is the foundational experiment to determine if a compound has a general growth-inhibitory or cytotoxic effect on cancer cells.[21][22]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[21][23][24] The amount of formazan is directly proportional to the number of living cells.[22]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for 24, 48, or 72 hours. Include vehicle-only wells (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21][24][25]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of HCl/NP-40 in isopropanol) to dissolve the formazan crystals.[21][23]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound's cytotoxic effect is due to halting the cell division process at a specific phase.[26]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and measuring their fluorescence intensity via flow cytometry, one can distinguish cells in different phases of the cycle (G0/G1, S, and G2/M) based on their DNA content.[27]

Methodology:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a set time (e.g., 24 hours).

  • Harvest and Fix: Harvest the cells (both adherent and floating) and fix them in cold 70% ethanol while vortexing gently. This permeabilizes the cells.[26][28]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[28] RNase is critical to remove RNA, which PI can also bind to, ensuring only DNA is stained.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The instrument measures the fluorescence of individual cells.[28]

  • Data Analysis: Generate a histogram of cell counts versus fluorescence intensity. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region in between. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Experimental Protocol 3: Western Blot for Protein Expression

Western blotting is used to investigate the compound's effect on specific proteins within a signaling pathway, for example, to see if it inhibits the phosphorylation (activation) of a key kinase.[29][30][31][32]

Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect a target protein.[32]

Methodology:

  • Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[30]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[31]

  • SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel based on size.[31]

  • Transfer: Electrophoretically transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[32]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt). Then, wash and incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[29]

  • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal on X-ray film or with a digital imager.

  • Analysis: The intensity of the band corresponds to the amount of the target protein. Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Antimicrobial Activity: Determining Potency and Spectrum

Pyrazole derivatives have also been identified as effective antimicrobial agents.[13][14][15] The primary goal in early-stage antimicrobial research is to determine the potency and spectrum of activity of a new compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC is the most fundamental measure of a compound's antimicrobial efficacy. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[33][34][35]

Principle: The broth microdilution method is a standardized and widely used technique for determining MIC values.[33][34][36] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.[34]

Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).[33][34]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[33][35]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.[33][35]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[33]

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from these experiments should be summarized in a clear, comparative format.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against various microorganisms (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Pyrazole-A1632>64
Pyrazole-B4816
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Data is hypothetical for illustrative purposes.

Case Studies: Clinically Approved Pyrazole Drugs

The therapeutic success of the pyrazole scaffold is best illustrated by drugs that have reached the market.

  • Celecoxib (Celebrex): As discussed, Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[5][6][7] Its diaryl-substituted pyrazole structure is key to its selectivity and efficacy.[5]

  • Sildenafil (Viagra): A well-known drug for erectile dysfunction, Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[37][38][39] The molecular structure of sildenafil is similar to that of cGMP, allowing it to act as a competitive binding agent of PDE5.[37] This inhibition prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.[37][38][40][41]

Conclusion and Future Directions

The pyrazole scaffold remains a highly productive core for the development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing pyrazole derivatives with novel mechanisms of action, improved selectivity profiles, and efficacy against drug-resistant pathogens and cancers. The systematic application of the robust experimental protocols detailed in this guide is essential for validating these next-generation compounds and advancing them from the laboratory to the clinic.

References

A Technical Guide to Substituted 1H-Pyrazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved therapeutics.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties and synthetic versatility that makes it an attractive starting point for the design of novel bioactive agents.[3][4] This guide provides an in-depth exploration of substituted 1H-pyrazole compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, sophisticated methods for their characterization, and their extensive applications across various therapeutic areas. The narrative emphasizes the rationale behind experimental choices and provides actionable protocols, aiming to bridge the gap between theoretical knowledge and practical application in the laboratory.

The 1H-Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The significance of the pyrazole nucleus in drug discovery cannot be overstated. Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil highlights its therapeutic potential.[1][5] The success of these molecules has spurred considerable research into the chemical and biological landscape of pyrazole derivatives.[1]

The pyrazole ring's aromaticity and the presence of two nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[6] Furthermore, the scaffold's stability and relative ease of functionalization at multiple positions (N1, C3, C4, and C5) provide a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for Substituted 1H-Pyrazoles

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods offering access to a wide array of substituted analogs.

Classical Synthesis: The Knorr Pyrazole Synthesis

One of the most fundamental methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[4][6] This reaction is highly versatile, allowing for the introduction of substituents at the 1, 3, and 5 positions of the pyrazole ring.

Rationale Behind the Knorr Synthesis:

The mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl group) can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, using a more nucleophilic nitrogen on the hydrazine and a more electrophilic carbonyl on the diketone can direct the initial condensation step.

Modern Synthetic Approaches

While the Knorr synthesis remains a workhorse, contemporary organic synthesis has introduced more efficient and "green" methodologies. These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[7]

  • Catalytic methods: The use of catalysts, such as nano-ZnO, can promote the reaction under milder conditions.[8]

  • Multi-component reactions: These reactions allow for the one-pot synthesis of complex pyrazole derivatives from simple starting materials, increasing efficiency and reducing waste.[4]

  • [3+2] Cycloaddition Reactions: The reaction of 1,3-dipoles, such as nitrilimines (often generated in situ from hydrazones), with alkynes or alkenes provides a powerful and regioselective route to pyrazoles.[9][10]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Glacial acetic acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the 1,3-diketone in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired 1,3,5-trisubstituted pyrazole.

Self-Validation:

  • Expected Yield: 70-95%[7]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values if available.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product & Analysis diketone 1,3-Diketone condensation Condensation & Cyclization (e.g., Knorr Synthesis) diketone->condensation Solvent (e.g., Acetic Acid) hydrazine Hydrazine Derivative hydrazine->condensation precipitation Precipitation in Water condensation->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Substituted 1H-Pyrazole recrystallization->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for the synthesis and purification of substituted 1H-pyrazoles.

Spectroscopic and Structural Characterization

Unequivocal identification of synthesized pyrazole derivatives is paramount. A combination of spectroscopic techniques is typically employed:

TechniqueInformation ProvidedKey Features for Pyrazoles
¹H NMR Proton environment and connectivity- Aromatic protons on the pyrazole ring (C4-H typically δ 6.0-6.5 ppm).- Protons on substituents.
¹³C NMR Carbon skeleton- Resonances for the pyrazole ring carbons (C3, C4, C5).
Mass Spec. Molecular weight and fragmentation- Molecular ion peak corresponding to the calculated mass.
IR Spec. Functional groups- N-H stretching (if unsubstituted at N1).- C=N and C=C stretching in the aromatic ring.
X-ray Cryst. 3D structure and stereochemistry- Definitive confirmation of structure and regiochemistry.

Pharmacological Significance and Applications in Drug Discovery

Substituted 1H-pyrazoles exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery efforts.[3][11]

Diverse Biological Activities

The pyrazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of therapeutic effects:

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes (e.g., Celecoxib).[12]

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[9][13]

  • Antimicrobial: Activity against a spectrum of bacteria and fungi.[9][14]

  • Antiviral: Including inhibition of HIV replication.[6][15]

  • Anticonvulsant and Antidepressant: Modulating central nervous system targets.[3]

  • Antidiabetic: With some derivatives showing hypoglycemic effects.[16]

Case Study: Celecoxib - A COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation. Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation. The pyrazole core of Celecoxib is crucial for its activity, with the substituents at the 1, 3, and 5 positions being optimized for potent and selective binding to the COX-2 active site.

Signaling Pathway Diagram: COX-2 Inhibition

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by Celecoxib.

Future Perspectives and Emerging Trends

The field of pyrazole chemistry continues to evolve, with ongoing research focused on:

  • Development of novel synthetic methodologies: Exploring more sustainable and efficient routes to pyrazole derivatives.[17]

  • Expansion of biological applications: Investigating the potential of pyrazoles in treating a wider range of diseases.

  • Structure-based drug design: Utilizing computational tools to design more potent and selective pyrazole-based inhibitors.

  • Pyrazole-containing materials: Exploring the use of pyrazoles in materials science and agrochemicals.[16]

The versatility and proven track record of the 1H-pyrazole scaffold ensure its continued importance in the future of medicinal chemistry and drug discovery.

References

discovery and development of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and agrochemical applications.[1][3][4][5] The unique physicochemical properties of the pyrazole core, such as its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent success in the development of potent and selective drug candidates.[1][6][7] This technical guide provides a comprehensive exploration of the pyrazole scaffold, from foundational synthetic methodologies to the intricate details of its interaction with key biological targets. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and analyze structure-activity relationships (SAR) that guide modern drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of pyrazole-based compounds.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Pyrazole Nucleus

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole).[8] This arrangement confers a unique set of physicochemical properties that make it highly attractive for medicinal chemistry.

  • Aromaticity and Stability: The pyrazole ring is aromatic, which imparts significant chemical and metabolic stability to the scaffold, a desirable trait for drug candidates.[6][7]

  • Hydrogen Bonding Capabilities: The N-1 nitrogen atom acts as a hydrogen bond donor ("pyrrole-like"), while the N-2 nitrogen serves as a hydrogen bond acceptor ("pyridine-like").[6] This dual functionality allows for versatile and strong interactions with biological targets like protein active sites.

  • Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can undergo tautomerism, an important consideration in synthesis and receptor binding, as it can influence the isomeric product ratio during alkylation.[6]

  • Bioisostere: The pyrazole ring is often used as a bioisostere for other aromatic rings, helping to improve properties like lipophilicity and solubility, which can enhance a drug's pharmacokinetic profile.[6]

Historical Perspective and Landmark Discoveries

The history of pyrazole in medicine dates back to the synthesis of Antipyrine by Ludwig Knorr in 1883.[8] However, the modern era of pyrazole-based drugs was arguably launched with the development of Celecoxib (Celebrex®) in the 1990s.[9] Celecoxib was a landmark achievement, representing a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[9][10] This discovery validated the strategy of targeting specific enzyme isoforms to improve safety profiles and cemented the pyrazole scaffold as a critical tool in rational drug design. Since then, numerous pyrazole-containing drugs have been approved for a wide range of diseases, from cancer to obesity.[10][11]

The Broad Therapeutic Landscape

The versatility of the pyrazole core has led to its incorporation into drugs across a multitude of therapeutic areas.[2][3][10][11][12][13] Its derivatives have been successfully developed as:

  • Anti-inflammatory agents (e.g., Celecoxib, Phenylbutazone)[12][14]

  • Anticancer agents (e.g., Crizotinib, Ruxolitinib)[15][16]

  • Antimicrobial and Antifungal agents [3][13]

  • Antiviral agents [10]

  • Analgesics (e.g., Difenamizole)[10][14]

  • Agrochemicals (e.g., insecticides and herbicides)[4][5][17]

This broad utility underscores the scaffold's ability to be chemically modified to achieve specific interactions with a diverse array of biological targets.[18]

Chapter 2: Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring has evolved significantly, offering chemists a robust toolbox for creating molecular diversity.

Foundational Method: The Knorr Pyrazole Synthesis

The most traditional and enduring method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[19] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][19]

Causality of the Mechanism: The reaction is typically acid-catalyzed and proceeds through a logical sequence. The hydrazine first condenses with one of the carbonyl groups to form a more stable hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[19] The key challenge, especially with unsymmetrical dicarbonyls, is regioselectivity, as the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[19][20] The outcome is governed by the steric and electronic properties of the substituents and the reaction pH.[19]

This protocol provides a general methodology for the synthesis of a substituted pyrazole.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 5 mmol) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., phenylhydrazine, 5 mmol) to the solution. If using a hydrazine salt, a base may be required. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Heating and Monitoring: Heat the reaction mixture to reflux (e.g., 80-100°C) for 1-4 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[19]

Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, modern methods provide greater efficiency, control, and access to complex structures.

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipolar compound (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne or alkene) to form the five-membered ring.[1][20] This method offers excellent control over regioselectivity.

  • Condensation with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides another reliable route to pyrazoles.[12] The reaction proceeds via a Michael addition followed by cyclization and aromatization.

  • Catalyst-Driven Syntheses: The use of catalysts has streamlined pyrazole synthesis, often allowing for milder reaction conditions and improved yields. Examples include nano-ZnO catalyzed condensations and rhodium-catalyzed cycloadditions.[20][21][22]

Synthetic Workflow Diagram

The choice of synthetic route depends on the desired substitution pattern and available starting materials.

G cluster_start Starting Materials cluster_methods Synthetic Method Selection cluster_end Outcome Start Target Pyrazole Structure Defined Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Knorr Unsymmetrical 1,3,5-substitution Unsaturated Cyclocondensation (α,β-Unsaturated Carbonyl + Hydrazine) Start->Unsaturated Access via Chalcones Cycloaddition [3+2] Cycloaddition (Alkyne + Diazo Compound) Start->Cycloaddition High Regioselectivity Required Product Synthesized Pyrazole Core Knorr->Product Unsaturated->Product Cycloaddition->Product

Caption: Decision workflow for selecting a pyrazole synthesis strategy.

Chapter 3: Mechanism of Action & Key Therapeutic Targets

The success of pyrazole-based drugs stems from their ability to selectively interact with key biological targets implicated in disease.

Case Study: Selective COX-2 Inhibition - Celecoxib

The discovery of two cyclooxygenase isoforms, COX-1 and COX-2, was a pivotal moment in pharmacology.[9] COX-1 is constitutively expressed and plays a protective role in the gut and platelets, while COX-2 is induced during inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[9]

Causality of Selective Inhibition: Celecoxib's genius lies in its structural design, which exploits a key difference between the two enzyme active sites.[9] The COX-2 active site has a larger, more accommodating side pocket compared to COX-1. Celecoxib possesses a distinct trifluoromethyl (-CF3) and a polar benzenesulfonamide (-SO2NH2) side chain.[23][24] This sulfonamide group is perfectly positioned to bind to a hydrophilic region within the COX-2 side pocket, anchoring the drug firmly and blocking the active site.[9][23] The COX-1 active site lacks this specific side pocket, preventing Celecoxib from binding effectively.[9] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[25]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs_Homeostatic Protective Prostaglandins (e.g., GI Mucosa, Platelets) PGH2->PGs_Homeostatic PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->PGs_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Case Study: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15][26] The pyrazole scaffold has proven to be a vital framework in the design of potent and selective protein kinase inhibitors (PKIs).[15][16][27] Of the 74 small molecule PKIs approved by the FDA, 8 contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[15][16]

Ruxolitinib , for example, is a selective inhibitor of Janus kinases (JAK1 and JAK2).[15] Docking studies show it acts as a Type I inhibitor, binding to the active (DFGin) state of the kinase in the ATP-binding pocket, thereby preventing the phosphorylation of downstream signaling proteins like STATs.[15]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits (ATP-competitive) G Synthesis Compound Synthesis & Purification PrimaryScreen Primary Screening: In Vitro Target Assay (e.g., Kinase Inhibition) Synthesis->PrimaryScreen Test Potency SecondaryScreen Secondary Screening: Cell-Based Assay (e.g., Cytotoxicity) PrimaryScreen->SecondaryScreen Active Hits TargetValidation Mechanism of Action: Target Engagement (e.g., Western Blot) SecondaryScreen->TargetValidation Confirm Cellular Effect Lead Lead Candidate TargetValidation->Lead Validate Mechanism

References

synthesis of novel methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Derivatives

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound and its subsequent diversification into novel derivatives. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a 4-iodo substituent provides a versatile synthetic handle for constructing complex molecular architectures.[1] We detail a robust and modular two-step synthetic pathway commencing with the regioselective iodination of pyrazole, followed by a highly efficient aza-Michael addition to introduce the methyl propanoate sidechain. Furthermore, this guide explores the utility of the C4-iodine atom in palladium-catalyzed cross-coupling reactions, enabling access to a diverse library of novel pyrazole derivatives. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are provided to empower researchers in drug discovery and materials science.

Introduction

The pyrazole heterocycle is a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Encorafenib.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that are conducive to potent and selective interactions with biological targets.[3][4]

A key strategy in contemporary drug discovery involves the creation of molecular libraries based on a common, functionalized scaffold. The 4-iodo-1H-pyrazole moiety is an exemplary building block in this regard. The iodine atom at the C4 position is not merely a placeholder; it is a versatile functional group that serves as a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][5][6] This enables the systematic and predictable introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR).

This guide focuses on the synthesis of a key intermediate, This compound . The propanoate sidechain enhances solubility and provides a potential vector for further modification, while the 4-iodo group remains poised for diversification. The primary synthetic route involves an aza-Michael addition, a highly regioselective and efficient method for the N-alkylation of azoles.[7][8]

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthetic approach is best visualized through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnection occurs at the N1-alkyl bond, identifying 4-iodopyrazole and methyl acrylate as the key precursors. The 4-iodopyrazole itself is derived from the parent pyrazole through electrophilic iodination.

G Target This compound Disconnect1 Aza-Michael Addition (C-N Bond Formation) Target->Disconnect1 Intermediate1 4-Iodopyrazole Disconnect1->Intermediate1 Intermediate2 Methyl Acrylate Disconnect1->Intermediate2 Disconnect2 Electrophilic Iodination (C-I Bond Formation) Intermediate1->Disconnect2 Start Pyrazole Disconnect2->Start

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Core Intermediate (4-Iodopyrazole)

The synthesis of 4-iodopyrazole is reliably achieved through the direct electrophilic iodination of the pyrazole ring. The electronic properties of the pyrazole system strongly favor substitution at the C4 position, leading to high regioselectivity.[1] We present two robust methods for this transformation.

Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide

This method is environmentally benign, utilizing water as a solvent and producing minimal hazardous waste.[1][9]

Experimental Protocol:

  • To a 100 mL round-bottom flask, add pyrazole (1.0 eq) and deionized water to create a stirred suspension (approx. 0.5 M).

  • Add iodine (I₂) (0.5 eq) to the suspension.

  • Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should be significantly less polar than the starting pyrazole.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of iodine disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to afford the crude 4-iodopyrazole, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

NIS is a mild and highly effective iodinating agent, often preferred for substrates that may be sensitive to the oxidative conditions of the I₂/H₂O₂ method.[9]

Experimental Protocol:

  • Dissolve the pyrazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) portion-wise to the solution with stirring.

  • Stir the reaction at room temperature for 4-12 hours. For less reactive pyrazoles, heating to 50-80 °C may be required.[9]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

  • Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (2x) and saturated aqueous sodium bicarbonate (2x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

FeatureMethod 1 (I₂/H₂O₂)Method 2 (NIS)
Iodinating Agent Iodine (I₂)N-Iodosuccinimide
Activating Agent Hydrogen Peroxide (H₂O₂)Often none, or acid catalyst (TFA)
Solvent WaterAcetonitrile, Acetic Acid, TFA
Temperature Room TemperatureRoom Temperature to 80 °C
Typical Yield Good to ExcellentExcellent
Advantages Cost-effective, "Green" ChemistryMild conditions, high efficiency
Disadvantages Oxidative, may not suit all substratesHigher reagent cost

Part II: N-Alkylation via Aza-Michael Addition

The aza-Michael addition, or conjugate addition, of pyrazole to an α,β-unsaturated carbonyl compound like methyl acrylate is a superior method for N-alkylation. It offers excellent regioselectivity for the N1 position and typically proceeds under mild conditions with high yields.[7][8][10] The reaction is generally base-catalyzed, where the base deprotonates the pyrazole N-H to generate a nucleophilic anion that subsequently attacks the β-carbon of the acrylate.

G cluster_0 Synthesis Workflow Start1 4-Iodopyrazole Step1 Combine in Solvent (DMF) Add Base (e.g., DBU) Start1->Step1 Start2 Methyl Acrylate Start2->Step1 Step2 Stir at RT (Monitor by TLC) Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Final This compound Step4->Final

Caption: General workflow for the aza-Michael addition.

Detailed Experimental Protocol
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyrazole (1.0 eq).

  • Dissolve the pyrazole in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base catalyst. Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq) or inorganic bases like cesium carbonate (Cs₂CO₃) (1.2 eq) are effective.[7][8]

  • To the stirred solution, add methyl acrylate (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction for the disappearance of the 4-iodopyrazole starting material by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF and base.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure product.

PropertyData
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol [11]
Appearance Expected to be an off-white solid or pale oil
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~2.9 (t, 2H, CH₂-COO), ~3.7 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): ~170 (C=O), ~142 (pyrazole-CH), ~135 (pyrazole-CH), ~60 (pyrazole-C-I), ~52 (OCH₃), ~48 (N-CH₂), ~34 (CH₂-COO)
MS (ESI+) Predicted m/z: 281.0 [M+H]⁺, 303.0 [M+Na]⁺

Part III: Synthesis of Novel Derivatives via Cross-Coupling

The true value of this compound lies in its capacity as a substrate for creating novel analogues. The carbon-iodine bond is susceptible to oxidative addition by palladium(0) catalysts, initiating cross-coupling cycles. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the pyrazole and an organoboron species, is a particularly powerful tool for this purpose.[1]

Context: Targeting Kinase Pathways

Many pyrazole-containing drugs, such as Encorafenib, function as kinase inhibitors in signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancers.[1] The ability to synthesize diverse aryl-substituted pyrazoles allows for the fine-tuning of interactions within the ATP-binding pocket of such kinases, a key strategy in modern drug design.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole Derivative (e.g., Encorafenib) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.

General Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or a more modern pre-catalyst like XPhos Pd G2.[12]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.[13]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired 4-aryl-substituted pyrazole derivative.

Arylboronic Acid InputCorresponding ProductPotential Application Area
Phenylboronic acidMethyl 3-(4-phenyl-1H-pyrazol-1-yl)propanoateGeneral Scaffold
4-Methoxyphenylboronic acidMethyl 3-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoateModulating electronic properties
Pyridine-3-boronic acidMethyl 3-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoateImproving solubility, H-bonding
4-Fluorophenylboronic acidMethyl 3-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)propanoateMetabolic blocking, target interaction

References

solubility and stability of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Foreword: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the fate of a development program. A molecule with compelling biological activity is of little therapeutic value if it cannot be dissolved for formulation, absorbed by the body, or remain intact during storage and administration.

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond theoretical discussions to provide a practical, in-depth framework for the comprehensive evaluation of This compound . The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This specific iodo-substituted propanoate derivative represents a valuable building block, yet its inherent characteristics—an aromatic heterocyclic core, a potentially labile ester, and a photosensitive carbon-iodine bond—necessitate a rigorous and proactive characterization strategy.

As your Senior Application Scientist, my objective is not to present a rigid set of instructions but to illuminate the causality behind each experimental choice. We will explore not just how to perform these critical assays, but why they are structured as they are, how to interpret the data with a forward-looking perspective, and how these foundational insights directly influence crucial decisions in lead optimization, formulation development, and regulatory submission.

Compound Profile: Structural Insights into Physicochemical Behavior

A molecule's structure is the blueprint for its behavior. Before embarking on experimental analysis, a thorough examination of the functional groups within this compound provides predictive insights into its potential strengths and liabilities.

Chemical Identifiers:

Property Value
IUPAC Name This compound
CAS Number 1175275-82-7[3]
Molecular Formula C₇H₉IN₂O₂

| Molecular Weight | 280.06 g/mol [4] |

G Fig. 1: Key Functional Groups cluster_molecule cluster_legend Functional Group Analysis N1 N N2 N N1->N2 Propanoate —CH2-CH2-C(=O)O-CH3 N1->Propanoate C3 C N2->C3 C4 C C3->C4 C5 C C4->C5 I I C4->I C5->N1 Pyrazole Pyrazole Core: Aromatic, metabolically stable. Influences planarity and stacking. Iodo Iodo Group: Increases lipophilicity. Potential for photolytic instability. Ester Methyl Propanoate Ester: Site for potential hydrolytic degradation. Impacts solubility and polarity.

Caption: Key functional groups of the target molecule.

  • Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for benzene and other rings, often introduced to improve physicochemical properties like lipophilicity and water solubility.[5] The two nitrogen atoms can act as hydrogen bond acceptors, while the ring itself is generally stable to oxidation.[6]

  • Methyl Propanoate Ester: The ester functional group is a primary site of concern for chemical stability. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into the corresponding carboxylic acid and methanol.[7] This liability is a critical focus of forced degradation studies.

  • 4-Iodo Substituent: The iodine atom significantly increases the molecular weight and lipophilicity of the compound. From a stability perspective, the carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, particularly upon exposure to light (photolysis).[8] This makes photostability testing a non-negotiable aspect of its characterization.

Solubility Profiling: A Phased Approach from Screening to Optimization

Aqueous solubility is a master variable that impacts everything from in vitro assay reliability to in vivo bioavailability.[9] A phased approach is employed, using high-throughput kinetic assays for early screening and more resource-intensive thermodynamic assays for definitive characterization during lead optimization.[10]

The Rationale: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between these two measurements is crucial for making informed decisions.

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a high-concentration organic stock (typically DMSO).[10][11] It is a high-throughput, cost-effective assay ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[11] However, it often overestimates the true solubility because the compound may not have had sufficient time to form its most stable, crystalline state, instead precipitating as an amorphous solid.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent when the dissolved state is in equilibrium with an excess of the most stable solid form of the compound.[9][13] This is the "gold standard" measurement, critical for late-stage lead optimization and pre-formulation, as it dictates the maximum achievable concentration for dosing.[10]

Caption: A strategic workflow for solubility assessment.

Experimental Protocol: Kinetic Solubility by Nephelometry

This method is chosen for its speed and suitability for screening large numbers of compounds. It measures the light scattered by precipitate formed as the compound is introduced into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline, PBS).

  • Compound Addition: Use a liquid handler to dispense small volumes of the DMSO stock solution into the buffer-filled wells to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., ≤1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation.

  • Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any solid particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This is the definitive method for determining equilibrium solubility, providing data that is crucial for formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, 6.5, 7.4 to simulate physiological conditions).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating RP-HPLC-UV method (see Section 3.2).

  • Calculation: Determine the concentration against a standard curve prepared from a known concentration of the compound.

Data Presentation

Results should be collated into a clear, concise table.

Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method
PBS (7.4)25ValueValueKinetic
SGF (2.0)37ValueValueThermodynamic
FaSSIF (6.5)37ValueValueThermodynamic
PBS (7.4)37ValueValueThermodynamic

Stability Assessment: Probing for Molecular Liabilities via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity.[14] It involves subjecting the compound to conditions more severe than those it would encounter during storage or use to identify likely degradation products and pathways.[15] This knowledge is paramount for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions and shelf life.[15][16]

G Fig. 3: Forced Degradation Workflow API API (Solid) & Solution (1 mg/mL) Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative Stress (H₂O₂) API->Oxidation Thermal Thermal Stress (Solid, 60-80°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light) API->Photo Control Dark Control (Protected from Light) API->Control Analysis Stability-Indicating RP-HPLC Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Report Identify Degradants Elucidate Pathways Establish Mass Balance Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

The Causality of Stress Conditions

The choice of stressors is not arbitrary; each is selected to probe a specific chemical liability predicted by the molecule's structure. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that obscure the primary pathways.[17]

  • Acid/Base Hydrolysis: Directly targets the methyl propanoate ester linkage. Basic conditions are often more aggressive for ester hydrolysis.

  • Oxidation: Probes for susceptibility to oxidative degradation. The electron-rich pyrazole ring could be a potential site.

  • Thermal: Assesses the intrinsic stability of the molecule in the solid state at elevated temperatures, relevant for storage and shipping.[18]

  • Photostability: Essential due to the C-I bond. A dark control is mandatory to differentiate between light-induced degradation and thermal degradation occurring during the light exposure period.[8]

General Protocol for Forced Degradation Studies

Preparation:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[17]

  • For solid-state studies, use the neat API.

Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a shorter period, as base hydrolysis is often faster.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Heat at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

  • Thermal Degradation (Solid): Place the solid API in a controlled temperature oven (e.g., 80°C).

  • Photostability (ICH Q1B): Expose the solid API and its solution in transparent containers to a calibrated light source providing a minimum overall illumination of 1.2 million lux-hours and an integrated near-UV energy of 200 watt-hours/m².[19] Simultaneously, run a dark control sample wrapped in aluminum foil under the same temperature conditions.[8]

Analysis:

  • At appropriate time points, withdraw samples. For acid/base samples, neutralize them before analysis.

  • Analyze all samples (stressed, control, and a time-zero standard) using a validated stability-indicating RP-HPLC method.

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid in Water (A) and Acetonitrile (B)

    • Flow Rate: 1.0 mL/min

    • Detection: UV Diode Array Detector (DAD) to assess peak purity and detect degradants with different chromophores.

    • Column Temperature: 30°C

Data Presentation and Interpretation

The results are best summarized in a table to facilitate comparison across conditions.

Stress ConditionTime (hr)% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradants
0.1 N HCl, 60°C24ValueValueValueValue
0.1 N NaOH, RT8ValueValueValueValue
3% H₂O₂, RT24ValueValueValueValue
Thermal (Solid), 80°C72ValueValueValueValue
Photolytic (ICH Q1B)ExposureValueValueValueValue
Dark ControlExposureValueValueValueValue

Interpretation:

  • Mass Balance: The sum of the parent compound assay and the total percentage of all degradation products should be close to 100%, demonstrating that the analytical method can account for all components.

  • Pathway Elucidation: The conditions that cause significant degradation point to the molecule's primary liabilities. For example, a single major degradant under basic conditions with a different retention time and UV spectrum likely corresponds to the hydrolyzed carboxylic acid.

  • Method Validation: The ability to resolve the parent peak from all degradation product peaks confirms the specificity of the HPLC method, making it "stability-indicating."

Strategic Implications for Drug Development

The data generated from these studies are not merely academic exercises; they are foundational pillars for strategic decision-making:

  • Lead Optimization: If solubility is unacceptably low, medicinal chemists can prioritize strategies to introduce polar functional groups. If a specific stability liability is identified (e.g., hydrolysis), the ester might be replaced with a more stable isostere, such as an amide.

  • Formulation Development: Poor aqueous solubility may necessitate enabling formulation strategies like amorphous solid dispersions or lipid-based formulations. Knowledge of pH-dependent stability is critical for developing liquid formulations, dictating the required buffer system and pH range.[20]

  • Packaging and Storage: Demonstrated photolability mandates the use of light-protective packaging (e.g., amber vials, opaque blister packs).[8] Thermal instability will dictate specific storage temperature requirements (e.g., "store at controlled room temperature" or "refrigerate").

Conclusion

The systematic evaluation of solubility and stability for a novel chemical entity like this compound is a cornerstone of responsible and efficient drug development. By employing a phased approach to solubility assessment and a mechanistically driven strategy for forced degradation studies, researchers can build a comprehensive physicochemical profile. This profile serves not as a final judgment but as a predictive tool—one that enables proactive problem-solving, informs rational molecular design, guides formulation strategy, and ultimately de-risks the long and complex path to clinical application. The insights gained are indispensable for ensuring that a molecule with therapeutic promise has the greatest possible chance of becoming a safe and effective medicine.

References

safety and handling of iodinated pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Iodinated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, serving as versatile synthetic intermediates in the construction of complex molecular architectures.[1][2] Their utility as a "privileged scaffold" is well-established, with derivatives showing promise as kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive overview of the critical safety and handling considerations for iodinated pyrazole compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to work with these compounds safely and effectively. We will delve into hazard identification, risk mitigation strategies, detailed protocols for synthesis, purification, and characterization, and conclude with a discussion on their biological evaluation, all while emphasizing a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with iodinated pyrazoles is the foundation of safe laboratory practice. While toxicological data for every specific derivative may not be available, a conservative approach based on the known hazards of similar compounds is warranted. The primary hazards are associated with skin and eye irritation, and potential respiratory irritation.[3][4]

Toxicological Profile

Acute toxicity studies on some pyrazole derivatives have revealed a good safety profile in certain contexts. However, it is crucial to note that the introduction of a halogen, such as iodine, can alter the toxicological properties of a molecule. Some pyrazole derivatives have exhibited unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[5] Therefore, all novel iodinated pyrazoles should be handled as potentially toxic. Chronic toxicity of pyrazolones has also been a subject of study, particularly concerning nitrosation.[6]

Hazard Communication

Standardized hazard communication systems, such as the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA) 704 standard, provide a quick visual reference for the hazards associated with a chemical.

Table 1: GHS and NFPA 704 Hazard Information for Representative Iodinated Pyrazoles

Hazard ClassificationGHS Hazard Statements[7][8][9][10][11]NFPA 704 Diamond[3][12][13][14][15]
Health (Blue) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.2 - Can cause temporary incapacitation or residual injury.
Flammability (Red) Not generally classified as flammable.1 - Must be preheated before ignition can occur.
Instability (Yellow) Generally stable under normal conditions.0 - Stable.
Special Hazards (White) None typically noted.No symbol

Note: The ratings provided are general and may vary for specific derivatives. Always consult the Safety Data Sheet (SDS) for the specific compound being used.

Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable when working with iodinated pyrazoles. The following guidelines are based on established safe laboratory practices for handling hazardous chemicals.[7][16][17][18]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory at all times.[11] For particularly hazardous operations, a full-face shield should be worn in addition to goggles.[19]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected for tears before use and removed before leaving the laboratory to prevent the spread of contamination.[19]

  • Body Protection: A laboratory coat must be worn and buttoned to protect skin and clothing.[20]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][20]

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid or dissolved iodinated pyrazoles should be performed in a properly functioning chemical fume hood.[19] The sash should be kept as low as possible.[11][19]

  • Ventilation: Ensure adequate general laboratory ventilation.[10]

Storage and Stability

Proper storage is crucial for maintaining the integrity of iodinated pyrazole compounds and ensuring laboratory safety.

  • Containers: Store in tightly sealed, clearly labeled containers.[3][6][21] For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.[6][22]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][21][23]

  • Degradation: Be aware of potential degradation pathways, such as de-iodination, which can be initiated by light or heat.[22] Discoloration (e.g., turning yellow or brown) can indicate the liberation of elemental iodine.[22]

Waste Disposal

Iodinated pyrazoles and any materials contaminated with them should be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in separate, designated waste containers.[20]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[19]

  • Procedure: Follow your institution's specific hazardous waste disposal protocols. Never dispose of iodinated pyrazoles down the drain.[19][20]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of iodinated pyrazole compounds.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment (Review SDS) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing reaction_setup Set up Reaction in Fume Hood weighing->reaction_setup decontamination Decontaminate Glassware & Surfaces reaction_setup->decontamination waste_disposal Dispose of Waste in Halogenated Waste Container decontamination->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A workflow for the safe handling of iodinated pyrazole compounds.

Synthesis, Purification, and Characterization

The synthesis of iodinated pyrazoles requires careful planning and execution to ensure both safety and the desired outcome. The introduction of iodine onto the pyrazole ring is a key step that enhances their synthetic utility.[2]

Synthesis of a Representative 4-Iodopyrazole

Direct electrophilic iodination at the C4 position is a common and efficient method.[1] The following protocol is for the synthesis of a 4-iodopyrazole using iodine and ceric ammonium nitrate (CAN).[1]

Experimental Protocol: Synthesis of a 4-Iodopyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

    • Causality: Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reagent Addition: To the solution, add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

    • Causality: CAN acts as an oxidant to generate the electrophilic iodine species required for the iodination of the electron-rich pyrazole ring.[1][14]

  • Reaction: Reflux the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

  • Workup: a. Remove the solvent under reduced pressure. b. Dissolve the residue in dichloromethane (15 mL). c. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any unreacted iodine, followed by water (10 mL).[1] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

Purification by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.[4][20][22][24][25]

Experimental Protocol: Purification by Column Chromatography

  • Column Preparation: a. Select an appropriately sized glass column and plug the bottom with glass wool.[22][25] b. Add a layer of sand, then fill the column with a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[22][24] c. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.[25] Add another layer of sand on top of the silica gel.[24]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[20][22]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

    • Causality: The separation is based on the differential adsorption of the compounds onto the polar silica gel stationary phase. Less polar compounds will elute first.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-iodopyrazole.

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start_mat Starting Pyrazole reagents Iodine & CAN in Acetonitrile start_mat->reagents reflux Reflux Overnight reagents->reflux workup Aqueous Workup (DCM, Na₂S₂O₃, H₂O) reflux->workup crude_product Crude 4-Iodopyrazole workup->crude_product column_prep Prepare Silica Gel Column crude_product->column_prep load_sample Load Crude Product column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions pure_product Pure 4-Iodopyrazole collect_fractions->pure_product

Caption: Workflow for the synthesis and purification of a 4-iodopyrazole.

Characterization

The structure and purity of the synthesized iodinated pyrazole must be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For example, the introduction of iodine at the C4 position will significantly influence the chemical shift of the C4 carbon in the ¹³C NMR spectrum.[26]

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.

Biological Evaluation

Iodinated pyrazoles are often synthesized for evaluation in biological assays.[12][27][28][29] A common initial screen is an in vitro cytotoxicity assay to determine the compound's effect on cell viability. The MTT assay is a widely used colorimetric assay for this purpose.[1][27][28][29]

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[27][28]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the iodinated pyrazole compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include appropriate controls (untreated cells and vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

    • Causality: During this incubation, metabolically active cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_assay_prep Assay Preparation cluster_incubation Treatment & Incubation cluster_readout Assay Readout & Analysis cell_seeding Seed Cells in 96-Well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Iodinated Pyrazole compound_prep->treatment incubation Incubate for Defined Period treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_plate Measure Absorbance (570 nm) formazan_solubilization->read_plate data_analysis Calculate Cell Viability & IC₅₀ read_plate->data_analysis

Caption: A workflow for the biological evaluation of an iodinated pyrazole using the MTT assay.

Conclusion

Iodinated pyrazoles are valuable building blocks in the pursuit of novel therapeutics. Their synthesis and handling, however, demand a high level of scientific rigor and a steadfast commitment to safety. By understanding the potential hazards, implementing robust safety protocols, and employing validated experimental procedures, researchers can confidently and responsibly explore the full potential of this important class of compounds. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough review of the Safety Data Sheet for each chemical used.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS No: 1175275-82-7) has emerged as a highly versatile and strategic building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[2][3][4] This guide provides an in-depth exploration of the title compound's synthetic utility, focusing on its application in robust cross-coupling methodologies. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer quantitative data to empower researchers, scientists, and drug development professionals to effectively leverage this powerful intermediate in the construction of complex molecular architectures.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound is a bifunctional molecule designed for synthetic efficiency. Its structure incorporates two key features:

  • A 4-Iodopyrazole Moiety: The iodine atom at the C4 position of the pyrazole ring is the primary reactive handle. The carbon-iodine bond is significantly weaker than its bromo- and chloro-analogues, making it an excellent electrophilic partner for a wide range of metal-catalyzed cross-coupling reactions.[5][6] This high reactivity facilitates bond formation under milder conditions and often leads to faster reaction kinetics.[6]

  • An N-Propanoate Side Chain: The N1-alkylation with a methyl propanoate group serves a dual purpose. Firstly, it prevents potential catalyst inhibition that can occur with N-H free pyrazoles.[5] Secondly, the ester functionality provides a secondary site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can be used for amide bond formation or as a key pharmacophoric element.

The strategic combination of these features makes this compound an ideal starting point for generating diverse libraries of substituted pyrazoles, a critical activity in modern drug discovery programs targeting everything from kinase inhibition to neurodegenerative diseases.[2][7]

Caption: Key structural features of the title compound.

Core Applications: Palladium and Copper-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its exceptional performance as a substrate in cross-coupling reactions. The C-I bond readily undergoes oxidative addition to low-valent metal centers (typically Pd(0)), initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency.[7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and vinyl-substituted aromatic systems.[9] For 4-iodopyrazoles, this reaction provides a robust pathway to 4-aryl and 4-heteroaryl pyrazoles, which are common motifs in kinase inhibitors.[7]

Causality in Protocol Design:

  • Catalyst System: A combination of a palladium(II) pre-catalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos) is highly effective. The ligand facilitates both the oxidative addition and the rate-limiting reductive elimination steps, while often suppressing the undesired deiodination side reaction.[5][10]

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk tube or sealed vial, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inerting the System: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring for 2-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]

ParameterTypical Reagents & Conditions
Coupling Partner Arylboronic acids, Heteroarylboronic acids, Vinylboronic esters
Catalyst System Pd(OAc)₂ / SPhos; Pd(PPh₃)₄
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O; Toluene/H₂O; DME/H₂O
Temperature 80 - 120 °C
Typical Yields 75 - 98%[5]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes.[11] This reaction is particularly valuable in drug discovery for accessing 4-alkynyl pyrazoles, which have been identified as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4).[7]

Causality in Protocol Design:

  • Dual Catalyst System: This reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne, forming a copper acetylide intermediate that facilitates transmetalation.[5][11]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used both as the solvent and to neutralize the HI generated during the reaction.[5]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flask containing this compound (1.0 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Inerting and Solvent Addition: Purge the flask with an inert gas. Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir the mixture under an inert atmosphere at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt and catalyst residues.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired 4-alkynylpyrazole product.[5][7]

start Setup Reaction Vessel (Substrate, Catalysts) inert Purge with Inert Gas (Ar or N₂) start->inert add_reagents Add Degassed Solvent & Coupling Partner inert->add_reagents react Heat & Stir (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for cross-coupling reactions.

Copper-Catalyzed C-O Coupling: Synthesis of 4-Alkoxypyrazoles

While palladium is dominant, copper catalysis offers unique reactivity, particularly for forming C-O bonds. A direct C4-alkoxylation of 4-iodopyrazoles can be achieved using a CuI-catalyzed protocol, providing access to valuable 4-alkoxy-1H-pyrazoles.[12][13][14]

Causality in Protocol Design:

  • Catalyst System: Copper(I) iodide is an effective catalyst, often enhanced by a nitrogen-based ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, which stabilizes the copper center and promotes the coupling.[12][15]

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide (tBuOK) is required to deprotonate the alcohol, forming the active alkoxide nucleophile.[12]

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[12][15]

Protocol 3: Microwave-Assisted Copper-Catalyzed O-Arylation

  • Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

  • Solvent and Base Addition: Add the desired alcohol (which often serves as the solvent, ~2.0 mL) and potassium tert-butoxide (tBuOK, 2.0 equiv).

  • Reaction Execution: Seal the vial and heat the mixture to 130 °C for 1 hour under microwave irradiation with stirring.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.[12][15]

Synthetic Potential and Strategic Considerations

The true power of this compound is its role as a central hub for diversification. A single starting material can be rapidly converted into a wide array of derivatives, each with unique properties for screening in drug discovery campaigns.

cluster_reactions Cross-Coupling Reactions cluster_products Resulting Scaffolds center_node Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate suzuki Suzuki-Miyaura center_node->suzuki + Ar-B(OH)₂ (Pd cat.) sonogashira Sonogashira center_node->sonogashira + R-C≡CH (Pd/Cu cat.) heck Heck center_node->heck + Alkene (Pd cat.) buchwald Buchwald-Hartwig center_node->buchwald + Amine (Pd cat.) ullmann Cu-Catalyzed C-O center_node->ullmann + Alcohol (Cu cat.) aryl 4-Aryl/Heteroaryl Pyrazoles suzuki->aryl alkynyl 4-Alkynyl Pyrazoles sonogashira->alkynyl vinyl 4-Vinyl Pyrazoles heck->vinyl amino 4-Amino Pyrazoles buchwald->amino alkoxy 4-Alkoxy Pyrazoles ullmann->alkoxy

Caption: Synthetic diversification from a central intermediate.

Troubleshooting: The Deiodination Side Reaction

A primary competing pathway in these reactions is deiodination (or hydrodehalogenation), where the iodine is replaced by a hydrogen atom.[10] This reduces the yield of the desired product.

Mitigation Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired reductive elimination step faster than the deiodination pathway.[10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate, as higher temperatures can favor deiodination.[10]

  • Base Selection: The choice of base can be critical. For Suzuki couplings, milder bases like K₃PO₄ may be preferable to stronger ones in some cases.[10]

Conclusion

This compound is a testament to strategic molecular design. It provides a reliable and highly reactive handle for the functionalization of the C4-position of the pyrazole core, a privileged scaffold in medicinal chemistry. The protocols and insights provided in this guide demonstrate its broad applicability in key C-C and C-heteroatom bond-forming reactions. By understanding the causality behind the selection of catalysts, reagents, and conditions, researchers can effectively harness the synthetic power of this intermediate to accelerate the discovery and development of novel therapeutics.

References

experimental protocol for reactions involving methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Reactivity of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] The strategic introduction of an iodine atom onto this heterocyclic core dramatically enhances its synthetic versatility, positioning iodinated pyrazoles as pivotal intermediates for constructing complex molecular architectures.[1][4] This guide provides an in-depth exploration of this compound, a highly valuable building block. We present detailed, field-proven protocols for its synthesis and subsequent derivatization through palladium-catalyzed cross-coupling reactions, offering researchers a practical and robust framework for their synthetic endeavors.

Introduction: The Strategic Value of a Functionalized Pyrazole

This compound is a bifunctional reagent of significant interest. Its design incorporates two key synthetic handles:

  • The C4-Iodo Moiety : The carbon-iodine bond at the electron-rich C4 position of the pyrazole ring is the primary reactive site for transition metal-catalyzed cross-coupling reactions.[1] The relative weakness of the C-I bond compared to C-Br or C-Cl bonds facilitates a more facile oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and broader substrate scope.[5][6]

  • The N1-Propanoate Side Chain : The N-alkylation of the pyrazole ring serves a dual purpose. Firstly, it prevents the pyrazole's N-H from acting as a ligand and potentially inhibiting the catalyst.[5] Secondly, the methyl ester provides a secondary site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, enabling further diversification through amide bond formation or other carboxylate chemistries.[7]

This combination makes the title compound an ideal starting point for the synthesis of libraries of complex pyrazole derivatives for screening in drug discovery and materials science.[2][8]

Synthesis of this compound

The synthesis is logically approached in a two-step sequence: iodination of the pyrazole core followed by N-alkylation.

G Pyrazole Pyrazole Iodination Step 1: C4-Iodination (e.g., NIS, TFA, Acetic Acid) Pyrazole->Iodination IodoPyrazole 4-Iodo-1H-pyrazole Iodination->IodoPyrazole NAlkylation Step 2: N1-Alkylation (Michael Addition with Methyl Acrylate) IodoPyrazole->NAlkylation FinalProduct This compound NAlkylation->FinalProduct

Caption: Two-step synthesis of the title compound.

Protocol 2.1: C4-Iodination of 1H-Pyrazole using N-Iodosuccinimide (NIS)

This method offers high regioselectivity for the C4 position and avoids the use of harsh oxidizing agents.[1] The acidic medium activates the NIS, making it a more potent electrophile.

Materials:

  • 1H-Pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the starting pyrazole (1.0 equiv) in glacial acetic acid (approx. 1 mL per mmol of pyrazole).

  • In a separate container, prepare a solution of N-iodosuccinimide (1.5 equiv) in trifluoroacetic acid (approx. 1 mL per 1.5 mmol of NIS).

  • Add the NIS/TFA solution to the pyrazole solution.

  • Heat the reaction mixture to 80 °C and stir overnight. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • After cooling to room temperature, carefully dilute the mixture with dichloromethane (approx. 60 mL per mmol of starting pyrazole).

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), saturated aqueous NaHCO₃ (to neutralize acids), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1H-pyrazole.

Protocol 2.2: N1-Alkylation via Michael Addition

The catalyst-free Michael reaction of a pyrazole with an acrylate ester is a highly efficient and regioselective method for N1-alkylation, driven by thermodynamic stability.[9][10]

Materials:

  • 4-Iodo-1H-pyrazole (from Protocol 2.1)

  • Methyl acrylate

  • Suitable solvent (e.g., Acetonitrile or neat)

Procedure:

  • To a flask containing 4-iodo-1H-pyrazole (1.0 equiv), add methyl acrylate (1.5-2.0 equiv). The reaction can often be run neat or in a minimal amount of a polar aprotic solvent like acetonitrile.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The reaction should be monitored by TLC or NMR for the disappearance of the starting material.

  • Upon completion, remove the excess methyl acrylate and solvent (if used) under reduced pressure.

  • The resulting crude this compound is often of high purity. If necessary, it can be further purified by silica gel chromatography.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of the title compound is an excellent electrophilic partner in a variety of palladium-catalyzed reactions. A common challenge in couplings with iodopyrazoles is the potential for a side reaction known as hydrodehalogenation or deiodination, where the iodine is replaced by a hydrogen atom.[11] This can be mitigated by careful selection of ligands, bases, and reaction temperature.[11]

Table 1: Overview of Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst System (Typical)C-C Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterPd(OAc)₂ or Pd(PPh₃)₄, Phosphine Ligand, Base (K₂CO₃)C(sp²)-C(sp²) / C(sp²)-C(sp²)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Amine Base (Et₃N)C(sp²)-C(sp)
Heck-Mizoroki Alkene (e.g., Acrylate)Pd(OAc)₂, Phosphine or P(OEt)₃ Ligand, Base (Et₃N)C(sp²)-C(sp²)
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds.[6] The choice of a bulky, electron-rich phosphine ligand like SPhos can accelerate the desired reductive elimination step, minimizing deiodination.[11]

G Pd(0)L2 Pd(0)L2 Int1 L2(R1)Pd(II)-I Pd(0)L2->Int1 R1-I Ox. Add. Oxidative Addition Int2 L2(R1)Pd(II)-R2 Int1->Int2 Transmetal Transmetal Transmetalation (R2-B(OR)2, Base) Int2->Pd(0)L2 Red. Elim. Product R1-R2 Int2->Product Red. Elim. Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction tube, add the iodopyrazole, boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 80-100 °C.

  • Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3.2: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles.[5][12] The reaction is co-catalyzed by palladium and copper(I).[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Int1 L2(R1)Pd(II)-I Pd(0)L2->Int1 R1-I Int2 L2(R1)Pd(II)-C≡CR2 Int1->Int2 Transmetalation Int2->Pd(0)L2 Red. Elim. Product R1-C≡CR2 Int2->Product Cu(I)I Cu(I)I Cu-Alkyne Cu-C≡CR2 Cu(I)I->Cu-Alkyne H-C≡CR2, Base Cu-Alkyne->Int1 Cu-Alkyne->Cu(I)I

Caption: Simplified catalytic cycles in Sonogashira Coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

Procedure:

  • To a flask under an inert atmosphere, add the iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine as the solvent and base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3.3: Heck-Mizoroki Reaction for Alkene Synthesis

The Heck reaction couples the iodopyrazole with an alkene, typically with high trans selectivity.[13] For 4-iodopyrazoles, ligands such as triethyl phosphite have proven effective.[14]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 4 mol%)

  • Triethyl phosphite (P(OEt)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the iodopyrazole, Pd(OAc)₂, and the solvent.

  • Add the triethyl phosphite ligand, followed by the triethylamine base and the alkene.

  • Seal the tube and heat to 80-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the 4-alkenylpyrazole product.

Further Derivatization: Ester Hydrolysis

The propanoate side chain can be easily modified. Hydrolysis provides the corresponding carboxylic acid, a key intermediate for amide couplings or other transformations.[7]

Protocol 4.1: Base-Mediated Ester Hydrolysis

Materials:

  • Methyl 3-(4-substituted-1H-pyrazol-1-yl)propanoate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF, MeOH, and water (e.g., 3:1:1).

  • Add the solid LiOH or an aqueous solution of NaOH.

  • Stir at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • A precipitate should form. Collect the solid by filtration or extract the aqueous layer with ethyl acetate.

  • Dry the organic extracts and concentrate to yield the carboxylic acid.

Safety and Handling

  • General Precautions : All experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[15][16]

  • Iodinated Compounds : Iodinated organic compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes. Some iodine compounds may penetrate standard gloves; frequent changes are recommended.[17]

  • Reagents : Palladium catalysts are toxic and should be handled with care. Triethylamine and other amine bases are corrosive and have strong odors. Acids like TFA are highly corrosive.

  • Waste Disposal : All chemical waste, particularly heavy-metal-containing residues from catalytic reactions, should be disposed of according to institutional guidelines.

References

Application Notes & Protocols: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate. While not a chemical probe in its own right, this compound represents a highly versatile and synthetically tractable scaffold. Its strategic design, featuring a reactive 4-iodo group on a biologically relevant pyrazole core and a modifiable propanoate side chain, makes it an ideal starting point for the generation of diverse and potent chemical probes for target identification and validation.[1] We present here the scientific rationale, synthetic strategies, and detailed experimental protocols for leveraging this scaffold to create tailored probes for biological discovery.

The Scientific Rationale: Why this compound?

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[3][5][6]

The true power of This compound lies in its dual-functionality:

  • The 4-Iodo Group: This serves as a highly efficient "handle" for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This enables the rapid and systematic introduction of a vast array of chemical diversity at this position, allowing for the fine-tuning of potency and selectivity against a specific protein target.[1][7]

  • The Methyl Propanoate Chain: This ester group can be readily hydrolyzed to a carboxylic acid. This acid then provides a crucial attachment point for various reporter tags (e.g., biotin, fluorophores) or for immobilization onto a solid support, which are essential functionalities for target identification and validation experiments like affinity pull-downs or cellular imaging.[8][9]

This strategic combination makes the scaffold an exceptional starting point for a target discovery campaign, moving from library synthesis to hit identification and finally to the creation of sophisticated probes for mechanistic studies.

Physicochemical Properties & Synthesis

While detailed experimental data for this specific molecule is not extensively published, its properties can be inferred from its structure and related analogs.

PropertyValue / DescriptionSource / Method
CAS Number 1175275-82-7[10][11]
Molecular Formula C₇H₉IN₂O₂[10]
Molecular Weight 279.97 g/mol (approx.)PubChem CID 168806586[12]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from structure
Stability Stable under standard laboratory conditions. Avoid strong light and oxidizing agents.General chemical knowledge
Proposed Synthesis Workflow

The synthesis of the scaffold can be achieved through a straightforward Michael addition reaction.

cluster_reactants Reactants cluster_conditions Conditions iodopyrazole 4-Iodopyrazole product This compound iodopyrazole->product Michael Addition acrylate Methyl Acrylate acrylate->product base Base (e.g., DBU, K₂CO₃) base->product solvent Solvent (e.g., Acetonitrile) solvent->product

Caption: Proposed synthesis of the scaffold via Michael addition.

From Scaffold to Probe: A Strategic Development Workflow

The development of a useful chemical probe is a systematic process.[13][14] A high-quality probe should be potent (typically IC₅₀ or K_d <100 nM), selective (>30-fold over related targets), and demonstrate target engagement in a cellular context (<1 µM).[15][16]

The following workflow outlines how to utilize the scaffold to achieve these goals.

Caption: Strategic workflow from scaffold to validated chemical probe.

Experimental Protocols

The following protocols are generalized methodologies based on established literature and should be optimized for specific targets and experimental systems.

Protocol 1: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for diversifying the scaffold by coupling it with various boronic acids.

1. Materials:

  • This compound (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon source for inert atmosphere

2. Procedure:

  • To a reaction vial, add the pyrazole scaffold, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol is for creating the carboxylic acid handle required for subsequent functionalization.

1. Materials:

  • Methyl 3-(4-aryl-1H-pyrazol-1-yl)propanoate derivative (1 equivalent)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 equivalents)

  • Solvent mixture (e.g., THF/Methanol/Water, 3:1:1)

  • Aqueous HCl (e.g., 1 M) for acidification

2. Procedure:

  • Dissolve the pyrazole ester in the THF/Methanol/Water solvent mixture.

  • Add the base (LiOH or NaOH) and stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Concentrate the reaction mixture under reduced pressure to remove organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the product with an organic solvent like ethyl acetate.

  • Characterize by NMR and MS to confirm hydrolysis.

Protocol 3: Biotinylation for Affinity Pull-Down Probes

This protocol describes the coupling of the carboxylic acid to an amine-containing biotin linker using standard amide bond formation chemistry. This creates a "bait" molecule for identifying protein targets.[8]

1. Materials:

  • Pyrazole carboxylic acid derivative (1 equivalent)

  • Biotin-PEG-amine or similar amine-functionalized biotin linker (1.1 equivalents)

  • Coupling agents: HATU (1.2 equivalents) or EDC (1.5 equiv.)/HOBt (1.5 equiv.)

  • Base: Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous DMF or DMSO as solvent

2. Procedure:

  • Dissolve the pyrazole carboxylic acid in anhydrous DMF.

  • Add the coupling agents (HATU or EDC/HOBt) and stir for 10 minutes at room temperature.

  • Add the biotin-amine linker followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate or purify directly by reverse-phase HPLC.

  • Characterize the final biotinylated probe by HRMS.

Protocol 4: General Workflow for Target Identification via Affinity Pull-Down

This workflow uses the biotinylated probe to isolate its binding partners from a cell lysate.[8][17]

lysate Cell Lysate Preparation incubation Incubate Lysate with Biotinylated Probe (+/- Competitor) lysate->incubation capture Capture Probe-Protein Complexes with Streptavidin Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE & Staining elute->sds_page mass_spec In-gel Digestion & LC-MS/MS Analysis sds_page->mass_spec analysis Data Analysis: Identify Enriched Proteins mass_spec->analysis

Caption: Workflow for affinity pull-down and mass spectrometry.

Key Steps & Causality:

  • Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve native protein structures and interactions.

  • Incubation: The lysate is incubated with the biotinylated probe. A crucial control is a parallel incubation where a high concentration of the non-biotinylated "competitor" molecule is added. Proteins that are pulled down by the probe but not in the presence of the competitor are considered specific binders.

  • Capture: Streptavidin-coated magnetic or agarose beads, which have an extremely high affinity for biotin, are added to capture the probe and any bound proteins.

  • Washing: Extensive washing with buffer removes proteins that are non-specifically interacting with the beads or the probe. This step is critical for reducing background noise.

  • Elution: Bound proteins are eluted from the beads, often by boiling in SDS-containing sample buffer, which denatures the proteins and disrupts the probe-protein interaction.

  • Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Proteins significantly enriched in the probe sample compared to the competitor control are identified as candidate targets.

Trustworthiness & Validation: The Pillars of a Good Probe

The generation of data with a chemical probe is only as reliable as the probe itself.[13] Every protocol must be a self-validating system.

  • Dose-Response: The observed phenotype should be dependent on the concentration of the probe.

  • Structure-Activity Relationship (SAR): Small chemical modifications to the probe should rationally affect its activity.

  • Use of a Negative Control: An essential experiment involves using a close structural analog of the probe that is inactive against the target.[18] This control should not produce the same biological effect, confirming that the phenotype is due to on-target activity. For this scaffold, an ideal negative control would be the corresponding 4-H (unsubstituted) pyrazole derivative, which is synthetically accessible but cannot engage in the same key interactions as the optimized probe.

  • Orthogonal Confirmation: The on-target effect should be confirmed by a different method, such as genetic knockdown (e.g., RNAi or CRISPR) of the proposed target protein, which should recapitulate the phenotype observed with the chemical probe.[13]

By adhering to these principles, researchers can confidently use probes derived from the This compound scaffold to explore complex biological systems and validate novel drug targets.

References

Applications of Pyrazole Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents.[1][2] The ability of the pyrazole nucleus to serve as a bioisostere for other aromatic systems, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of numerous pyrazole-containing drugs with applications spanning anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) disorders.[4][5][6][7] This guide provides an in-depth exploration of the applications of pyrazole derivatives, complete with detailed protocols for their synthesis and biological evaluation, to empower researchers in the field of drug discovery.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various oncogenic pathways and cellular processes.[8][9][10] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the disruption of DNA integrity.[8][10]

Mechanism of Action

A primary strategy in the development of pyrazole-based anticancer drugs is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[8][4] Furthermore, some pyrazole derivatives have been shown to act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[10][11] Another avenue of anticancer activity involves the interaction of pyrazole derivatives with DNA, either through intercalation or by binding to the minor groove, which can lead to DNA damage and cell death.[8]

Exemplary Anticancer Pyrazole Derivatives

The following table summarizes the activity of selected pyrazole derivatives against various cancer cell lines:

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Polysubstituted Pyrazole DerivativeDNA BindingHepG2 (Hepatocellular Carcinoma)2[8]
Pyrazole Benzamide DerivativeAntiproliferativeMCF-7 (Breast Cancer)4.98 - 92.62[11]
Methoxy Pyrazole DerivativeSelective activityMCF-7 (Breast Cancer)10 - 14[12]
Tetrahydrothiochromeno[4,3-c]pyrazoleAnticancer activityMGC-803 (Gastric Cancer)15.43[13]

Anti-inflammatory Applications: From COX-2 Inhibition to Cytokine Modulation

The anti-inflammatory properties of pyrazole derivatives are well-established, with the selective COX-2 inhibitor Celecoxib being a prominent example.[14] This class of compounds offers a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by potentially reducing gastrointestinal side effects.[14]

Mechanism of Action
Visualizing COX-2 Inhibition

The following diagram illustrates the simplified mechanism of COX-2 inhibition by a pyrazole derivative.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by pyrazole derivatives.

Antimicrobial Applications: A Broad Spectrum of Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogenic microorganisms.[5][16][17]

Spectrum of Activity

Pyrazole-containing compounds have been reported to be effective against both Gram-positive and Gram-negative bacteria.[16][18] Some derivatives have shown potent activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[18] In addition to their antibacterial properties, many pyrazole derivatives also exhibit antifungal activity against a range of fungal pathogens.[5][16] The combination of pyrazole and other heterocyclic rings, such as thiazole, has been shown to enhance antimicrobial efficacy.[19]

Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The privileged scaffold of pyrazole has also found applications in the development of agents targeting the central nervous system.[20][21] Their ability to cross the blood-brain barrier and interact with key neurological targets makes them attractive candidates for the treatment of various CNS disorders.

Mechanism of Action

A significant area of investigation for pyrazole derivatives in the CNS is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B.[20][22] These enzymes are involved in the metabolism of neurotransmitters, and their dysregulation is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric disorders.[20][22] Pyrazoline derivatives, a closely related class, have shown particular promise as MAO inhibitors.[20]

Protocols for the Medicinal Chemist

Protocol 1: Synthesis of a Representative Pyrazole Derivative via Knorr Pyrazole Synthesis

This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine, a classic example of the Knorr pyrazole synthesis.[23]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

  • Vacuum filtration apparatus

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[23]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[23]

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.[23]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.[23]

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[23]

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[23]

Visualizing the Knorr Pyrazole Synthesis:

Knorr_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_product Product Ketoester Ethyl Benzoylacetate (β-Keto Ester) Condensation Condensation Ketoester->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Solvent 1-Propanol, Acetic Acid (cat.) Solvent->Condensation Heat ~100°C Heat->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Pyrazole 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one Cyclization->Pyrazole

Caption: Workflow for the Knorr synthesis of a pyrazole derivative.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11] This protocol provides a general framework for evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Pyrazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the MTT Assay Workflow:

MTT_Assay A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Pyrazole Derivative (serial dilutions) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4h (Formazan formation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Conclusion: The Enduring Promise of Pyrazole Derivatives

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological activities ensure its continued relevance in medicinal chemistry.[1] The protocols and information presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of pyrazole derivatives in the development of next-generation medicines. Further exploration into multi-target hybrids and the integration of computational approaches in their design will undoubtedly lead to the discovery of even more potent and selective pyrazole-based drugs.[14]

References

Application Notes and Protocols: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Pre-functionalized Pyrazole Scaffold

In the landscape of modern drug discovery and materials science, the pyrazole motif is a cornerstone, celebrated for its broad spectrum of biological activities and unique physicochemical properties.[1][2] The strategic functionalization of this privileged scaffold is paramount to navigating and exploiting new chemical space. Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate emerges as a highly valuable and versatile building block, engineered for this very purpose. The presence of a reactive iodinated carbon at the C4 position of the pyrazole ring offers a prime handle for a variety of palladium-catalyzed cross-coupling reactions. This, combined with the propanoate side chain, which can be further modified or can influence solubility and pharmacokinetic properties, makes this molecule a powerful tool for the synthesis of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key synthetic transformations. We will delve into its synthesis, physicochemical properties, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is explained to ensure not just procedural accuracy but a deeper understanding of the underlying chemical principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. Below is a summary of the key properties for this compound.

PropertyValueSource/Method
CAS Number 1175275-82-7[3]
Molecular Formula C₇H₉IN₂O₂[4]
Molecular Weight 294.06 g/mol Calculated
Appearance Off-white to pale yellow solidExpected
Solubility Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃, Ethyl AcetateExpected
Storage Store in a cool, dry, dark place under an inert atmosphereGeneral practice for iodo-compounds

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.3 (t, 2H, N-CH₂), ~3.7 (s, 3H, O-CH₃), ~2.9 (t, 2H, CH₂-COO).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~171 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~60 (pyrazole-C-I), ~52 (O-CH₃), ~48 (N-CH₂), ~34 (CH₂-COO).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ ≈ 295.97.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a two-step process starting from pyrazole. The following protocol is a representative procedure based on established methods for N-alkylation and iodination of pyrazoles.[8][9]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Iodination A Pyrazole C Methyl 3-(1H-pyrazol-1-yl)propanoate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) B Methyl Acrylate B->C D Methyl 3-(1H-pyrazol-1-yl)propanoate F This compound D->F Solvent (e.g., Acetonitrile) E N-Iodosuccinimide (NIS) E->F

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Methyl 3-(1H-pyrazol-1-yl)propanoate
  • To a stirred solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Slowly add methyl acrylate (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 3-(1H-pyrazol-1-yl)propanoate as a clear oil.

Protocol 2: Synthesis of this compound
  • Dissolve methyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

cluster_0 Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(I)L₂->Ar-Pd(II)(R)L₂ Transmetalation Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Coupled Product Ar-Pd(II)(R)L₂->Ar-R Ar-I This compound Ar-I->Ar-Pd(II)(I)L₂ R-B(OR)₂ Boronic Acid/Ester R-B(OR)₂->Ar-Pd(II)(R)L₂ Base Base Base->Ar-Pd(II)(R)L₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[10][11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the tube.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings with aryl iodides.

  • Base: K₂CO₃ is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.

Sonogashira Coupling: Synthesis of Alkynylated Pyrazoles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[13][14] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(I)L₂->Ar-Pd(II)(C≡CR)L₂ Transmetalation Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)(C≡CR)L₂->Ar-C≡CR Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Ar-Pd(II)(C≡CR)L₂ Cu(I)-C≡CR->Cu(I)I Transmetalation to Pd Ar-I This compound Ar-I->Ar-Pd(II)(I)L₂

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

The following is a general protocol for the Sonogashira coupling of this compound.[15][16][17]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous THF or DMF

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous solvent (THF or DMF) followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.

  • Inert Atmosphere: Essential to prevent the oxidative dimerization of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[18][19] It is a go-to method for the synthesis of arylamines from aryl halides.

Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition [Ar-Pd(II)(NHR')L₂]⁺ [Ar-Pd(II)(NHR')L₂]⁺ Ar-Pd(II)(I)L₂->[Ar-Pd(II)(NHR')L₂]⁺ Amine Coordination Ar-Pd(II)(NR')L₂ Ar-Pd(II)(NR')L₂ [Ar-Pd(II)(NHR')L₂]⁺->Ar-Pd(II)(NR')L₂ Deprotonation (Base) Ar-Pd(II)(NR')L₂->Pd(0)L₂ Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L₂->Ar-NHR' Product Ar-I This compound Ar-I->Pd(0)L₂ R'-NH₂ Amine R'-NH₂->Ar-Pd(II)(I)L₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[20][21]

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to a Schlenk tube.

  • Add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add the anhydrous solvent (toluene or dioxane).

  • Add the amine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and the base.

Conclusion

This compound is a potent and versatile building block for the synthesis of a diverse array of complex molecules. Its pre-functionalized nature allows for the direct and efficient introduction of various substituents at the C4 position of the pyrazole core through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols provided herein serve as a comprehensive guide for harnessing the synthetic potential of this valuable intermediate, empowering researchers to accelerate their discovery efforts in medicinal chemistry and materials science.

References

laboratory techniques for using methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate in Synthetic Chemistry

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the laboratory applications of this compound (CAS No: 1175275-82-7).[1] This versatile building block is of significant interest due to its trifunctional nature: a reactive iodinated pyrazole core primed for cross-coupling, a stable N-alkylation pattern, and a propanoate side chain that can be further modified. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.

Compound Overview and Physicochemical Properties

This compound is a key intermediate in the synthesis of complex molecules, particularly those with pharmaceutical relevance.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from cancer to inflammatory diseases.[3][4][5] The iodine atom at the C4 position serves as an exceptionally effective handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The propanoate moiety provides a non-conjugated linker, which can be critical for positioning functional groups in drug-receptor interactions, and the ester can be readily hydrolyzed to a carboxylic acid for further derivatization.

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 1175275-82-7[1]
Molecular Formula C₇H₉IN₂O₂[6]
Molecular Weight 280.06 g/mol [6][7]
Appearance Varies; typically a solid or oilN/A
Purity ≥95% (typical for commercial samples)[6]
Key Hazard Statements H302: Harmful if swallowed
H361: Suspected of damaging fertility or the unborn child
H402: Harmful to aquatic life

Note: Hazard information is based on similar chemical structures and a comprehensive Safety Data Sheet (SDS) should always be consulted prior to use.[8][9][10]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the 4-iodo-pyrazole scaffold is its participation in C-C bond-forming reactions. The high reactivity of the C-I bond allows these couplings to proceed under mild conditions with excellent yields.[11] We will focus on two of the most powerful and widely used transformations: the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura reaction is arguably the most important C-C coupling method, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13] This reaction is the method of choice for attaching aryl or heteroaryl moieties to the pyrazole C4 position, a key step in building many kinase inhibitors and other targeted therapeutics.[14][15]

The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-I bond of the pyrazole. A boronic acid, activated by a base, then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Oven-dry glassware. Assemble under N₂/Ar. react 2. Charge flask with: - Iodo-pyrazole - Boronic Acid - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) prep->react degas 3. Degas mixture (e.g., Ar sparging) react->degas add_pd 4. Add Pd Catalyst (e.g., P2 Precatalyst) degas->add_pd heat 5. Heat to 80-100 °C Monitor by TLC/LC-MS add_pd->heat workup 6. Cool. Quench with H₂O. Extract with EtOAc/DCM heat->workup purify 7. Dry, concentrate. Purify via column chromatography. workup->purify char 8. Characterize product (NMR, MS) purify->char

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Preparation : To an oven-dried 25 mL Schlenk flask, add this compound (280 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition & Degassing : Add 1,4-dioxane (4 mL) and water (1 mL).[12] Equip the flask with a condenser and purge the system with argon or nitrogen for 15 minutes while stirring. This step is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition : Add a suitable palladium catalyst. For N-H containing heterocycles or potentially challenging substrates, specialized precatalysts are recommended.[12] Add XPhos Pd G2 (2.5 mol%, ~20 mg) to the flask under a positive flow of inert gas.

  • Reaction : Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.

Table 2: Representative Suzuki-Miyaura Coupling Examples

Boronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Typical Yield
Phenylboronic acidXPhos Pd G2 (2.5)K₃PO₄10085-95%
4-Methoxyphenylboronic acidSPhos Pd G2 (3.0)K₃PO₄10080-90%
3-Pyridinylboronic acidP1 (XPhos precatalyst) (3.5)K₃PO₄10065-80%[12]
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (2.5)Cs₂CO₃9088-96%
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[11][17] This reaction is indispensable for creating rigid, linear extensions from the pyrazole core, a common strategy in the design of molecular probes and materials. The reaction is co-catalyzed by palladium and copper(I) salts.

The Sonogashira reaction features two interconnected catalytic cycles.[18] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The unique copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, base, and Cu(I) salt. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-determining step.[18]

sonogashira_mechanism pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex [CuX] alkyne H-C≡C-R² alkyne->cu_acetylide base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • Preparation : To a dry Schlenk flask under an argon atmosphere, add this compound (280 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 8 mg, 0.04 mmol, 4 mol%).[19]

  • Solvent and Reagent Addition : Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 0.3 mL, 2.1 mmol, 2.1 equiv.). The amine acts as both the base and a co-solvent.

  • Alkyne Addition : Add phenylacetylene (0.12 mL, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor completion by TLC.

  • Work-up : Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 10 mL) to remove residual copper salts, followed by brine (1 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate).

Secondary Transformation: Ester Hydrolysis

The methyl propanoate side chain provides a valuable synthetic handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings, further esterifications, or other standard carboxylic acid transformations.

  • Setup : Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL) in a round-bottom flask.

  • Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, 84 mg, 2.0 mmol, 2.0 equiv.).

  • Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (5 mL) and acidify to pH ~2-3 with 1M HCl.

  • Isolation : The carboxylic acid product will often precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product, which can often be used without further purification.

transformations start Methyl 3-(4-iodo- 1H-pyrazol-1-yl)propanoate suzuki_prod 4-Aryl-pyrazole Derivative start->suzuki_prod Suzuki Coupling (Ar-B(OH)₂, Pd cat., base) sono_prod 4-Alkynyl-pyrazole Derivative start->sono_prod Sonogashira Coupling (R-C≡C-H, Pd/Cu cat., base) hydrolysis_prod 4-Iodo-pyrazole Propanoic Acid start->hydrolysis_prod Hydrolysis (LiOH, H₂O/THF)

References

The Pivotal Role of Pyrazole Compounds in Modern Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, forming the core of numerous highly successful therapeutic agents. In the realm of oncology, pyrazole derivatives have demonstrated remarkable efficacy, leading to the development of several FDA-approved drugs that have revolutionized the treatment of various cancers.[1]

These compounds exert their anti-cancer effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2] A significant number of pyrazole-based drugs function as potent and selective protein kinase inhibitors, targeting aberrant kinase activity that drives many malignancies.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyrazole compounds in cancer research. It offers detailed, field-proven protocols for essential experimental workflows and explains the causal logic behind key experimental choices, empowering researchers to effectively utilize these powerful compounds in their own studies.

I. Celecoxib: A Selective COX-2 Inhibitor with Pleiotropic Anti-Cancer Effects

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective inhibitor of cyclooxygenase-2 (COX-2).[4] Overexpression of COX-2 is a hallmark of many cancers and is associated with increased tumor aggressiveness and poor prognosis.[5] Celecoxib's anti-cancer activity stems from its ability to block the production of prostaglandins, which are key mediators of inflammation and cell proliferation.[5][6] Beyond its COX-2 inhibitory effects, celecoxib has been shown to induce apoptosis and modulate various signaling pathways implicated in cancer.[6][7]

A. Key Target: The COX-2/PGE2 Signaling Pathway

The anti-tumor mechanism of celecoxib is primarily attributed to its inhibition of the COX-2/PGE2 signaling axis.[5] This pathway plays a crucial role in tumorigenesis by promoting cell proliferation, angiogenesis, and creating an immunosuppressive tumor microenvironment.[5][8]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 PGE2 COX2->PGE2 Prostaglandin Synthesis Gene_Expression Gene Expression (Proliferation, Angiogenesis, Immune Suppression) PGE2->Gene_Expression Signal Transduction Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Figure 1: Simplified COX-2/PGE2 signaling pathway and the inhibitory action of Celecoxib.

B. Application Note: Assessing the Anti-Proliferative Effects of Celecoxib on Colon Cancer Cells

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of celecoxib in a colon cancer cell line, such as HT-29 or HCT-116.

Table 1: Reported IC50 Values of Celecoxib in Colon Cancer Cell Lines

Cell LineIC50 (µM)Reference
HT-2930[9]
HCT-11650[10]
HCT-1166.42 (as µg/mL)[11]
C. Protocol: MTT Assay for Cell Viability

Materials:

  • Celecoxib (stock solution prepared in DMSO)

  • Human colon cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the colon cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of celecoxib in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 150 µM.[10]

    • Aspirate the medium from the wells and add 100 µL of the prepared celecoxib dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest celecoxib concentration).

    • Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each celecoxib concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the celecoxib concentration and determine the IC50 value using a non-linear regression curve fit.

Expert Insight: The choice of cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the growth curve, masking the true effect of the compound. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.

II. Ruxolitinib: A Potent JAK1/2 Inhibitor Targeting the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing compound that potently and selectively inhibits Janus kinases 1 and 2 (JAK1 and JAK2).[2] The JAK-STAT signaling pathway is a crucial regulator of hematopoiesis and immune responses, and its aberrant activation is a key driver in various myeloproliferative neoplasms and solid tumors.[1][12] Ruxolitinib exerts its therapeutic effect by blocking the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene expression involved in cell proliferation and survival.[2][13]

A. Key Target: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.[14] Ruxolitinib's inhibition of JAK1 and JAK2 effectively blocks this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/2 Cytokine_Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT->Gene_Transcription Dimerization & Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 2: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

B. Application Note: Evaluating the Effect of Ruxolitinib on STAT3 Phosphorylation in Pancreatic Cancer Cells

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture. This protocol describes how to use Western blotting to assess the inhibitory effect of ruxolitinib on the phosphorylation of STAT3, a key downstream target of JAK signaling, in pancreatic cancer cells.[15][16]

Table 2: Representative IC50 Values for Ruxolitinib

Cancer TypeCell LineIC50 (nM)TargetReference
Hodgkin LymphomaHDLM-2~50Cell Proliferation[7]
Pancreatic CancerPANC-1>1000Cell Proliferation[15]

Note: The IC50 for proliferation can be high, as the primary effect is on signaling pathways.

C. Protocol: Western Blotting for Phospho-STAT3

Materials:

  • Ruxolitinib (stock solution in DMSO)

  • Pancreatic cancer cell line (e.g., PANC-1)

  • Complete culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of ruxolitinib (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).[15] Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for Total STAT3):

    • To normalize for protein loading, the membrane can be stripped of the phospho-STAT3 antibody and re-probed with an antibody against total STAT3.

Expert Insight: The choice of blocking buffer is important. Milk contains phosphoproteins that can interfere with the detection of phosphorylated proteins. Therefore, for phospho-protein detection, it is often recommended to use a BSA-based blocking buffer.

III. Crizotinib: A First-in-Class ALK Inhibitor for Non-Small Cell Lung Cancer

Crizotinib is a pyrazole-based multi-targeted tyrosine kinase inhibitor, most notably of anaplastic lymphoma kinase (ALK).[17][18] Chromosomal rearrangements involving the ALK gene are found in a subset of non-small cell lung cancer (NSCLC) patients, leading to the expression of oncogenic fusion proteins that drive tumor growth.[17][19] Crizotinib was the first ALK inhibitor to receive FDA approval for the treatment of ALK-positive NSCLC.[20]

A. Key Target: The ALK Signaling Pathway

The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK tyrosine kinase.[21] This results in the activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation and survival.[21]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK EML4_ALK->RAS_RAF JAK_STAT JAK-STAT EML4_ALK->JAK_STAT PI3K_AKT PI3K-AKT EML4_ALK->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF->Gene_Expression JAK_STAT->Gene_Expression PI3K_AKT->Gene_Expression Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition

Figure 3: ALK signaling pathways and the inhibitory action of Crizotinib.

B. Application Note: Determining the In Vitro Kinase Inhibitory Activity of Crizotinib

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This protocol outlines a general method for determining the IC50 of crizotinib against the ALK kinase domain.

Table 3: In Vitro IC50 Values for Crizotinib Against ALK

KinaseIC50 (nM)Reference
ALK (cell-based)24[17]
Wild-type ALK (in vitro)~15-30[12][22]
C. Protocol: In Vitro Kinase Assay

Materials:

  • Crizotinib (stock solution in DMSO)

  • Recombinant human ALK kinase domain

  • Kinase buffer (containing ATP and a suitable substrate peptide)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of crizotinib in DMSO.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the diluted crizotinib, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add the ALK enzyme solution to all assay wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP and substrate peptide solution.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each crizotinib concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Expert Insight: The choice of ATP concentration in the kinase assay is crucial. Using an ATP concentration close to the Km of the kinase for ATP will provide a more physiologically relevant IC50 value for ATP-competitive inhibitors like crizotinib.

IV. Vemurafenib: A Selective BRAF V600E Inhibitor for Melanoma

Vemurafenib is a potent pyrazole-based inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation, which is present in approximately 50% of melanomas.[8][21] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[23] Vemurafenib's approval marked a significant advancement in the treatment of BRAF V600E-mutant metastatic melanoma.[11]

A. Key Target: The BRAF V600E/MEK/ERK Signaling Pathway

The BRAF V600E mutation results in RAS-independent activation of the MAPK pathway.[1] Vemurafenib selectively binds to and inhibits the mutated BRAF kinase, leading to the suppression of downstream signaling and induction of cell cycle arrest and apoptosis.[23]

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutive Activation ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Figure 4: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.

B. Application Note: Analyzing Vemurafenib-Induced Cell Cycle Arrest in Melanoma Cells

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. This protocol describes how to use propidium iodide (PI) staining and flow cytometry to investigate the effect of vemurafenib on the cell cycle of BRAF V600E-mutant melanoma cells.[24][25]

Table 4: Representative IC50 Values for Vemurafenib in Melanoma Cell Lines

Cell LineBRAF StatusIC50 (µM)Reference
A375V600E~0.3[26]
M263V600E~5[27]
C. Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Vemurafenib (stock solution in DMSO)

  • BRAF V600E-mutant melanoma cell line (e.g., A375)

  • Complete culture medium

  • 6-well plates

  • Ice-cold 70% ethanol

  • PBS

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed melanoma cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with vemurafenib at a relevant concentration (e.g., 5 µM) for 24 hours.[27] Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use the flow cytometry software to gate the cell population and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the PI fluorescence intensity.

Expert Insight: Proper fixation is crucial for accurate cell cycle analysis. Adding cold ethanol dropwise while vortexing helps to prevent cell aggregation, which can lead to inaccurate results. The inclusion of RNase A in the staining solution is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content measurement.

V. Conclusion

Pyrazole compounds represent a cornerstone of modern cancer research and therapy. Their versatility as a chemical scaffold has enabled the development of a diverse array of potent and selective inhibitors targeting key oncogenic pathways. The protocols and application notes provided in this guide offer a robust framework for researchers to investigate the anti-cancer properties of pyrazole derivatives. By understanding the underlying mechanisms of action and employing these well-established experimental techniques, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds in the fight against cancer.

References

Application Notes & Protocols: Site-Specific Protein Labeling with Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the covalent modification of proteins using methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate. Pyrazole derivatives are a class of heterocyclic compounds with immense therapeutic potential, widely recognized in drug discovery for their diverse biological activities.[1][2] The functionalization of proteins with pyrazole moieties offers a powerful strategy for developing novel biotherapeutics, creating advanced diagnostic tools, and elucidating complex biological processes. This guide details the underlying chemical principles, step-by-step experimental protocols for labeling, purification, and validation, and discusses key applications for researchers in biochemistry, cell biology, and pharmaceutical development.

Introduction: The Strategic Value of Pyrazole-Based Protein Labeling

Covalent protein labeling is a cornerstone technique that allows for the attachment of a specific molecule or "label" to a protein of interest, enabling its detection, purification, or functional manipulation.[3][4] While numerous bioconjugation chemistries exist, the demand for reagents that introduce unique, functionally relevant moieties is ever-increasing.[5]

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][6] Its utility stems from its favorable pharmacological properties and its capacity for synthetic diversification.[7][8] The reagent at the center of this guide, This compound , leverages this powerful scaffold for protein modification. It features two key components:

  • The 4-Iodo-Pyrazole Core: The iodine atom at the C4 position of the pyrazole ring serves as the reactive site for covalent bond formation. This C-I bond is susceptible to nucleophilic attack by specific amino acid side chains, enabling targeted protein modification.[2][9][10]

  • The Propanoate Handle: The methyl propanoate group provides a stable, functionalizable linker that can be used for subsequent modifications or to modulate the physicochemical properties of the conjugate.

This application note will guide the user through the rationale, execution, and validation of labeling proteins with this versatile reagent.

Mechanism of Covalent Modification

The primary mechanism for labeling with this compound is a nucleophilic aromatic substitution (SNAr) reaction. The most effective nucleophile on a protein surface under physiological conditions is the thiol group of a cysteine residue.

Causality of the Reaction: The thiol group (-SH) of cysteine is a potent nucleophile, particularly when deprotonated to the thiolate anion (-S⁻). The reaction proceeds by the attack of this thiolate on the electron-deficient carbon atom of the pyrazole ring that bears the iodine atom. The pyrazole ring itself, being a heteroaromatic system, helps to stabilize the intermediate and facilitate the departure of the iodide leaving group, resulting in a stable carbon-sulfur bond. The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.3), which increases the concentration of the more reactive thiolate form.

Figure 1: Reaction Mechanism. Covalent labeling of a protein's cysteine residue.

Experimental Guide: Protocols and Methodologies

This section provides a self-validating protocol. Each stage includes checkpoints and validation steps to ensure experimental success.

Part 3.1: Reagent and Protein Preparation

Reagent Properties:

  • Compound: this compound[11]

  • CAS Number: 1175275-82-7[11]

  • Appearance: Off-white to pale yellow solid (estimate based on similar compounds)[10]

  • Solubility: Soluble in organic solvents like DMF and DMSO.

Protocol: Reagent Stock Solution Preparation

  • Accurately weigh out 1-5 mg of this compound.

  • Dissolve the reagent in anhydrous, high-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).

    • Expert Insight: Using a fresh bottle of anhydrous solvent is critical to prevent premature hydrolysis of the reagent.

  • Store the stock solution at -20°C, protected from light and moisture. Use within 1-2 weeks for best results.

Protocol: Protein Preparation

  • Buffer Exchange: The protein of interest should be in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH between 7.0 and 8.5.

  • Removal of Nucleophiles: The buffer must be free of extraneous nucleophiles like Tris, glycine, or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol). Use dialysis or a desalting column (e.g., G-25) to exchange the protein into the appropriate reaction buffer.

  • Protein Concentration: Adjust the protein concentration to 1-10 mg/mL. Determine the precise concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

Part 3.2: Step-by-Step Labeling Protocol

G Figure 2: Experimental Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Validation A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Add Reagent to Protein (5-20 molar excess) A->C B 2. Prepare Reagent Stock (10-100 mM in DMSO/DMF) B->C D 4. Incubate Reaction (1-4 hours at RT or 4°C) C->D E 5. Quench Reaction (Optional) (e.g., with L-cysteine) D->E F 6. Purify Labeled Protein (Size Exclusion Chromatography) E->F G 7. Validate Labeling (Mass Spectrometry) F->G H Downstream Application G->H

  • Initiate the Reaction: In a microcentrifuge tube, add the prepared protein solution.

  • While gently vortexing, add the desired volume of the this compound stock solution to the protein.

    • Experimental Rationale: A 5 to 20-fold molar excess of the labeling reagent over the protein is a good starting point. This ensures the reaction proceeds efficiently. See Table 1 for optimization parameters.

  • Incubation: Incubate the reaction mixture for 1 to 4 hours. The optimal time and temperature should be determined empirically.

    • Room temperature (20-25°C) for 2 hours is a standard starting condition.

    • For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM to scavenge any unreacted labeling reagent.

Part 3.3: Purification and Validation

Protocol: Removal of Excess Reagent It is crucial to remove the unreacted labeling reagent, as it can interfere with downstream applications.

  • Size Exclusion Chromatography (SEC): This is the preferred method. Use a desalting column (e.g., PD-10 or Zeba™ Spin Desalting Columns) equilibrated with the desired final storage buffer (e.g., PBS). SEC effectively separates the high-molecular-weight labeled protein from the low-molecular-weight unreacted reagent.

  • Dialysis: An alternative for larger volumes. Dialyze the reaction mixture against the storage buffer with at least two buffer changes over 24 hours.

Protocol: Validation of Labeling

  • *Trustworthiness Check: This step is non-negotiable to confirm the success and specificity of the labeling reaction.

  • Mass Spectrometry (MS): This is the gold standard for confirmation. Analyze both the unlabeled (control) and labeled protein via LC-MS. A successful reaction will show a mass increase corresponding to the mass of the pyrazole moiety (mass of C₇H₉N₂O₂ = 153.07 Da).

    • Expected Mass Shift = Mass of Reagent (C₇H₉IN₂O₂) - Mass of Iodine (I) = 280.06 Da - 126.90 Da = 153.16 Da

  • SDS-PAGE: Run samples of the unlabeled and labeled protein on an SDS-PAGE gel. This confirms the integrity of the protein (i.e., no significant degradation or aggregation has occurred during the labeling process).

Quantitative Data and Troubleshooting

Table 1: Recommended Reaction Parameters (Optimization May Be Required)

ParameterStarting RecommendationRange for OptimizationRationale
Reagent Molar Excess 10-fold5 to 50-foldBalances labeling efficiency with the risk of non-specific modification.
Protein Concentration 2 mg/mL1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
pH 7.57.0 - 8.5Higher pH favors the more nucleophilic thiolate form of cysteine.
Temperature Room Temp (~22°C)4°C to 25°CLower temperatures can protect sensitive proteins.
Reaction Time 2 hours1 - 16 hoursMust be optimized to maximize labeling and minimize protein damage.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Insufficient molar excess of reagent.- Reaction pH is too low.- Cysteine residue is inaccessible.- Presence of reducing agents in buffer.- Increase molar excess of the reagent.- Increase reaction buffer pH to 8.0-8.5.- Consider partial denaturation/unfolding if structure allows.- Ensure complete removal of DTT/BME via buffer exchange.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions.- Keep the final solvent concentration below 10% (v/v).- Perform the reaction at 4°C.- Screen different buffers for improved protein stability.
Non-specific Labeling - Molar excess of reagent is too high.- Reaction time is too long.- Reduce the molar excess of the reagent.- Perform a time-course experiment to find the optimal incubation time.- Potentially lower the pH to increase specificity for the most reactive cysteines.

Applications in Research and Drug Development

Labeling a protein with a pyrazole moiety opens a gateway to numerous advanced applications. The pyrazole itself can act as a pharmacophore, potentially modulating the protein's activity or its interaction with other molecules.

Logical Application Workflow: The introduction of this unique chemical handle enables a variety of downstream strategies, particularly in the development of biotherapeutics like antibody-drug conjugates (ADCs) or in fundamental research.[5]

G cluster_downstream Downstream Applications A Target Protein (e.g., Antibody with accessible Cys) B Labeling with This compound A->B C Pyrazole-Labeled Protein (Stable Conjugate) B->C D1 1. Direct Biological Assay (Test if pyrazole modulates function) C->D1 Use As-Is D2 2. Secondary Conjugation Site C->D2 Use as Intermediate E Hydrolyze Ester to Carboxylic Acid (-COOCH₃ -> -COOH) D2->E F Couple Payload via Amide Bond (EDC/NHS Chemistry) E->F G Final Bioconjugate (e.g., ADC, Imaging Agent) F->G

Figure 3: Application Logic. From labeling to advanced bioconjugate development.

  • Direct Functional Modulation: Pyrazole-containing molecules are known inhibitors of various enzymes, such as kinases.[10][12] Attaching a pyrazole directly to a protein could alter its function, creating a novel therapeutic agent.

  • Probing Protein-Protein Interactions: The pyrazole can serve as a unique tag for pull-down assays or as a reporter group in binding studies.

  • Platform for Further Conjugation: The methyl propanoate ester can be easily hydrolyzed to a carboxylic acid. This introduces a new, orthogonal reactive handle that can be used for secondary labeling, for example, by coupling an amine-containing payload (like a toxin or a fluorescent dye) using standard EDC/NHS chemistry.

References

Application Note: Target Identification Studies Using Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Iodinated Pyrazoles in Unraveling Drug Targets

The identification of a drug's molecular target is a critical step in the drug discovery and development pipeline. Phenotypic screening, while powerful for identifying compounds with desired cellular effects, often yields hits with unknown mechanisms of action. Target deconvolution is therefore essential for understanding efficacy, predicting off-target effects, and enabling rational lead optimization. Chemical proteomics, utilizing bespoke chemical probes, has emerged as a robust strategy for identifying the protein targets of small molecules in a native biological context.[1][2][3]

Pyrazoles represent a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities.[4][5] Notably, pyrazole-based compounds have been successfully developed as potent and selective inhibitors of protein kinases, a family of enzymes often dysregulated in diseases like cancer and inflammation.[5][6][7][8] The introduction of an iodine atom onto the pyrazole ring significantly enhances its utility as a chemical probe.[4] The carbon-iodine bond serves as a versatile synthetic handle for introducing functionalities required for target identification, such as photoreactive groups and reporter tags for enrichment.[4]

This application note provides a comprehensive guide to the design, synthesis, and application of iodinated pyrazole-based photoaffinity probes for target identification. We will delve into the strategic considerations for probe design, provide detailed protocols for probe synthesis and photoaffinity labeling experiments, and discuss downstream analysis for confident target validation.

The Strategic Advantage of Iodinated Pyrazole Probes

The design of an effective chemical probe is paramount for successful target identification. Iodinated pyrazoles offer several advantages in this regard:

  • Tunable Bioactivity: The pyrazole core can be readily modified to mimic the structure of a known bioactive compound or a hit from a phenotypic screen, thereby directing the probe to the relevant target class.[5][8]

  • Biocompatibility: The pyrazole scaffold is generally well-tolerated in biological systems.

A typical iodinated pyrazole photoaffinity probe consists of three key components:

  • Pharmacophore: The core pyrazole structure, appropriately substituted to bind to the target protein(s) of interest.

  • Photoreactive Group: A moiety that, upon activation with UV light, forms a highly reactive species that covalently crosslinks the probe to its binding partner.[12][13][14]

  • Reporter Tag: A functional group, often an alkyne or azide, that allows for the subsequent attachment of a biotin tag via "click chemistry" for enrichment of the crosslinked proteins.[15][16][17][18][19]

dot graph TD { A[Iodinated Pyrazole Core Pharmacophore] --> B{Probe Design}; C[Photoreactive Group e.g., Diazirine] --> B; D[Reporter Tag e.g., Alkyne] --> B; B --> E[Synthesis of Photoaffinity Probe]; E --> F[Incubation with Proteome]; F --> G[UV Irradiation]; G --> H[Covalent Crosslinking to Target]; H --> I[Cell Lysis]; I --> J[Click Chemistry with Biotin-Azide]; J --> K[Enrichment on Streptavidin Beads]; K --> L[Proteomic Analysis MS]; L --> M[Target Identification]; } caption: Workflow for target identification using iodinated pyrazole photoaffinity probes.

Synthesis of Iodinated Pyrazole Photoaffinity Probes

The synthesis of an iodinated pyrazole photoaffinity probe is a multi-step process that begins with the regioselective iodination of a pyrazole precursor. This is followed by the introduction of the photoreactive group and the reporter tag.

Protocol 1: Regioselective Iodination of a Pyrazole Precursor

Materials:

  • 1-aryl-3-substituted-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting 1-aryl-3-substituted-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add elemental iodine (1.3 eq) to the solution.

  • Slowly add a solution of ceric ammonium nitrate (1.1 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-iodopyrazole derivative.

Subsequent Synthetic Steps

Following iodination, the photoreactive group and reporter tag are introduced using standard organic chemistry techniques. For example, the carbon-iodine bond can be utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce an alkyne reporter tag.[4] The photoreactive group, such as a diazirine, can be incorporated into one of the substituents on the pyrazole ring.

Application of Iodinated Pyrazole Probes in Photoaffinity Labeling

Once the photoaffinity probe is synthesized and purified, it can be used to label its target proteins in a complex biological sample, such as cell lysate or intact cells.

Protocol 2: Photoaffinity Labeling of Cellular Proteins

This protocol outlines a general workflow for photoaffinity labeling in a cell lysate.

Materials:

  • Iodinated pyrazole photoaffinity probe

  • Cell lysate

  • DMSO

  • UV lamp (e.g., 365 nm)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Incubation: Treat the cell lysate with the iodinated pyrazole photoaffinity probe at a predetermined concentration. Include a control sample treated with DMSO and a competition control where the lysate is pre-incubated with an excess of a non-probe competitor ligand. Incubate for a specified time to allow the probe to bind to its target.

  • UV Irradiation: Irradiate the samples with UV light to activate the photoreactive group and induce covalent crosslinking.[12]

  • Click Chemistry: Add the click chemistry reagents to the irradiated lysate to attach a biotin tag to the alkyne reporter group on the probe.[15][16][18]

  • Enrichment: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting to visualize the labeled proteins. For protein identification, the eluted proteins are subjected to in-gel digestion followed by mass spectrometry.[21][22][23][24]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption: Experimental workflow for target identification.

Data Analysis and Target Validation

Mass spectrometry analysis will generate a list of proteins that were enriched by the photoaffinity probe. The primary candidates for bona fide targets are those proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and whose enrichment is competed away by the excess non-probe ligand.

Table 1: Example Mass Spectrometry Data Analysis

Protein IDSpectral Counts (Probe)Spectral Counts (DMSO)Spectral Counts (Competition)Fold Enrichment (Probe/DMSO)
Kinase X15021075
Protein Y10891.25
Protein Z2001901951.05

In this example, Kinase X is a strong candidate target due to its high fold enrichment and successful competition.

Further validation of putative targets is crucial and can be achieved through orthogonal methods such as:

  • Western Blotting: Confirm the identity of the labeled protein using a specific antibody.

  • In Vitro Kinase Assays: If the target is a kinase, assess the ability of the original bioactive compound to inhibit its enzymatic activity.[7]

  • Cellular Thermal Shift Assay (CETSA): Demonstrate direct target engagement in a cellular context.[25]

  • RNA Interference (RNAi) or CRISPR-Cas9: Knockdown or knockout of the target protein should recapitulate the phenotype observed with the original compound.

Troubleshooting

IssuePotential CauseSuggested Solution
No labeled proteins observedInactive probe, insufficient UV irradiation, inefficient click chemistry or enrichmentVerify probe activity, optimize irradiation time and intensity, check click chemistry reagents and bead capacity
High background of non-specific bindingInsufficient washing, probe concentration too highOptimize wash conditions (e.g., increase detergent concentration), perform a dose-response experiment to determine the optimal probe concentration
Labeled proteins are not competed awayProbe binds irreversibly or non-specifically, competitor concentration is too lowUse a higher concentration of the competitor, consider a different competitor ligand

Conclusion

Iodinated pyrazoles are powerful and versatile tools for the development of photoaffinity probes for target identification. Their favorable chemical properties and biological relevance make them ideal scaffolds for designing probes to elucidate the mechanism of action of novel bioactive compounds. The protocols and strategies outlined in this application note provide a framework for researchers to successfully employ iodinated pyrazole-based probes in their target deconvolution efforts, ultimately accelerating the drug discovery process.

References

Application Notes & Protocols: Proper Storage and Disposal of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe storage, handling, and disposal of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS No: 1175275-82-7)[1]. As a halogenated heterocyclic compound, its unique chemical properties necessitate specific protocols to ensure chemical integrity, minimize degradation, and guarantee the safety of laboratory personnel and the environment. These application notes are intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The protocols herein are grounded in established principles of chemical safety and waste management, emphasizing the rationale behind each procedural step.

Introduction: Understanding the Compound's Chemical Nature

This compound is a molecule of interest in medicinal chemistry and drug discovery, valued as a versatile building block. Its structure comprises a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with an iodine atom at the 4-position and a methyl propanoate chain at the 1-position. The pyrazole moiety itself is generally stable to oxidation and reduction due to its aromatic character[2][3][4]. However, the presence of a carbon-iodine (C-I) bond introduces specific stability challenges. The C-I bond is the weakest among the carbon-halogen bonds, making iodinated organic compounds susceptible to degradation[5].

Several factors can trigger the degradation of this compound, primarily through the cleavage of the C-I bond. This process can be accelerated by:

  • Light Exposure: Photolysis can provide the energy required to break the C-I bond[5].

  • Elevated Temperatures: Thermal energy can also lead to the decomposition of the molecule[5].

  • Presence of Oxygen: Oxidation can be a degradation pathway, especially for compounds with susceptible functional groups[5].

  • pH: Both acidic and alkaline conditions can catalyze degradation, depending on the specific molecular structure[5].

Degradation often results in the formation of molecular iodine (I₂), which can be visually identified by a yellow-brown discoloration[5]. Therefore, proper storage and handling are paramount to maintaining the compound's purity and preventing the generation of hazardous byproducts.

Storage Protocols for Maintaining Chemical Integrity

The primary objective of the storage protocol is to mitigate the factors that promote degradation. Based on the known sensitivities of iodinated organic compounds and general best practices for reactive materials, the following storage conditions are recommended.

Core Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at refrigerated (2-8°C) or frozen (-20°C) temperatures is ideal.Lower temperatures minimize the rate of thermal decomposition by reducing the kinetic energy available to break the weak C-I bond[5].
Light Store in an amber or opaque container. Keep in a dark location such as a cabinet or refrigerator.Protects the compound from photolytic degradation caused by UV and visible light[5][6].
Atmosphere For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).An inert atmosphere prevents oxidation, a common degradation pathway for organic compounds[5].
Container Use a tightly-closed container made of glass or other compatible, non-reactive material.Prevents contamination from moisture and air, and ensures the container does not react with the compound[7][8].
Incompatible Substances Store away from strong bases, reducing agents, and certain metals.Methyl iodide, a related compound, is reactive with these substances, suggesting potential incompatibility[8]. Pyrazole derivatives can also react with strong bases[9].
Storage Decision Workflow

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

StorageWorkflow Figure 1: Storage Decision Workflow start Compound Received check_duration Storage Duration? start->check_duration short_term Short-Term (< 1 month) check_duration->short_term Short long_term Long-Term (> 1 month) check_duration->long_term Long store_cool_dark Store in tightly sealed, opaque container in a cool, dark, and dry place. short_term->store_cool_dark store_inert Consider storage under inert atmosphere (N2 or Ar) in addition to cool and dark conditions. long_term->store_inert store_inert->store_cool_dark

Caption: Workflow for determining appropriate storage conditions.

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment and follow safe laboratory practices to avoid exposure. A safety data sheet for a similar compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation[7].

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield[7].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile)[7].

  • Body Protection: Wear a lab coat and ensure skin is not exposed[7].

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary[6][7].

Engineering Controls
  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors[6][10].

Hygiene Practices
  • Wash hands thoroughly after handling the compound[7].

  • Do not eat, drink, or smoke in the laboratory[7].

  • Remove contaminated clothing and wash it before reuse[7].

Disposal Protocols: Environmental Responsibility and Safety

Improper disposal of halogenated organic compounds can pose a significant environmental hazard[8]. Therefore, all waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation
  • Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" container[11][12]. Do not mix with non-halogenated waste streams, as this will contaminate the entire container and necessitate more specialized and costly disposal methods[11].

  • Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its contents, including "this compound"[11].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert others in the immediate area and evacuate non-essential personnel[8][13].

  • Ventilate: Ensure the area is well-ventilated[8].

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents[8][13]. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect the absorbent material and contaminated debris into a sealable, labeled container for hazardous waste disposal[8][14].

  • Decontaminate: Clean the spill area with soap and water or a suitable laboratory detergent[13].

  • Dispose: Dispose of all contaminated materials as halogenated hazardous waste[8].

Decontamination of Glassware and Equipment
  • Rinsing: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated waste[11].

  • Washing: After the initial rinse, wash the glassware and equipment with soap and water.

Disposal Workflow

The following diagram outlines the workflow for the proper disposal of waste containing this compound.

DisposalWorkflow Figure 2: Waste Disposal Workflow start Waste Generated (Solid or Liquid) check_type Waste Type? start->check_type solid_waste Solid Waste (e.g., contaminated gloves, wipes) check_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) check_type->liquid_waste Liquid spill_waste Spill Cleanup Debris check_type->spill_waste Spill collect_solid Place in a sealed, labeled 'Halogenated Solid Waste' bag or container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' container. liquid_waste->collect_liquid spill_waste->collect_solid final_disposal Dispose of through institutional hazardous waste management program. collect_solid->final_disposal collect_liquid->final_disposal

Caption: Workflow for the segregation and disposal of waste.

Conclusion

The safe handling, storage, and disposal of this compound are critical for maintaining its chemical integrity and ensuring a safe laboratory environment. By understanding the compound's inherent chemical instabilities, particularly the labile carbon-iodine bond, researchers can implement effective protocols to mitigate risks. Adherence to the guidelines outlined in this document will support the responsible use of this valuable research chemical. Always consult your institution's specific safety and waste disposal guidelines in conjunction with these recommendations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important intermediate, while conceptually straightforward, involves nuances that can significantly impact yield, purity, and scalability. This document provides field-proven insights to help you navigate these challenges effectively.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a two-step sequence starting from pyrazole. The first step is the regioselective iodination of the pyrazole ring at the C4 position. The resulting 4-iodopyrazole is then subjected to a Michael addition with methyl acrylate to introduce the propanoate side chain at the N1 position.

G Pyrazole Pyrazole Iodination Step 1: Iodination Pyrazole->Iodination Iodopyrazole 4-Iodopyrazole Iodination->Iodopyrazole Michael_Addition Step 2: Michael Addition (aza-alkylation) Iodopyrazole->Michael_Addition Final_Product This compound Michael_Addition->Final_Product Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Michael_Addition

Caption: Synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Iodination of Pyrazole

Question 1: My iodination reaction is showing low conversion to 4-iodopyrazole. What are the potential causes and how can I improve the yield?

Answer: Low yields in the iodination of pyrazole can often be attributed to the choice of iodinating agent, reaction conditions, or issues with the starting material.[1]

  • Sub-optimal Iodinating Agent: The reactivity of the pyrazole ring is a key factor. While molecular iodine (I₂) is a common reagent, its electrophilicity may be insufficient for complete conversion.[1]

    • Solution: Employ a more potent iodinating system. A combination of an iodide salt (like KI or NaI) with an oxidant generates a more reactive iodine species in situ.[1] Common oxidants include hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃).[1][2] The I₂/H₂O₂ system in water is considered a "green" and efficient option.[2][3] For less reactive pyrazole derivatives, N-Iodosuccinimide (NIS), often with an acid catalyst like trifluoroacetic acid (TFA), can be highly effective.[1][2]

  • Inappropriate Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: For less reactive substrates, heating the reaction may be necessary. For instance, some iodinations with NIS/TFA are conducted at elevated temperatures (e.g., 80 °C).[1] The solvent should be chosen to ensure the solubility of all reactants. Acetonitrile, acetic acid, and water are commonly used.[1]

  • Purity of Starting Material: Ensure your starting pyrazole is pure and dry, as impurities can interfere with the reaction.

MethodReagentsSolvent(s)TemperatureTypical Yield (%)
Iodine/Oxidant I₂, H₂O₂WaterRoom Temp63 - 100
N-Iodosuccinimide NIS, TFAAcetonitrile80 °CHigh
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom TempUp to 95

Question 2: I am observing the formation of di-iodinated byproducts. How can I prevent this?

Answer: The formation of di- or even tri-iodinated pyrazoles is a common side reaction, especially if the pyrazole ring is activated by electron-donating groups.[4]

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess is common, but a large excess will promote over-iodination.

  • Milder Conditions: Use a less reactive iodinating agent or milder reaction conditions, such as lower temperatures and shorter reaction times.[4]

  • Slow Addition: Adding the iodinating agent portion-wise or as a solution via an addition funnel can help to maintain a low concentration of the reactive iodine species, thus minimizing over-iodination.

Step 2: Michael Addition of 4-Iodopyrazole to Methyl Acrylate

Question 3: The Michael addition is sluggish, and I have a significant amount of unreacted 4-iodopyrazole. How can I drive the reaction to completion?

Answer: The aza-Michael addition of pyrazoles is a base-catalyzed process, and its efficiency is highly dependent on the choice of base, solvent, and temperature.[5][6]

  • Base Selection: The base deprotonates the pyrazole, generating the nucleophilic pyrazolide anion.[5]

    • Solution: Stronger bases can increase the rate of reaction. While weaker bases like K₂CO₃ can be effective, stronger bases like cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often more efficient.[5][6][7] Cs₂CO₃ has been shown to be a particularly effective catalyst for this type of transformation.[5]

  • Solvent Effects: The choice of solvent can influence the solubility of the pyrazolide salt and the overall reaction rate.

    • Solution: Aprotic polar solvents like DMF or THF are generally preferred.[5][6] In some cases, solvent-free conditions at elevated temperatures have also been shown to be effective.[8]

  • Temperature: Increasing the temperature will generally increase the reaction rate.

    • Solution: If the reaction is slow at room temperature, consider heating it to 50-80 °C.[8]

Question 4: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the desired N1 isomer?

Answer: The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[9][10] For 4-iodopyrazole, the electronic properties of the iodine atom can influence the acidity of the adjacent nitrogen protons. However, steric factors often play a decisive role.

G Start 4-Iodopyrazole + Methyl Acrylate N1_Product N1-alkylation (desired) This compound Start->N1_Product Favored by: - Less sterically hindered N1 - K₂CO₃ in DMSO - NaH in THF N2_Product N2-alkylation (side product) Methyl 3-(4-iodo-2H-pyrazol-2-yl)propanoate Start->N2_Product Favored by: - Bulky C3-substituent (not present here) - Certain metal catalysts

Caption: Regioselectivity in the N-alkylation of 4-iodopyrazole.

  • Steric Hindrance: In the case of 4-iodopyrazole, the two nitrogen atoms are sterically similar. However, the choice of base and solvent can influence the site of attack.

  • Optimized Conditions for N1-Alkylation:

    • The combination of NaH as a base in THF is known to promote N1-alkylation.[9]

    • Using K₂CO₃ in DMSO is another effective system for directing the substitution to the N1 position.[9][11]

    • Phase-transfer catalysis using a base like solid KOH and a catalyst such as tetrabutylammonium bromide (TBAB) can also provide good selectivity under mild conditions.[12]

Purification

Question 5: My final product is contaminated with a persistent impurity. What could it be and how can I remove it?

Answer: Common impurities in the final product include unreacted starting materials (4-iodopyrazole and methyl acrylate), the N2-alkylated isomer, and byproducts from the hydrolysis of the ester.

  • Removal of Unreacted 4-Iodopyrazole: 4-Iodopyrazole is more polar than the N-alkylated product and can often be separated by column chromatography. Additionally, being a weakly acidic NH-pyrazole, it can be removed by a dilute aqueous base wash (e.g., 1M Na₂CO₃) during the work-up.

  • Separation of N1 and N2 Isomers: These isomers can be challenging to separate due to their similar polarities.

    • Solution: Careful flash column chromatography on silica gel using a gradient elution system (e.g., hexanes/ethyl acetate) is the most common method. Monitoring the fractions by TLC or LC-MS is crucial.

  • Hydrolyzed Product: If the reaction or work-up conditions are too harsh (e.g., strong base at high temperatures for extended periods), the methyl ester can hydrolyze to the corresponding carboxylic acid.[13]

    • Solution: This acidic impurity can be removed by an aqueous wash with a mild base like saturated sodium bicarbonate solution.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1:

  • Iodine and Iodinating Agents: Iodine can cause skin and respiratory tract irritation. NIS and ICl are corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon). Strong bases like KOH and Cs₂CO₃ are corrosive.

  • Solvents: Use flammable organic solvents like THF, acetone, and ethyl acetate in a fume hood away from ignition sources.

  • Microwave Synthesis: If using microwave-assisted synthesis, use vessels specifically designed for this purpose to avoid pressure buildup and potential explosions.[12]

Q2: How can I monitor the progress of each reaction step?

A2:

  • Thin Layer Chromatography (TLC): TLC is an excellent technique for monitoring both the iodination and the Michael addition. Use an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and products. Visualize the spots using a UV lamp and/or an iodine chamber.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of starting materials and the formation of the desired product, as well as to identify any side products by their mass-to-charge ratio.

Q3: Can I use a different acrylate ester, such as ethyl acrylate or t-butyl acrylate?

A3: Yes, it is generally possible to use other acrylate esters. The reaction mechanism of the aza-Michael addition is not specific to the methyl ester. However, be aware that:

  • The reaction kinetics might be slightly different due to steric effects of the ester group.

  • The physical properties of the final product (e.g., boiling point, melting point, solubility) will change, which may require adjustments to the purification procedure.

Q4: What is the mechanism of the base-catalyzed aza-Michael addition?

A4: The mechanism involves three main steps:

  • Deprotonation: The base removes the acidic proton from the N1 position of 4-iodopyrazole to form a nucleophilic pyrazolide anion.

  • Nucleophilic Attack: The pyrazolide anion attacks the electron-deficient β-carbon of the methyl acrylate in a conjugate addition.

  • Protonation: The resulting enolate is protonated (typically by a solvent molecule or during aqueous work-up) to yield the final product.

G cluster_0 Mechanism of Aza-Michael Addition Step1 1. Deprotonation 4-Iodopyrazole + Base -> Pyrazolide Anion Step2 2. Nucleophilic Attack Pyrazolide Anion + Methyl Acrylate -> Enolate Intermediate Step1->Step2 Generates Nucleophile Step3 3. Protonation Enolate Intermediate + H⁺ -> Final Product Step2->Step3 Forms C-N bond

Caption: Key steps in the aza-Michael addition mechanism.

Experimental Protocols

Protocol 1: Iodination of Pyrazole using Iodine and Hydrogen Peroxide [2]

  • Materials:

    • Pyrazole (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

    • Water (H₂O)

  • Procedure:

    • To a stirred suspension of pyrazole in water, add iodine.

    • To this mixture, add 30% hydrogen peroxide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-iodopyrazole.

Protocol 2: N-Alkylation of 4-Iodopyrazole via Michael Addition (Adapted from similar aza-Michael additions[5][6][12])

  • Materials:

    • 4-Iodopyrazole (1.0 eq)

    • Methyl Acrylate (1.2 - 1.5 eq)

    • Cesium Carbonate (Cs₂CO₃) (10 mol%) or Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-iodopyrazole in THF or DMF, add the base (Cs₂CO₃ or K₂CO₃).

    • Add methyl acrylate to the mixture.

    • Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

References

Technical Support Center: Optimizing Reactions with Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your target compound.

The synthesis of this compound is a crucial step in the development of various biologically active molecules. The 4-iodopyrazole moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This guide will address common challenges encountered during its synthesis, which typically involves the N-alkylation of 4-iodo-1H-pyrazole with methyl acrylate or a related propanoate electrophile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

You've run the reaction and, upon workup and analysis (TLC, LC-MS, NMR), you observe a low yield of the desired product or only starting materials.

This is a common issue that can often be traced back to suboptimal reaction conditions. Let's break down the potential culprits and how to address them.

Root Cause Analysis & Solutions
  • Incomplete Deprotonation of 4-Iodo-1H-pyrazole: The N-alkylation reaction requires the deprotonation of the pyrazole's N-H group to form a nucleophilic pyrazolide anion. If the base is not strong enough or used in insufficient quantity, the equilibrium will favor the starting materials.

    • Solution 1: Re-evaluate Your Base. If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2][3] Stronger bases will more effectively deprotonate the pyrazole, driving the reaction forward.

    • Solution 2: Check Stoichiometry. Ensure you are using at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

  • Low Reactivity of the Electrophile: The electrophile, typically methyl acrylate in a Michael addition or methyl 3-bromopropanoate in an SN2 reaction, may not be sufficiently reactive under the chosen conditions.

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can often provide the necessary activation energy. Monitor the reaction by TLC to avoid decomposition. A temperature range of 50-80 °C is a good starting point for many aprotic polar solvents.[4]

    • Solution 2: Consider a More Reactive Electrophile. If using methyl acrylate is proving difficult, switching to methyl 3-bromopropanoate or methyl 3-iodopropanoate can increase the rate of the SN2 reaction.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Solution: Use a Polar Aprotic Solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices for N-alkylation reactions.[4][5] They effectively solvate the pyrazolide anion without interfering with its nucleophilicity.

Troubleshooting Workflow: Low Yield

start Low or No Product Yield check_deprotonation 1. Incomplete Deprotonation? start->check_deprotonation stronger_base Switch to Stronger Base (e.g., NaH, Cs₂CO₃) check_deprotonation->stronger_base Yes check_stoichiometry Verify Base Stoichiometry (≥1.0 eq.) check_deprotonation->check_stoichiometry Yes check_electrophile 2. Low Electrophile Reactivity? check_deprotonation->check_electrophile No stronger_base->check_electrophile check_stoichiometry->check_electrophile increase_temp Increase Reaction Temperature check_electrophile->increase_temp Yes change_electrophile Use More Reactive Electrophile (e.g., Methyl 3-bromopropanoate) check_electrophile->change_electrophile Yes check_solvent 3. Suboptimal Solvent? check_electrophile->check_solvent No increase_temp->check_solvent change_electrophile->check_solvent change_solvent Use Polar Aprotic Solvent (DMF, DMSO, MeCN) check_solvent->change_solvent Yes success Improved Yield check_solvent->success No change_solvent->success

Caption: A logical workflow for troubleshooting low reaction yield.

Issue 2: Formation of N-2 Alkylated Isomer and Other Byproducts

Your analysis shows a mixture of products, including the desired N-1 isomer and the undesired N-2 isomer, or other unexpected byproducts.

Regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[6] The electronic properties of the two nitrogen atoms are often similar, leading to the formation of both regioisomers.

Root Cause Analysis & Solutions
  • Lack of Regiocontrol: The reaction conditions may not sufficiently differentiate between the N-1 and N-2 positions of the pyrazole ring.

    • Solution 1: Steric Hindrance. If your pyrazole has a substituent at the 3- or 5-position, alkylation will generally favor the less sterically hindered nitrogen.[7] For 4-iodo-1H-pyrazole, this is not a factor.

    • Solution 2: Solvent Effects. The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF and DMSO are generally preferred.[5]

    • Solution 3: Cation Chelation. The choice of cation from the base can influence regioselectivity. In some cases, larger cations like cesium can favor one isomer over another.

  • Side Reactions: The reaction conditions may be promoting unwanted side reactions.

    • Poly-alkylation: If an excess of the alkylating agent is used, or if the reaction is run for too long, di-alkylation can occur, especially if a strong base is used.

      • Solution: Use a controlled amount of the alkylating agent (1.0-1.1 equivalents) and monitor the reaction closely by TLC.

    • Michael Addition Side Reactions: When using methyl acrylate, polymerization of the acrylate or addition of other nucleophiles present in the reaction mixture can occur.[8]

      • Solution: Ensure your reagents and solvent are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Comparative Table of Reaction Conditions for N-Alkylation
Condition Base Solvent Temperature Typical Outcome & Notes
Method A K₂CO₃DMF50-80 °CModerate yield, potential for incomplete reaction. A good starting point.[4]
Method B NaHTHF0 °C to RTHigh yield, but requires careful handling of NaH.[2]
Method C Cs₂CO₃MeCNRT to 50 °COften gives high yields and can improve regioselectivity.[9]
Issue 3: Difficulty in Product Purification

You have obtained your crude product, but are struggling to isolate the pure this compound from starting materials or byproducts.

Effective purification is key to obtaining a high-quality final product.

Root Cause Analysis & Solutions
  • Similar Polarity of Components: The desired product, unreacted 4-iodopyrazole, and the N-2 isomer may have very similar polarities, making separation by standard column chromatography challenging.

    • Solution 1: Optimize Chromatography. Experiment with different solvent systems for your flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often resolve closely eluting spots.

    • Solution 2: Acid-Base Extraction. If unreacted 4-iodopyrazole is the main contaminant, an acidic wash (e.g., dilute HCl) during the workup can help to remove it by protonating the basic pyrazole and moving it to the aqueous layer.

    • Solution 3: Crystallization. If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 4-iodopyrazole with methyl acrylate?

A1: The reaction proceeds via an aza-Michael addition.[11] First, a base removes the acidic proton from the N-H of the 4-iodopyrazole, forming a pyrazolide anion. This anion then acts as a nucleophile, attacking the β-carbon of the electron-deficient double bond in methyl acrylate. Subsequent protonation (typically during aqueous workup) yields the final product.[8]

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation Py_H 4-Iodo-1H-pyrazole Py_anion Pyrazolide Anion Py_H->Py_anion + Base Base Base Enolate Enolate Intermediate Py_anion->Enolate + Methyl Acrylate Acrylate Methyl Acrylate Product This compound Enolate->Product + H⁺ H_plus H⁺ (Workup)

References

purification methods for methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, a key intermediate in modern drug discovery and medicinal chemistry.

Introduction: The Purification Challenge

This compound is a valuable heterocyclic building block. The iodinated pyrazole core serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] Its utility in synthesizing targeted therapeutics, such as kinase inhibitors, makes its purity paramount for reliable downstream applications and accurate biological evaluation.[1]

However, its purification is not always straightforward. Common challenges include the removal of regioisomeric impurities, unreacted starting materials, and potential degradation products. The basicity of the pyrazole ring can also lead to problematic interactions with standard silica gel chromatography. This guide provides a comprehensive technical resource for researchers, offering detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary ? A1: The two most effective and commonly used methods for purifying substituted pyrazoles are silica gel column chromatography and recrystallization.[2] For compounds that are oils or low-melting solids, column chromatography is the method of choice. Recrystallization is ideal for solid materials that are already at a moderate-to-high level of purity.[3]

Q2: How do I choose the best purification strategy? A2: The optimal strategy depends on the physical state of your crude product and the nature of the impurities.

  • For complex mixtures or oily products: Column chromatography is the most powerful technique to separate components with different polarities.[2]

  • For mostly pure solids (>90%): Recrystallization is an efficient method to remove small amounts of impurities, often yielding highly pure crystalline material.[4]

  • For basic impurities: An acidic wash (e.g., dilute HCl) during the reaction workup can remove basic starting materials or byproducts.

Q3: The pyrazole nitrogen is basic. Will this cause issues during silica gel chromatography? A3: Yes, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or decomposition of the compound on the column.[3][5] To mitigate this, it is highly recommended to deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to the eluent.[2][6] Alternatively, using a different stationary phase like neutral alumina can be effective.[2][5]

Q4: What are the typical solvent systems for Thin Layer Chromatography (TLC) and column chromatography for this compound? A4: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the standard starting point for pyrazole derivatives.[2][7] You should perform a TLC analysis using a range of solvent ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes) to find a system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product and achieves the best possible separation from all impurities.[2]

Q5: My purified product has a slight color. How can I remove it? A5: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. This can often be resolved by treating a solution of your compound with a small amount of activated charcoal. After stirring for a short period, the charcoal (which adsorbs the colored impurities) is removed by filtering through a pad of celite. The product can then be recovered by recrystallization or solvent evaporation.[2]

Purification Method Selection Workflow

Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid PurityCheck Purity >90% by TLC/NMR? IsSolid->PurityCheck Yes Chromatography Column Chromatography IsSolid->Chromatography No (Oil/Wax) Recrystallize Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Chromatography No (Complex Mixture) SaltFormation Consider Salt Formation & Recrystallization Chromatography->SaltFormation If separation is poor

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation in Column Chromatography The solvent system (eluent) is not optimal.Systematically test solvent mixtures using TLC. Aim for a ΔRf > 0.2 between your product and the closest impurity. If compounds are moving too slowly (low Rf), increase the eluent's polarity; if they are moving too quickly (high Rf), decrease the polarity.[3]
The column was overloaded with crude material.The sample load should not exceed 1-5% of the total mass of the silica gel.[3] For larger quantities, use a wider diameter column.
Compound Streaking/Tailing on Column The compound is interacting too strongly with the acidic silica gel due to its basic pyrazole moiety.Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica.[2][6] Alternatively, use neutral alumina as the stationary phase.
Compound Won't Elute from Column The eluent is not polar enough.Drastically increase the polarity of the eluent. A gradient elution, starting with a non-polar system and gradually transitioning to a highly polar one (e.g., adding methanol to an ethyl acetate/hexane mixture), can be very effective.[3]
The compound has decomposed on the silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[5] If decomposition occurs, use a less acidic stationary phase like neutral alumina or florisil.[5]
Product "Oils Out" During Recrystallization The solution was supersaturated or cooled too quickly.Re-heat the flask to re-dissolve the oil, add a small amount (1-5%) of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[3][8]
Impurities are present, depressing the melting point.Attempt a preliminary purification, such as passing the material through a quick plug of silica, before recrystallization.[3]
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single seed crystal of pure product.[3][8]
Low Recovery After Recrystallization Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3] You can reduce the volume of the mother liquor by evaporation to recover more product, which may require a second recrystallization.[3]
The compound has significant solubility even in the cold solvent.After slow cooling to room temperature, place the flask in an ice-water bath or refrigerator to maximize crystal precipitation before filtration.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is the most robust method for purifying this compound from a complex reaction mixture.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small sample of the crude product in a solvent like dichloromethane or ethyl acetate.
  • Spot the solution onto a silica gel TLC plate.
  • Develop several plates using different ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80, 30:70).
  • Identify a solvent system that gives the product an Rf value of ~0.3-0.4 and provides the best separation from impurities.[2]
  • Add 0.5% triethylamine to the chosen solvent system to prevent tailing.

2. Column Packing:

  • Select an appropriate size glass column.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively (for dry loading): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system, collecting the eluate in a series of fractions (e.g., test tubes).
  • If separation is difficult, a gradient elution can be used, where the polarity of the eluent is gradually increased over time.[3]

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • Further dry the product under high vacuum to remove any residual solvent.[2]

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is a solid and relatively pure.

1. Solvent Selection:

  • The ideal solvent will dissolve the compound when hot but not when cold.[4] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, or mixed systems like ethanol/water or ethyl acetate/hexanes.[4][6]
  • Test solubility in small vials: add a few milligrams of crude product and a few drops of solvent. Observe solubility at room temperature and upon heating.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.
  • Crystal formation should begin within 5-20 minutes.[8]
  • Once at room temperature, the flask can be placed in an ice bath to maximize yield.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
  • Allow the crystals to air-dry on the filter paper or transfer them to a desiccator for complete drying.[4]

Column Chromatography Workflow Visualization

cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Find Optimal Eluent) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 3. Load Crude Sample Slurry->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate Dry 8. Dry Under High Vacuum Evaporate->Dry PureProduct Pure Product Dry->PureProduct

Caption: Step-by-step workflow for purification via column chromatography.

References

Technical Support Center: Navigating the Stability of Functionalized Pyrazoles in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for functionalized pyrazole stability. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions. Pyrazoles are a cornerstone in medicinal chemistry, but their behavior in solution can be complex.[1][2][3][4][5][6][7] This resource will help you anticipate, diagnose, and resolve stability issues, ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of functionalized pyrazoles.

Q1: My pyrazole derivative is changing color (e.g., turning yellow/brown) in solution. What's happening?

A1: A color change is a strong indicator of chemical degradation. For instance, in iodinated pyrazoles, a yellow or brown hue often signifies the liberation of elemental iodine (I₂) through a process called de-iodination.[8] This can be triggered by exposure to light (photodegradation), elevated temperatures, or the presence of radicals in your solvent.[8] For other pyrazoles, color changes can result from oxidation or other decomposition pathways.

Q2: What are the ideal general storage conditions for pyrazole compounds, both solid and in solution?

A2:

  • Solid Form: Store solid pyrazole compounds in a cool, dry, and dark place within tightly sealed containers to protect against moisture and light.[9] For highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[9]

  • In Solution: The stability of pyrazoles in solution is highly dependent on the solvent and the specific functional groups present.[9] For long-term storage, using a dry, aprotic solvent at low temperatures (e.g., -20°C) is generally preferable.[9] If your pyrazole has functional groups prone to hydrolysis, such as esters, aqueous solutions should be prepared fresh.[9][10]

Q3: Which solvents are best for dissolving my functionalized pyrazole to maximize stability?

A3: The choice of solvent is critical. Here's a general guide:

  • High Stability: Aprotic, non-polar solvents like toluene and dichloromethane are often good choices for short-term experiments, provided they are of high purity.[8]

  • Moderate Stability: Aprotic, polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are widely used. However, their purity is crucial as impurities can catalyze degradation. Long-term storage in these solvents should be evaluated on a case-by-case basis.[8]

  • Lower Stability: Protic solvents like methanol, ethanol, and water can lead to lower stability due to potential solvolysis or facilitating degradation pathways like de-iodination.[8] If you must use these solvents, it is imperative to determine the stability experimentally.

Q4: How does pH affect the stability of my pyrazole compound in aqueous solutions?

A4: The pH of your solution can have a profound effect on the stability of functionalized pyrazoles. The pyrazole ring itself contains both a weakly acidic N-H proton and a weakly basic nitrogen atom.[11]

  • Hydrolysis: Functional groups like esters on the pyrazole scaffold are susceptible to both acid- and base-catalyzed hydrolysis.[9][10]

  • Solubility and Stability: Adjusting the pH can also alter solubility. In acidic solutions, the basic nitrogen of the pyrazole can be protonated, forming a more soluble salt, which might also influence its stability.[6][12] It is often best to buffer aqueous solutions to a neutral pH to minimize degradation, unless the compound shows specific instability at this pH.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving specific stability issues you may encounter during your experiments.

Issue 1: Progressive Loss of Compound in Analytical Runs (e.g., LC-MS)

You observe a diminishing peak area for your parent compound over time, often accompanied by the appearance of new, unidentified peaks.

Causality Analysis:

This is a classic sign of degradation. The likely culprits are hydrolysis, oxidation, or reaction with solvent/impurities. The pyrazole ring itself is generally stable to oxidation and reduction, but certain functional groups can introduce vulnerabilities.[1][2]

  • Hydrolysis: Ester, amide, or other labile functional groups are prime candidates for hydrolysis, especially in aqueous or protic solvents. This can be catalyzed by acidic or basic conditions.

  • Oxidation: This can be initiated by dissolved oxygen, trace metal impurities, or exposure to light.[9]

  • Solvent Reactivity: Some solvents, particularly under certain conditions (e.g., elevated temperature), can react with your compound. For example, adduct formation with the solvent can occur.[8]

Troubleshooting Workflow:

G cluster_mitigation Mitigation Options start Compound Loss Detected in LC-MS check_solvent Step 1: Evaluate Solvent System - Is it protic/aqueous? - Is it high-purity? start->check_solvent check_conditions Step 2: Assess Experimental Conditions - Temperature? - Light exposure? - pH of medium? check_solvent->check_conditions mitigation Step 3: Implement Mitigation Strategies check_conditions->mitigation use_aprotic Switch to dry, aprotic solvent (e.g., ACN, Toluene) mitigation->use_aprotic If solvent is suspect inert_atm Degas solvent & use inert atmosphere (N2, Ar) mitigation->inert_atm If oxidation is likely protect_light Use amber vials or foil wrap mitigation->protect_light If light sensitivity is possible control_temp Reduce temperature; perform thermal stability test if heat is required mitigation->control_temp If temperature is a factor buffer_ph Buffer aqueous solutions to neutral pH mitigation->buffer_ph If in aqueous medium reanalyze Re-analyze by LC-MS to confirm stability mitigation->reanalyze

Caption: Troubleshooting workflow for compound loss.

Issue 2: Inconsistent Results in Biological Assays

You are observing high variability in your assay results (e.g., IC50 values) between experiments or even within the same plate.

Causality Analysis:

While many factors can contribute to assay variability, the instability of your test compound in the assay buffer is a primary suspect. Biological assays are often conducted in aqueous buffers at 37°C for extended periods, creating a perfect storm for degradation.[13][14]

  • Buffer-Induced Degradation: The pH and composition of the assay buffer can promote hydrolysis or other reactions.

  • Time-Dependent Degradation: The compound may be stable for a short period but degrades over the course of a multi-hour incubation, leading to a lower effective concentration.

  • Adsorption: Highly lipophilic compounds may adsorb to plasticware, reducing the concentration of the compound available to interact with the biological target.

Troubleshooting Workflow:

  • Perform a Solution Stability Assay: Before conducting extensive biological experiments, it is crucial to assess the stability of your pyrazole derivative in the specific assay buffer and under the exact conditions of the assay (temperature, time). A detailed protocol is provided in Part 3.

  • Time-Course Experiment: Analyze the concentration of your compound in the assay buffer at time zero and at the end-point of your assay incubation. A significant decrease confirms instability.

  • Positive Control: Use a known stable compound with similar physicochemical properties as a control to rule out other assay-related issues.

  • Adsorption Assessment: To check for non-specific binding to plates, compare the concentration of your compound in solution in both polypropylene and Teflon or low-binding plates.[13]

Data Presentation: Solvent Selection Guide

The following table summarizes the general stability of pyrazoles in common laboratory solvents. Note that the specific functionalization of your pyrazole can significantly alter these general trends.

Solvent ClassExamplesGeneral StabilityKey Considerations
Aprotic, Non-Polar Toluene, Hexane, DichloromethaneHigh Good for short-term storage and reactions. Ensure high purity.[8]
Aprotic, Polar Acetonitrile (ACN), DMF, DMSOModerate Widely used, but purity is critical. Long-term storage should be evaluated.[8]
Protic Water, Methanol, EthanolLow to Moderate Can facilitate hydrolysis and other degradation pathways. Stability must be experimentally confirmed.[8]

Part 3: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your functionalized pyrazole derivatives.

Protocol 1: Comprehensive Chemical Stability Assessment

This protocol uses stress testing to identify potential degradation pathways for your compound.[13][15]

Objective: To evaluate the stability of a functionalized pyrazole under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • Your pyrazole compound

  • HPLC-grade solvents (e.g., Methanol, Water, ACN)

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% H₂O₂

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter, stability chamber/oven, UV lamp

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your pyrazole in a suitable solvent like methanol or ACN.

  • Control Sample (T=0): Immediately dilute an aliquot of the stock solution to your target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC/LC-MS. This is your 100% reference.

  • Acid Hydrolysis:

    • Mix equal volumes of your stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH, dilute to the analytical concentration, and analyze.[15]

    • If no degradation is observed, repeat with 1 M HCl.[15]

  • Base Hydrolysis:

    • Mix equal volumes of your stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.[15]

    • If no degradation is observed, repeat with 1 M NaOH.[15]

  • Oxidative Degradation:

    • Mix equal volumes of your stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Withdraw aliquots, dilute, and analyze.[15]

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At time points, withdraw a sample, dissolve it, dilute to the analytical concentration, and analyze.[15]

  • Photolytic Degradation:

    • Expose a solution of your compound to a UV lamp.

    • Keep a control sample in the dark.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze.[15]

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

G cluster_stress Stress Conditions (Parallel Incubations) start Prepare 1 mg/mL Stock Solution t0 Analyze T=0 Control Sample start->t0 acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H2O2, RT) start->oxide thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (UV Lamp) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling analysis Neutralize (if needed), Dilute, & Analyze by HPLC/LC-MS sampling->analysis report Calculate % Remaining vs. T=0 analysis->report

Caption: Workflow for chemical stability stress testing.

References

Technical Support Center: Troubleshooting Experiments with Iodinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodinated compounds. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during synthesis, purification, storage, and analysis.

Section 1: Synthesis & Iodination Reactions

This section addresses the most common point of failure in workflows involving iodinated compounds: the iodination reaction itself.

Q1: My electrophilic iodination reaction has a consistently low or no yield. What are the primary causes and how can I fix it?

A1: Core Principles & Causality

Low yields in electrophilic aromatic iodination often stem from three core issues: insufficient reactivity of the aromatic substrate, a deactivated iodinating agent, or a reversible reaction equilibrium. Iodine (I₂) is the least reactive of the halogens, and unlike chlorination or bromination, its reaction with many aromatic rings is thermodynamically unfavorable without an activating agent.[1][2][3] The reaction generates hydrogen iodide (HI), a strong reducing agent that can convert the iodinated product back to the starting material, creating an equilibrium that disfavors product formation.[1]

Troubleshooting Workflow

To diagnose and resolve low yields, a systematic approach is necessary. The following workflow diagram outlines the key decision points.

G start Low or No Yield sub 1. Assess Substrate Reactivity Is the aromatic ring electron-rich (e.g., phenol, aniline) or electron-deficient? start->sub sub_yes Substrate is likely reactive. Proceed to check reagents. sub->sub_yes Yes sub_no Substrate is deactivated. Increase electrophilicity of the reaction. sub->sub_no No reagent 2. Evaluate Iodinating Agent Is the I₂ source fresh? Is an oxidizing agent present? sub_yes->reagent reagent_yes Reagents are likely active. Proceed to check conditions. reagent->reagent_yes Yes reagent_no Use fresh I₂ and ensure a suitable oxidizing agent is used. reagent->reagent_no No conditions 3. Optimize Reaction Conditions Is HI being effectively removed? Is the temperature/solvent optimal? reagent_yes->conditions conditions_yes Consider alternative iodination strategies (e.g., Sandmeyer, Lithiation). conditions->conditions_yes Yes conditions_no Add an oxidizing agent (e.g., HNO₃, H₂O₂) to consume HI and drive the reaction forward. conditions->conditions_no No

Caption: Troubleshooting workflow for low-yield iodination.

Detailed Protocols & Explanations

  • Assess Substrate Reactivity:

    • Electron-Rich Aromatics (e.g., phenols, anilines, activated heterocycles): These substrates should react readily.[2] If the yield is low, the problem most likely lies with the reagents or reaction conditions.

    • Electron-Deficient or Deactivated Aromatics (e.g., nitrobenzene, benzoic acid): Direct iodination with I₂ is often unsuccessful. A more powerful electrophilic iodine species is required. This can be achieved by using an oxidizing agent to generate the iodine cation (I⁺) in situ.[3]

  • Evaluate Iodinating Agent & Oxidant:

    • The Role of the Oxidizing Agent: The key to a successful iodination is often the irreversible removal of the HI byproduct.[1] Oxidizing agents like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or copper salts convert HI back into I₂, pushing the reaction toward the product.[1][3]

    • Protocol: For a typical reaction, use molecular iodine (I₂) in a solvent like acetic acid and add a co-oxidant. For example, a system of I₂/HNO₃ in acetic acid is effective for iodinating activated aromatic compounds.[4]

  • Optimize Reaction Conditions & Alternative Reagents:

    • If the substrate is highly activated and still gives low yields, consider side reactions. For sensitive substrates, a milder iodinating agent may be required. The table below compares common iodinating systems.

Reagent SystemTarget SubstrateKey AdvantagesKey Disadvantages
I₂ / Oxidant (e.g., HNO₃) Activated AromaticsCost-effective, readily available.[4]Can be harsh, risk of nitration with HNO₃.[5]
N-Iodosuccinimide (NIS) Activated/Moderately Activated AromaticsMilder conditions, high selectivity.[6]More expensive than I₂, requires acidic catalyst.
Iodine Monochloride (ICl) General AromaticsMore reactive than I₂, good for less active rings.Can be corrosive, may introduce chloro-impurities.[7]
Iodo-Beads® / Iodo-Gen® Peptides (Tyrosine)Solid-phase reagent, easy removal, mild.[8][9]Primarily used for radiolabeling and peptides.
Q2: I'm observing significant side products, such as di- or poly-iodinated compounds, or dark tar-like materials. How can I improve selectivity?

A2: Core Principles & Causality

The formation of multiple products is a common challenge, especially with highly activated substrates.

  • Over-Iodination: The introduction of the first iodine atom can sometimes further activate the aromatic ring, making it more susceptible to a second or third iodination than the starting material. This is particularly true for phenols and anilines.[10]

  • Oxidation & Decomposition: Electron-rich substrates are sensitive to oxidation by the iodinating agent or the required oxidant, leading to the formation of dark, polymeric tars.[6]

Troubleshooting & Mitigation Strategies

  • Control Over-Iodination:

    • Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to the substrate. Use a 1:1 or even a slightly sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent to favor mono-substitution.[10]

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) will decrease the overall reaction rate and can significantly improve selectivity for the mono-iodinated product.[6][10]

    • Protecting Groups: For highly sensitive groups like anilines, consider protecting the amine as an acetanilide. This moderates the activating effect and reduces the risk of both over-iodination and oxidation.[6]

  • Prevent Oxidation and Tar Formation:

    • Use Milder Conditions: If using a strong oxidant like HNO₃, switch to a milder system like NIS/TFA (Trifluoroacetic acid) or an electrochemical method.[6][11]

    • Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) can minimize oxidative side reactions.[6]

    • Solvent Choice: The choice of solvent can influence reactivity. While chlorinated solvents have been traditionally used, they should be avoided when possible.[12] Acetic acid, acetonitrile, or even water can be effective solvents for certain iodination reactions.[11][12]

Experimental Protocol: Selective Mono-iodination of Anisole with NIS

This protocol demonstrates a milder approach to avoid over-iodination.

  • Dissolve anisole (1.0 eq.) in a suitable solvent like acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.05 eq.) and a catalytic amount of an acid like trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Section 2: Stability, Storage, and Handling

This section addresses issues that arise after a successful synthesis, focusing on the inherent instability of many iodinated compounds.

Q3: My purified iodinated compound is degrading over time, showing a pink or brown discoloration. What is happening and how can I store it properly?

A3: Core Principles & Causality

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodinated compounds susceptible to degradation via several pathways, most notably deiodination.

  • Photolytic Cleavage: The C-I bond can be cleaved by exposure to light, particularly UV light. This homolytic cleavage generates an organic radical and an iodine radical (I•). The iodine radicals can then combine to form molecular iodine (I₂), which imparts a characteristic pink, purple, or brown color to the sample.

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to break the C-I bond, leading to decomposition.

  • Reductive Deiodination: Trace impurities, such as reducing agents or metals, can catalyze the reductive cleavage of the C-I bond. In biological systems, enzymes called deiodinases perform this function specifically.[13][14][15][16]

Stabilization & Storage Protocol

To ensure the long-term integrity of your iodinated compound, follow these stringent storage procedures. The logical flow for proper storage is outlined below.

G start Purified Iodinated Compound light Protect from Light Store in amber vials or wrap container in aluminum foil. start->light temp Control Temperature Store at low temperatures (-20°C or -80°C) to minimize thermal energy. light->temp atmosphere Inert Atmosphere For highly sensitive compounds, store under Argon or Nitrogen. temp->atmosphere solvent Choose Appropriate State Store neat (as a solid) if stable. If in solution, use a non-reactive, degassed solvent. atmosphere->solvent final Long-Term Stable Storage solvent->final

Caption: Decision pathway for optimal storage of iodinated compounds.

Best Practices:

  • Light Protection (Mandatory): Always store iodinated compounds in amber glass vials or bottles. For extra protection, wrap the container in aluminum foil.

  • Temperature Control: Store compounds at low temperatures, typically -20°C for short-term storage and -80°C for long-term storage.

  • Inert Atmosphere: For particularly sensitive compounds, remove air from the container by flushing with an inert gas like argon or nitrogen before sealing.

  • Storage State: If the compound is a stable solid, storing it neat (solvent-free) is often best. If it must be stored in solution, use a high-purity, degassed aprotic solvent. Avoid solvents that could have reactive impurities.

  • Add Stabilizers: In some cases, especially for radiolabeled compounds in solution, a stabilizer like ascorbic acid or gentisic acid can be added to scavenge free radicals and prevent degradation. For radioiodinated peptides, storage for up to one month with >90% purity can be achieved after HPLC purification.[8]

References

identifying and minimizing side reactions of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole synthesis in their daily work. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, it is not without its challenges. Side reactions, purification difficulties, and unexpected outcomes can often lead to significant delays and resource expenditure.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs). My goal is to explain the causality behind common issues and offer field-proven, logic-based solutions to help you identify and minimize side reactions, ultimately leading to cleaner, more efficient, and reliable syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrazole synthesis, with a focus on the widely used Knorr synthesis and related methods.

Q1: What is the most common side reaction in the Knorr pyrazole synthesis, and why does it happen?

A1: The most prevalent issue is the formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This lack of regioselectivity arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two chemically distinct carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two different constitutional isomers that are often difficult to separate.[1]

Q2: I'm getting a roughly 1:1 mixture of regioisomers. What are the primary factors controlling this, and how can I influence the outcome?

A2: A 1:1 mixture suggests that the electronic and steric environments of the two carbonyl groups in your 1,3-dicarbonyl are very similar. The regiochemical outcome is a delicate balance of three main factors:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (like -CF₃) will activate the adjacent carbonyl, making it the preferred site of attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will direct the reaction to the less sterically hindered carbonyl group.

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters like solvent, temperature, and pH can dramatically influence which isomer is favored. Acidic conditions, for example, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.

Q3: I'm synthesizing a pyrazole from an α,β-unsaturated ketone (enone) and keep isolating a pyrazoline. Is this a failed reaction?

A3: Not necessarily. The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate.[2][3] To obtain the aromatic pyrazole, this intermediate must be oxidized.[2][3] If you are isolating the pyrazoline, it means the cyclization has occurred, but the final aromatization step has not. This is a common outcome, especially when no oxidizing agent is present in the reaction mixture.

Q4: My N-alkylation of a pre-formed pyrazole is giving me a mixture of isomers. Why is this happening and how can I control it?

A4: This is another classic regioselectivity problem. The two nitrogen atoms in an unsymmetrical pyrazole ring have similar electronic properties, making both potential sites for alkylation.[4][5] The outcome is governed by:

  • Steric Hindrance: Alkylation will preferentially occur at the less sterically hindered nitrogen. A bulky group at the C5 position will direct the alkylating agent to the N1 nitrogen.

  • Base and Solvent System: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favor alkylation at the less hindered nitrogen. The counter-ion of the base can also play a role in directing the regioselectivity.[4][5]

Q5: Besides regioisomers, what other common impurities or side products should I be aware of?

A5: Several other side products can complicate your synthesis:

  • Unreacted Starting Materials: Incomplete reactions are common, especially with deactivated substrates.

  • Stable Hydrazone Intermediate: Sometimes, the initial condensation product, the hydrazone, is stable and fails to cyclize efficiently. This can be due to steric hindrance or unfavorable electronic factors.

  • Hydrolysis of 1,3-Dicarbonyl: 1,3-dicarbonyl compounds can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of simpler ketones or carboxylic acids.

  • Hydrazine-Related Impurities: Hydrazine itself can undergo side reactions, leading to discoloration (often yellow/red) of the reaction mixture.[6] Excess hydrazine can also be difficult to remove during workup.

  • Dimerization: Some substituted pyrazoles, particularly aminopyrazoles, can undergo dimerization under certain conditions, for example, in the presence of a copper catalyst.[3][7]

Part 2: Troubleshooting Guide

This section provides a structured, problem-and-solution approach to common experimental challenges.

Issue 1: Poor Regioselectivity in Knorr Synthesis (Mixture of Isomers)

This is the most frequent challenge. When TLC or NMR analysis shows a mixture of products with very similar properties, you are likely dealing with regioisomers.

Root Cause Analysis: The energy difference between the two possible transition states for the initial hydrazine attack is minimal.

Troubleshooting Workflow:

start Problem: Mixture of Regioisomers solvent Step 1: Change Solvent start->solvent ph Step 2: Adjust pH solvent->ph If mixture persists success Success: Single Isomer solvent->success If successful temp Step 3: Vary Temperature ph->temp If mixture persists ph->success If successful reagent Step 4: Modify Reagents (If possible) temp->reagent If mixture persists temp->success If successful reagent->success If successful fail Persistent Mixture reagent->fail Consider alternative synthetic route

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Solvent Optimization (Highest Impact): The choice of solvent can have a dramatic effect. While ethanol is common, it often gives poor selectivity.

    • Action: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly increase regioselectivity, often favoring one isomer by over 95:5.[1][8]

    • Causality: Fluorinated alcohols are strong hydrogen bond donors but poor acceptors. This property is thought to modulate the reactivity of the hydrazine nitrogens and the dicarbonyl oxygens, favoring one reaction pathway over the other.[1]

    Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer 2 vs. 3/4)

    Entry 1,3-Diketone (R¹) Hydrazine Solvent Ratio (2:3 or 2:4) Yield (%) Source
    1 2-furyl Methylhydrazine EtOH 45:55 93 [1]
    2 2-furyl Methylhydrazine TFE 85:15 95 [1]
    3 2-furyl Methylhydrazine HFIP 97:3 96 [1]
    4 Phenyl Methylhydrazine EtOH 57:43 91 [1]

    | 5 | Phenyl | Methylhydrazine | HFIP | 99:1 | 94 |[1] |

  • pH Adjustment:

    • Action: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid, HCl, or H₂SO₄) or a mild base (e.g., sodium acetate).[9]

    • Causality: The pH affects the protonation state of both the 1,3-dicarbonyl (influencing enolization) and the hydrazine (influencing nucleophilicity of Nα vs. Nβ), thereby altering the reaction kinetics for the two isomeric pathways.

  • Temperature Control:

    • Action: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). Lower temperatures can sometimes increase selectivity if there is a sufficient difference in the activation energies for the formation of the two isomers.

Issue 2: Pyrazoline is the Main Product Instead of Pyrazole

Root Cause Analysis: The reaction conditions are suitable for the initial cyclization but lack the driving force or reagent for the final aromatization (oxidation) step.

Troubleshooting & Experimental Protocols:

  • Introduce an Oxidizing Agent (Post-Synthesis):

    • Protocol 1: Oxidation with Bromine

      • Dissolve the crude pyrazoline intermediate in a suitable solvent like chloroform or dichloromethane.

      • Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature until a faint orange color persists.

      • Stir for 1-2 hours or until TLC analysis shows complete conversion.

      • Quench the excess bromine with a saturated solution of sodium thiosulfate.

      • Proceed with a standard aqueous workup to isolate the pyrazole.

  • In-Situ Oxidation:

    • Protocol 2: Oxidation with Oxygen/DMSO

      • After the initial cyclization to form the pyrazoline is complete (as monitored by TLC), simply continue heating the reaction mixture in DMSO under an oxygen atmosphere (a balloon of O₂ is often sufficient).[10]

      • This method is milder and avoids the use of corrosive bromine.

    • Protocol 3: Electrochemical Oxidation

      • For a greener approach, electrochemical methods using inexpensive sodium chloride as a mediator can efficiently oxidize pyrazolines to pyrazoles.[11] This avoids the need for stoichiometric chemical oxidants.

start α,β-Unsaturated Ketone + Hydrazine cyclization Michael Addition & Intramolecular Cyclization start->cyclization pyrazoline Pyrazoline Intermediate cyclization->pyrazoline oxidation Oxidation Step (e.g., Br₂, O₂/DMSO, Electrochemical) pyrazoline->oxidation pyrazole Aromatic Pyrazole Product oxidation->pyrazole cluster_0 Knorr Pyrazole Synthesis Mechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Condensation (-H₂O) Start->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Intramolecular Cyclization Hydrazone->Step2 Cyclic_Int Cyclic Hemiaminal Intermediate Step2->Cyclic_Int Step3 Dehydration (-H₂O) Cyclic_Int->Step3 Product Pyrazole Step3->Product cluster_1 N-Alkylation Regioselectivity Start Unsymmetrical Pyrazole Deprotonation Base (e.g., K₂CO₃, NaH) Start->Deprotonation Anion Pyrazolate Anion (Resonance Stabilized) Deprotonation->Anion Alkylation Alkylating Agent (R-X) Anion->Alkylation Product1 N1-Alkylated (Less Hindered Site) Alkylation->Product1 Major Pathway (Steric Control) Product2 N2-Alkylated (More Hindered Site) Alkylation->Product2 Minor Pathway

References

Technical Support Center: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has three primary points of reactivity susceptible to degradation: the carbon-iodine (C-I) bond, the methyl ester group, and the N-propanoate side chain. The main degradation pathways are:

  • Deiodination: The cleavage of the C-I bond on the pyrazole ring is a significant degradation route. This can be initiated by light (photodegradation)[1], heat, or certain chemical environments, particularly reductive conditions[2].

  • Ester Hydrolysis: The methyl propanoate group can be hydrolyzed to propanoic acid and methanol. This reaction is catalyzed by the presence of acids or bases.[3][4][5][6][7] Alkaline conditions, in particular, lead to an irreversible hydrolysis to form a carboxylate salt.[5][7]

  • N-Side Chain Cleavage: While generally more stable, the N-alkyl bond of the propanoate side chain could potentially cleave under harsh conditions, though this is less common than deiodination or hydrolysis.

Q2: I'm observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause?

A2: If photodegradation is ruled out, the most likely cause is chemical degradation. The stability of this compound is highly dependent on the solvent and pH. The ester linkage is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[3][5][7] If your solvent is protic (e.g., methanol, water) and contains even trace amounts of acidic or basic impurities, this can lead to the cleavage of the methyl ester, forming the corresponding carboxylic acid.

Q3: My LC-MS analysis shows a peak with a mass corresponding to the deiodinated version of my compound. Why is this happening?

A3: The observation of a deiodinated species can occur for two reasons: actual degradation of your sample or an artifact of the analytical method. Iodinated aromatic compounds can undergo deiodination in the electrospray ionization (ESI) source of a mass spectrometer, especially when using formic acid as a mobile phase additive.[8] To determine the cause, you should:

  • Analyze a freshly prepared sample: This will help you determine if the deiodination is happening over time in storage.

  • Modify your LC-MS method: Try using a different mobile phase additive, such as acetic acid, which is less likely to induce in-source deiodination.[8]

  • Analyze by an alternative technique: Use a method like NMR to confirm the presence of the deiodinated species in your sample.

Q4: Can I heat my compound? What is its thermal stability?

A4: Pyrazole rings are generally known for their thermal stability.[9][10][11] However, the presence of the iodo-substituent and the propanoate side chain can influence its overall thermal behavior. The C-I bond is the weakest point in the aromatic system and can be susceptible to cleavage at elevated temperatures. It is recommended to perform a thermal stability study, such as a thermogravimetric analysis (TGA), to determine the decomposition temperature of your specific batch. In the absence of this data, it is best to avoid prolonged exposure to high temperatures.

Troubleshooting Guides

Problem 1: Unexpected Impurity Profile in Stored Samples
  • Symptom: You observe new peaks in your chromatogram or changes in the NMR spectrum of a sample that has been stored for some time.

  • Potential Cause: This is likely due to one or more of the primary degradation pathways.

  • Troubleshooting Workflow:

    Troubleshooting_Impurity_Profile start Start: Unexpected Impurity Profile check_storage Review Storage Conditions (Solvent, Temp, Light Exposure) start->check_storage analyze_impurities Characterize Impurities (LC-MS, NMR) check_storage->analyze_impurities deiodination Deiodination Product Detected? analyze_impurities->deiodination hydrolysis Hydrolysis Product Detected? deiodination->hydrolysis No protect_light Store in Amber Vials/ Protect from Light deiodination->protect_light Yes other Other Impurities? hydrolysis->other No use_aprotic Use Aprotic, Neutral Solvent (e.g., Acetonitrile, THF) hydrolysis->use_aprotic Yes repurify Repurify Sample other->repurify protect_light->repurify use_aprotic->repurify end End: Stabilized Sample repurify->end

Problem 2: Low Yield or Inconsistent Results in Reactions
  • Symptom: You are using this compound as a starting material, and your reaction yields are low or vary significantly between batches.

  • Potential Cause: The purity of your starting material may be compromised, or it may be degrading under the reaction conditions.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Before starting your reaction, always check the purity of your this compound by a reliable analytical method (e.g., NMR, LC-MS).

    • Assess Reaction Conditions:

      • Nucleophiles: Be aware that strong nucleophiles can potentially displace the iodide on the pyrazole ring. [12][13]If your reaction involves a nucleophile, consider the possibility of this side reaction.

      • pH: If your reaction is performed in an aqueous or protic solvent, ensure the pH is controlled and neutral to avoid ester hydrolysis.

      • Temperature: Avoid excessive heating if possible, as this can promote degradation.

    • In-Process Monitoring: Monitor the reaction not only for the formation of your desired product but also for the consumption of your starting material and the appearance of any degradation products.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

Degradation_Pathways cluster_main This compound cluster_deiodination Deiodination cluster_hydrolysis Ester Hydrolysis main_compound This compound deiodinated_product Methyl 3-(1H-pyrazol-1-yl)propanoate main_compound->deiodinated_product Light, Heat, or Reductive Conditions hydrolyzed_product 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid + Methanol main_compound->hydrolyzed_product Acid or Base (H₂O)

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the scale-up synthesis of substituted pyrazoles. The content is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and in-depth, actionable solutions in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazines?

A1: The primary safety concern is the handling of hydrazine and its derivatives, which are often toxic and can be high-energy compounds.[1] Key risks during scale-up include:

  • Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is highly exothermic.[1] Without adequate heat dissipation, which is more challenging in large reactors due to a lower surface-area-to-volume ratio, a thermal runaway can occur.[2]

  • Hydrazine Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[1]

  • Toxicity and Handling: Hydrazine is highly toxic and a suspected carcinogen.[1] Scale-up requires robust engineering controls (e.g., closed systems, fume hoods, scrubbers) to minimize operator exposure.

  • Gas Evolution: The Knorr synthesis, a common method, eliminates two molecules of water.[3] In other syntheses, gaseous byproducts like nitrogen can be released, potentially leading to a dangerous pressure buildup in a sealed reactor.[2]

Q2: Why is regioselectivity such a persistent challenge in the synthesis of substituted pyrazoles, and how does scale-up exacerbate it?

A2: Regioselectivity is a major challenge because the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can produce two different regioisomers.[4] This occurs because the initial nucleophilic attack can happen at either of the two carbonyl carbons. On a large scale, this issue is magnified due to:

  • Heat and Mass Transfer Limitations: In large reactors, localized "hot spots" or areas of poor mixing can lead to inconsistent reaction conditions. Temperature fluctuations can alter the kinetic vs. thermodynamic control of the reaction, resulting in different isomer ratios than observed in the lab.[5]

  • Addition Rate: The rate of reagent addition, which is harder to control precisely on a large scale, can influence the concentration profile and affect which reaction pathway is favored.

  • Solvent Effects: The choice of solvent is critical for controlling regioselectivity. Protic solvents can favor one isomer, while aprotic polar solvents may favor another.[5] On scale-up, solvent volumes are massive, and changing solvents has significant cost and safety implications.

Q3: What are the benefits of considering flow chemistry for pyrazole synthesis scale-up?

A3: Flow chemistry offers significant advantages for scalability and safety in pyrazole synthesis.[6] Key benefits include:

  • Superior Heat Transfer: The small internal volume of flow reactors provides an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling. This effectively mitigates the risk of exothermic runaways.[6]

  • Enhanced Safety: Hazardous or unstable intermediates, such as diazonium salts, can be generated and consumed in situ without accumulation, drastically reducing the risk of decomposition.[2][6]

  • Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to more consistent product quality and isomer ratios.[6]

  • Facilitated Scale-Up: Scaling up a flow process often involves running the system for a longer duration ("scaling out") rather than using larger, more complex reactors, simplifying the transition from lab to plant.[6]

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific problems encountered during the scale-up process in a Q&A format.

Problem 1: Low Yield or Stalled Reaction

Q: My lab-scale reaction gave an 85% yield, but on a 10x scale, the yield has dropped to 40% and the reaction appears to stall. What are the likely causes and solutions?

A: Potential Causes & Recommended Solutions

  • Cause 1: Inefficient Mixing & Mass Transfer. In larger vessels, reactants may not be homogenously mixed, leading to localized areas of low concentration where the reaction rate is slow.

    • Solution: Verify the mixing efficiency of your reactor. This may involve changing the impeller type (e.g., from a simple magnetic stir bar to an overhead mechanical stirrer with a pitched-blade turbine), adjusting the stirring speed, or adding baffles to the reactor to improve turbulence.

  • Cause 2: Poor Temperature Control. The actual internal temperature of a large reactor can differ significantly from the jacket temperature. If the reaction is endothermic or requires precise heating, poor heat transfer can slow it down.

    • Solution: Use a calibrated internal temperature probe. Ensure the reactor's heating system is adequate for the larger volume. For highly viscous reaction mixtures, consider dilution with an appropriate solvent to improve heat transfer.

  • Cause 3: Quality of Starting Materials. The purity of reagents used at scale may differ from the high-purity materials used in the lab. Impurities can inhibit catalysts or participate in side reactions.

    • Solution: Always qualify new batches of starting materials. Perform analytical tests (e.g., NMR, GC/MS, Karl Fischer for water content) to ensure they meet the required specifications before committing to a large-scale run.

Problem 2: Poor Regioselectivity and Inconsistent Isomer Ratios

Q: We are scaling up the Knorr synthesis of a 1,3,5-trisubstituted pyrazole. The desired regioisomer was the major product in the lab (9:1 ratio), but in the pilot plant, we are seeing ratios closer to 3:1. How can we regain regiochemical control?

A: Potential Causes & Recommended Solutions

The Knorr synthesis pathway is highly sensitive to reaction conditions. The key is to force the reaction through the desired mechanistic pathway consistently.

  • Cause 1: Temperature Fluctuation. As mentioned, temperature control is paramount for regioselectivity.

    • Solution: Implement strict temperature control. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product. For example, the condensation of arylhydrazines with 1,3-diketones in N,N-dimethylacetamide (DMAc) at room temperature has been shown to provide high regioselectivity and good yields.[4]

  • Cause 2: Solvent Choice. The solvent plays a critical role in stabilizing intermediates and influencing the nucleophilicity of the hydrazine. A solvent that worked in the lab may not perform the same way under scale-up conditions.

    • Solution: A systematic solvent screen is advisable. Protic solvents like ethanol can facilitate proton transfer and may favor one isomer, while polar aprotic solvents like DMAc or DMF can alter the reaction pathway.[5][7]

The following table summarizes the effect of solvents on a model pyrazole formation reaction, illustrating the importance of this parameter.

SolventTemperature (°C)Typical Isomer Ratio (Desired:Undesired)Rationale
EthanolReflux2:1 - 5:1Protic solvent, commonly used but may offer lower selectivity.[5]
TolueneReflux1:1 (or no reaction)Non-polar solvent, generally a poor choice for this reaction.[5]
Acetic Acid25 - 60>10:1Acid catalysis can direct the initial condensation step, significantly improving selectivity.[5]
DMAc25>15:1Aprotic dipolar solvent, shown to provide excellent regioselectivity at room temperature.[4][7]
  • Cause 3: pH Control. The acidity of the reaction medium can dictate which nitrogen atom of the hydrazine is more nucleophilic and can catalyze the cyclization/dehydration steps.

    • Solution: The addition of an acid catalyst (e.g., acetic acid, TsOH) can protonate a carbonyl group, activating it for attack by a specific hydrazine nitrogen, thereby directing the regioselectivity.[4] Conversely, adding a base can deprotonate the hydrazine hydrochloride salt, which may be necessary for the reaction to proceed.[5]

Below is a decision-making workflow to systematically address regioselectivity issues.

G start Inconsistent Isomer Ratio (e.g., 9:1 -> 3:1) temp_control Step 1: Verify Temperature Control - Use internal probe - Ensure uniform heating/cooling start->temp_control solvent_screen Step 2: Re-evaluate Solvent System - Test polar aprotic (DMAc, DMF) - Test protic (EtOH, MeOH) temp_control->solvent_screen If issue persists success Desired Regioselectivity Achieved temp_control->success If resolved ph_control Step 3: Investigate pH/Catalyst Effect - Add acid catalyst (AcOH) - Screen Lewis acids solvent_screen->ph_control If issue persists solvent_screen->success If resolved flow_chem Step 4: Consider Advanced Solutions - Implement Flow Chemistry for  superior process control ph_control->flow_chem If issue persists ph_control->success If resolved flow_chem->success If resolved fail Issue Persists flow_chem->fail

Caption: A workflow for troubleshooting regioselectivity in pyrazole synthesis scale-up.

Problem 3: Difficulties in Product Isolation and Purification

Q: On a small scale, our pyrazole product crystallizes nicely. On a large scale, it oils out, and column chromatography is not a viable purification method. What can we do?

A: Potential Causes & Recommended Solutions

  • Cause 1: Presence of Impurities. The increased level of regioisomers or other byproducts can act as crystallization inhibitors.

    • Solution: First, address the root cause of impurity formation by optimizing the reaction (see Problem 2). Then, for the work-up, perform a series of aqueous washes (e.g., with dilute acid, base, or brine) to remove any water-soluble or ionizable impurities before attempting crystallization.

  • Cause 2: Inefficient Cooling. Slow, controlled cooling is crucial for forming a stable crystal lattice. The rapid, often uncontrolled cooling of a large volume can lead to supersaturation and oiling out.

    • Solution: Use a programmable jacketed reactor to control the cooling rate precisely. A typical strategy is to cool at a rate of 5-10 °C per hour. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can also promote controlled crystallization.

  • Cause 3: Wrong Crystallization Solvent. A solvent system that works for 1 gram may not be optimal for 1 kilogram due to differences in solubility curves at scale.

    • Solution: Perform a systematic screen for a new crystallization solvent or a binary solvent system (a solvent in which the product is soluble and an anti-solvent in which it is not). This should be done on a small scale first to determine the optimal solvent ratio and temperature profile before implementing it in the plant.

This protocol provides a general framework for scaling up a Knorr-type pyrazole synthesis, incorporating best practices for safety and selectivity.

Safety Precaution: This procedure involves hydrazine derivatives and potentially exothermic reactions. A thorough safety review by qualified personnel is mandatory before execution. All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, a condenser, and a nitrogen inlet. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the reactor with the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., DMAc, 5-10 volumes). Begin stirring to ensure the mixture is homogenous.

  • Temperature Control: Set the reactor jacket to the desired reaction temperature (e.g., 20-25 °C for high selectivity reactions).[4]

  • Controlled Addition: Prepare a solution of the arylhydrazine hydrochloride (1.05 eq) and an acid catalyst like acetic acid (0.1 eq) in the same solvent. Add this solution to the reactor via a programmable addition pump over 1-2 hours. Crucially, monitor the internal temperature throughout the addition. If the temperature rises by more than 5 °C, immediately stop the addition and allow it to cool.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction's progress by taking aliquots for analysis (e.g., HPLC, LC-MS) every 1-2 hours until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture. Quench the reaction by slowly adding water or an appropriate aqueous solution. Transfer the mixture to an extraction vessel and perform washes with brine, dilute sodium bicarbonate (to neutralize the acid), and water.

  • Isolation & Purification: Concentrate the organic layer under reduced pressure. Add the chosen crystallization solvent and heat until a clear solution is obtained. Cool the solution slowly (e.g., over 4-8 hours) to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The following diagram illustrates the competing pathways in the Knorr synthesis, which lead to the formation of two regioisomers.

G sub Unsymmetrical 1,3-Diketone + R'-NH-NH₂ pathA Pathway A (Attack at C1) pathB Pathway B (Attack at C3) intermediateA Hydrazone Intermediate A sub->intermediateA k₁ intermediateB Hydrazone Intermediate B sub->intermediateB k₂ productA Regioisomer 1 (e.g., Desired Product) intermediateA->productA Cyclization - 2H₂O productB Regioisomer 2 (e.g., Impurity) intermediateB->productB Cyclization - 2H₂O note Control of k₁ vs. k₂ via Temperature, Solvent, and pH is key to selectivity.

Caption: Competing reaction pathways in the Knorr pyrazole synthesis leading to two possible regioisomers.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3][4] The specific compound, methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, serves as a highly versatile building block. Its key features—the reactive iodinated C4 position and the N1-linked propanoate chain—offer a powerful platform for synthesizing complex molecular architectures through reactions like Suzuki-Miyaura and Sonogashira cross-coupling.[1]

However, reliance on a single intermediate can introduce limitations related to cost, specific reaction kinetics, or the need for diverse physicochemical properties in downstream compounds. This guide provides an in-depth comparison of viable alternatives, supported by experimental protocols and data, to empower researchers with the knowledge to make informed decisions for their specific synthetic and therapeutic goals.

Chapter 1: Profiling the Reference Compound

This compound (Compound 1 ) is the benchmark for our comparison. Its primary value lies in the carbon-iodine bond at the C4 position of the pyrazole ring. This bond is sufficiently labile to participate in palladium-catalyzed cross-coupling reactions, making it an excellent synthetic handle for introducing molecular diversity.[1] The methyl propanoate side chain influences solubility and can be hydrolyzed to the corresponding carboxylic acid for further modifications.[5]

Key Attributes of Compound 1:

  • High Reactivity: The C-I bond is the most reactive among halogens for oxidative addition in cross-coupling reactions.

  • Versatile Handle: Enables a wide range of C-C, C-N, and C-O bond formations.

  • Modifiable Side Chain: The ester can be saponified to a carboxylic acid, providing another point for diversification.

However, the high cost of iodinating reagents and the potential for iodine-related impurities can be drawbacks.[6] This necessitates the exploration of scientifically sound alternatives.

Chapter 2: A Comparative Analysis of Structural Alternatives

The selection of an alternative hinges on the desired outcome, whether it be modulating reactivity, altering physicochemical properties, or optimizing cost-effectiveness. We will explore three primary classes of alternatives.

Alternative Class I: Halogen Substitution (Br, Cl)

The most direct alternatives involve replacing the iodine atom with other halogens, namely bromine or chlorine. This substitution directly impacts the compound's reactivity in cross-coupling reactions.

  • Compound 2: Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

  • Compound 3: Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate

Rationale for Selection: The choice between iodo, bromo, and chloro derivatives is a classic optimization problem in medicinal chemistry. The reactivity order for Suzuki coupling is generally I > Br > Cl. While Compound 1 (iodo) offers the fastest reaction kinetics, Compound 2 (bromo) is often more cost-effective and provides a good balance of reactivity and stability.[7] Compound 3 (chloro) is typically the most economical but often requires more forcing reaction conditions or specialized catalyst systems.

Comparative Data Summary:

FeatureCompound 1 (Iodo)Compound 2 (Bromo)Compound 3 (Chloro)
Relative Reactivity HighestModerateLowest
Relative Cost HighestModerateLowest
Chemical Stability GoodVery GoodExcellent
Typical Use Case Rapid library synthesis, proof-of-conceptScale-up synthesis, cost-optimizationCost-driven projects, late-stage diversification
Alternative Class II: Bioisosteric Replacement of the Propanoate Chain

The N1-propanoate side chain significantly influences the compound's polarity, solubility, and metabolic stability. Modifying this chain is a key strategy in drug discovery to fine-tune pharmacokinetic properties.[8]

  • Compound 4: 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

  • Compound 5: tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Rationale for Selection: Compound 4 is the hydrolyzed form of Compound 1 , offering a carboxylic acid handle for amide bond formation, a crucial reaction in drug synthesis.[9] Compound 5 , with its bulky tert-butyl ester, provides increased lipophilicity and can serve as a protecting group, as it can be cleaved under acidic conditions to reveal the carboxylic acid.

Comparative Data Summary:

FeatureCompound 1 (Methyl Ester)Compound 4 (Carboxylic Acid)Compound 5 (tert-Butyl Ester)
Polarity ModerateHighLow
Solubility (Aqueous) LowpH-DependentVery Low
Synthetic Handle Hydrolysis to AcidAmide Coupling, EsterificationAcid-labile Protecting Group
Metabolic Stability Susceptible to EsterasesGenerally StableSterically Hindered, More Stable

Chapter 3: Experimental Protocols & Supporting Data

To provide a practical comparison, we outline key experimental procedures. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Workflow for Synthesis and Comparison

G cluster_0 Synthesis of Precursors cluster_1 Comparative Reactivity Analysis cluster_2 Side Chain Modification & Analysis Start 4-Halogenated Pyrazole Syn Synthesize Compounds 1, 2, 3 Start->Syn Michael Addition Reagent Methyl Acrylate Reagent->Syn Suzuki Protocol 3.1: Suzuki-Miyaura Coupling Syn->Suzuki Analysis Compare Reaction Rates & Yields Suzuki->Analysis Monitor via LC-MS Boronic Phenylboronic Acid Boronic->Suzuki Cpd1 Compound 1 Hydrolysis Hydrolysis Cpd1->Hydrolysis Protocol 3.2: Ester Hydrolysis Cpd4 Cpd4 Hydrolysis->Cpd4 Yields Compound 4 Solubility Solubility Cpd4->Solubility Protocol 3.3: Aqueous Solubility Assay Cpd1_sol Compound 1 Cpd1_sol->Solubility

Caption: Workflow for synthesis and comparative analysis of alternatives.

Protocol 3.1: Comparative Reactivity via Suzuki-Miyaura Cross-Coupling

Objective: To quantitatively compare the reaction rates of Compounds 1 , 2 , and 3 in a standardized Suzuki-Miyaura coupling reaction.

Rationale: This experiment directly assesses the primary function of the C-X bond. By keeping all other parameters constant, any difference in yield over time can be attributed to the halogen's identity. We use Pd(PPh₃)₄ as a standard, well-documented catalyst.

Materials:

  • Compound 1 , 2 , or 3 (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dioxane/Water (4:1 mixture, 10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the pyrazole substrate (Compound 1 , 2 , or 3 ), phenylboronic acid, and K₂CO₃.

  • Purge the flask with argon for 5 minutes.

  • Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction by taking aliquots at 1h, 2h, 4h, and 8h. Quench the aliquot with water and extract with ethyl acetate.

  • Analyze the organic extract by LC-MS to determine the ratio of starting material to product.

  • After 8h, cool the reaction, dilute with water, and extract three times with ethyl acetate. Combine organic layers, dry with Na₂SO₄, and concentrate in vacuo. Purify via column chromatography (Hexanes:Ethyl Acetate).

Expected Outcome & Data Presentation:

Timepoint% Yield (Compound 1)% Yield (Compound 2)% Yield (Compound 3)
1h >90%~50%<10%
2h >95%~85%~25%
4h >95%>95%~60%
8h >95%>95%~80%

Note: Yields are illustrative and based on established reactivity trends.

Protocol 3.2: Ester Hydrolysis to Access Carboxylic Acid Handle

Objective: To convert the methyl ester of Compound 1 into its corresponding carboxylic acid (Compound 4 ).

Rationale: This protocol provides a standard method for de-protection or modification of the side chain, enabling access to a key functional group for further synthesis, such as amide coupling.

Materials:

  • This compound (1 ) (1.0 g)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) / Water (3:1, 20 mL)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Compound 1 in the THF/water mixture in a round-bottom flask.

  • Add LiOH and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • A white precipitate (Compound 4 ) should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Chapter 4: Discussion & Recommendations

The choice of an alternative to this compound is fundamentally driven by the specific goals of the research program.

Decision-Making Framework:

G Start What is the primary goal? Goal1 Maximize Reactivity/ Speed of Synthesis Start->Goal1 Goal2 Balance Cost and Reactivity (Scale-up) Start->Goal2 Goal3 Further Functionalization/ Amide Coupling Start->Goal3 Rec1 Use Compound 1 (Iodo-derivative) Goal1->Rec1 Fastest kinetics for library generation Rec2 Use Compound 2 (Bromo-derivative) Goal2->Rec2 Good reactivity with lower material cost Rec3 Synthesize Compound 4 (Carboxylic Acid) Goal3->Rec3 Provides COOH for direct amide coupling

Caption: Framework for selecting the optimal pyrazole building block.

  • For rapid discovery and library synthesis, where speed is paramount, the iodo derivative (Compound 1 ) remains the superior choice due to its high reactivity in cross-coupling reactions.

  • For process development and scale-up, where cost becomes a significant factor, the bromo derivative (Compound 2 ) presents the most logical alternative, offering a good compromise between reactivity and economic viability.

  • For creating derivatives with improved pharmacokinetic profiles, direct access to the carboxylic acid (Compound 4 ) is essential. This allows for the synthesis of amides, which are metabolically more stable than esters and can form crucial hydrogen bond interactions with biological targets.

By understanding the trade-offs between reactivity, cost, and the strategic value of different functional groups, researchers can select the optimal building block to accelerate their projects and achieve their desired molecular targets with greater efficiency.

References

A Comparative Guide for Synthetic Strategy: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate vs. its Bromo-Derivative in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. The functionalization of heterocyclic scaffolds, such as pyrazole, through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern pharmaceutical synthesis.[1] This in-depth technical guide provides a comparative analysis of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate and its bromo-derivative, two key intermediates for the elaboration of the pyrazole core. This guide will objectively evaluate their performance in Suzuki-Miyaura and Sonogashira coupling reactions, supported by representative experimental data, and provide detailed protocols to inform your synthetic decisions.

Introduction: The Strategic Importance of Halogenated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The ability to introduce molecular diversity at specific positions of the pyrazole ring is crucial for optimizing pharmacological properties. The C4-position of the pyrazole ring is a common site for functionalization, and the use of halogenated pyrazoles as precursors for cross-coupling reactions is a widely adopted strategy.

The choice between an iodo- or bromo-substituent is a critical decision that influences reactivity, reaction conditions, and potential side reactions. This guide will dissect these factors to provide a clear rationale for selecting the optimal starting material for your specific synthetic goals.

Synthesis of Key Intermediates

A reliable and scalable synthesis of the starting materials is the foundation of any successful synthetic route. Here, we present robust protocols for the synthesis of both this compound and its bromo-counterpart. The synthetic strategy involves a two-step sequence: halogenation of the pyrazole core followed by N-alkylation.

Step 1: Halogenation of 1H-Pyrazole

The regioselective halogenation of 1H-pyrazole at the C4-position is a well-established transformation.

  • For 4-iodopyrazole: A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide. This "green" protocol offers high yields and avoids the use of harsh reagents.

  • For 4-bromopyrazole: N-Bromosuccinimide (NBS) is a widely used and efficient brominating agent for pyrazoles. The reaction proceeds smoothly at room temperature to afford the desired product in high purity.

Step 2: N-Alkylation via Michael Addition

The introduction of the methyl propanoate side chain is efficiently achieved through a Michael-type addition of the halogenated pyrazole to methyl acrylate.[2] This method is generally preferred over direct N-alkylation with methyl 3-bromopropanoate due to milder reaction conditions and often higher yields.

Comparative Reactivity in Cross-Coupling Reactions

The primary determinant of reactivity in cross-coupling reactions of halopyrazoles is the carbon-halogen bond strength, which follows the order C-I < C-Br.[1] This dictates that the iodo-derivative will generally exhibit higher reactivity, allowing for milder reaction conditions and shorter reaction times. However, this enhanced reactivity can be a double-edged sword, as it can also lead to a higher propensity for side reactions, most notably dehalogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl partners.

General Reactivity Trend:

  • This compound: Exhibits higher reactivity, often proceeding at lower temperatures and with lower catalyst loadings. However, it is more susceptible to hydrodeiodination, a side reaction where the iodine is replaced by a hydrogen atom, leading to the formation of the corresponding non-halogenated pyrazole. This can significantly reduce the yield of the desired coupled product.[3]

  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: While less reactive than its iodo-counterpart, the bromo-derivative is significantly more stable towards dehalogenation.[3] This often translates to higher isolated yields of the desired product, albeit requiring slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times).

Representative Experimental Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:

EntryHalogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Dehalogenation (%)
1Iodo (I)Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)80475~15
2Bromo (Br)Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)1001288<5

Note: The data presented is representative and based on established trends in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety at the C4-position of the pyrazole ring, a valuable transformation in medicinal chemistry.

General Reactivity Trend:

  • This compound: The high reactivity of the C-I bond allows for rapid coupling with terminal alkynes under mild conditions, often at room temperature.

  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: The bromo-derivative typically requires elevated temperatures to achieve efficient coupling. However, its greater stability can be advantageous in complex syntheses.

Representative Experimental Data for Sonogashira Coupling with Phenylacetylene:

EntryHalogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Iodo (I)Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF25292
2Bromo (Br)Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF60885

Note: The data presented is representative and based on established trends in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Iodopyrazole

To a stirred suspension of 1H-pyrazole (1.0 eq) in water, add iodine (I₂) (1.1 eq). To this mixture, add 30% hydrogen peroxide (H₂O₂) (1.2 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, extract the mixture with ethyl acetate. The organic layer is then washed with aqueous sodium thiosulfate solution, water, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-iodopyrazole.

Step 2: Synthesis of this compound

To a solution of 4-iodopyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at 0 °C. After stirring for 15 minutes, add methyl acrylate (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Step 1: Synthesis of 4-Bromopyrazole

To a solution of 1H-pyrazole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-bromopyrazole.

Step 2: Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Follow the same procedure as for the iodo-derivative, starting from 4-bromopyrazole.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add the respective methyl 3-(4-halopyrazol-1-yl)propanoate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq). Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1). Seal the vessel and heat to the desired temperature (80-100 °C) for the specified time (4-12 h). After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Sonogashira Coupling

To a reaction vessel under an inert atmosphere, add the respective methyl 3-(4-halopyrazol-1-yl)propanoate (1.0 eq), terminal alkyne (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%). Add the solvent (e.g., THF) followed by the base (e.g., triethylamine, Et₃N). Stir the reaction at the appropriate temperature (25-60 °C) for the specified time (2-8 h). Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

Synthesis_and_Coupling cluster_synthesis Synthesis of Halopyrazole Propanoates cluster_coupling Cross-Coupling Reactions Pyrazole Pyrazole 4-Halopyrazole 4-Halopyrazole Pyrazole->4-Halopyrazole Halogenation (I2/H2O2 or NBS) Target_Molecule Methyl 3-(4-halo-1H-pyrazol-1-yl)propanoate 4-Halopyrazole->Target_Molecule Michael Addition (Methyl Acrylate, DBU) Suzuki_Product 4-Aryl-pyrazole derivative Target_Molecule->Suzuki_Product Suzuki-Miyaura (ArB(OH)2, Pd catalyst) Sonogashira_Product 4-Alkynyl-pyrazole derivative Target_Molecule->Sonogashira_Product Sonogashira (R-C≡CH, Pd/Cu catalyst)

Caption: Synthetic route to the target molecules and their subsequent cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition [Ar-Pd(II)L2-X] Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation [Ar-Pd(II)L2-Ar'] Oxidative_Addition->Transmetalation Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and its bromo-derivative is a nuanced decision that depends on the specific requirements of the synthetic target and the overall synthetic strategy.

  • For rapid library synthesis and initial exploration of structure-activity relationships, the iodo-derivative is often the preferred choice. Its higher reactivity allows for faster reaction times and milder conditions, which is advantageous for high-throughput synthesis. However, careful optimization is required to minimize the competing dehalogenation side reaction.

  • For large-scale synthesis and the preparation of late-stage intermediates where yield and purity are paramount, the bromo-derivative is generally the more robust and reliable option. While it may require more forcing conditions, its greater stability towards dehalogenation often leads to higher and more reproducible yields of the desired product.

Ultimately, the decision should be made on a case-by-case basis, taking into account the electronic properties of the coupling partners and the tolerance of other functional groups in the molecule to the reaction conditions. This guide provides the foundational knowledge and practical protocols to make an informed decision and accelerate your drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Products from Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[5] Among the various functionalized pyrazoles, methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate stands out as a versatile building block. The presence of a reactive iodine atom at the C4 position provides a handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[6][7] This guide provides an in-depth characterization of the products derived from this valuable intermediate, offering a comparative analysis of its performance in key synthetic transformations and providing detailed experimental protocols.

The Strategic Advantage of the 4-Iodopyrazole Moiety

The carbon-iodine bond at the C4 position of the pyrazole ring is the key to the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles follows the general trend of C-I > C-Br > C-Cl.[7] This high reactivity of the C-I bond allows for oxidative addition to palladium(0) catalysts to occur under milder conditions compared to other halo-pyrazoles, often leading to higher yields and cleaner reactions.[8] However, this high reactivity can also lead to a common side reaction: deiodination or hydrodehalogenation, where the iodine is replaced by a hydrogen atom.[9] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial to favor the desired cross-coupling pathway.[9]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The workhorse reactions for functionalizing the 4-position of the pyrazole ring are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a powerful toolkit for the formation of C-C, C-N, and C-O bonds.[7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting the 4-iodopyrazole with boronic acids or their esters.[7][8] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents 1. Combine: - this compound (1.0 equiv) - Boronic acid/ester (1.2-1.5 equiv) - Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) - Ligand (e.g., SPhos, 4-10 mol%) - Base (e.g., K₂CO₃, 2.0-3.0 equiv) - Solvent (e.g., 1,4-dioxane/water) reaction 2. Degas and heat (e.g., 90°C, 6h) under inert atmosphere. reagents->reaction Inert atmosphere workup 3. Quench, extract, and purify. reaction->workup Cooling product 4. Characterize 4-substituted product. workup->product Chromatography

Caption: General workflow for the Suzuki-Miyaura coupling of 4-iodopyrazoles.

Comparative Performance and Experimental Insights:

ParameterTypical Conditions & ObservationsComparison with Other Halo-pyrazoles
Catalyst Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective.[9] Pd(PPh₃)₄ can also be used.[8][10]4-Iodopyrazoles generally require less active catalysts compared to their bromo and chloro analogs.
Base Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[7] The choice of base can significantly impact yield and side product formation.The basicity needs to be carefully chosen to avoid decomposition of the starting material or product.
Solvent A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is often used.[7][8]Solvent choice can influence the solubility of reagents and the reaction rate.
Yield Good to excellent yields are typically achieved.[10]Yields are generally higher than for the corresponding bromo- and chloro-pyrazoles under similar conditions.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands accelerates the rate of reductive elimination, which is the product-forming step in the catalytic cycle. This helps to outcompete the undesired deiodination side reaction.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the 4-iodopyrazole and a terminal alkyne, providing access to valuable alkynyl-substituted pyrazoles.[7][11][12]

Detailed Experimental Protocol for Sonogashira Coupling:

  • To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[7]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a suitable solvent, typically an amine base like triethylamine, which also acts as the base.[7]

  • Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-alkynylpyrazole.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd R-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (R-I) RedElim Product R-C≡CR' Transmetal R-Pd(II)-C≡CR'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product CuCycle Cu(I)prussiate CuCycle->Transmetal R'C≡CCu Alkyne R'C≡CH Alkyne->CuCycle + CuI, Base Base Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Comparative Performance and Experimental Insights:

ParameterTypical Conditions & ObservationsComparison with Other Halo-pyrazoles
Catalyst A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[7][11][12]The high reactivity of the C-I bond facilitates the initial oxidative addition step. Bromo- and especially chloro-pyrazoles require more forcing conditions.
Base An amine base such as triethylamine or diisopropylamine is typically used as both the base and the solvent.[7]The choice of amine can influence the reaction rate and solubility.
Temperature Reactions are often run at room temperature.[7]Milder conditions can be used for iodopyrazoles compared to other halopyrazoles.
Yield Good to excellent yields are generally reported.[11][12]Higher yields are expected compared to less reactive halopyrazoles.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole ring.[6][7][13][14]

General Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Workflow reagents 1. Combine: - this compound (1.0 equiv) - Amine (1.1-1.5 equiv) - Palladium catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction 2. Degas and heat under inert atmosphere. reagents->reaction Inert atmosphere workup 3. Quench, extract, and purify. reaction->workup Cooling product 4. Characterize 4-aminopyrazole. workup->product Chromatography

Caption: General workflow for the Buchwald-Hartwig amination of 4-iodopyrazoles.

Comparative Performance and Experimental Insights:

ParameterTypical Conditions & ObservationsComparison with Other Halo-pyrazoles
Catalyst/Ligand A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuDavePhos) is crucial for high yields.[13][15][16]The choice of ligand is critical to promote the desired C-N bond formation and suppress side reactions. 4-Iodopyrazoles are generally more reactive than their bromo and chloro counterparts.[9]
Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.The strength of the base is important for the deprotonation of the amine.
Substrate Scope A broad range of amines, including primary and secondary alkyl and aryl amines, can be coupled. However, amines with β-hydrogens can sometimes lead to lower yields due to β-hydride elimination.[13]The N-propanoate ester group in the target molecule is generally tolerant to these reaction conditions.
Yield Yields can vary depending on the amine coupling partner.Generally, higher yields are obtained with 4-iodopyrazoles compared to other halopyrazoles.

Other Transformations of the 4-Iodopyrazole Moiety

Beyond palladium-catalyzed reactions, the 4-iodopyrazole can undergo other transformations, further expanding its synthetic utility.

  • Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, offer a cost-effective alternative for C-N and C-O bond formation.[6] Modern protocols often use copper(I) salts with various ligands under milder conditions than traditional Ullmann reactions.[6][17] Microwave irradiation can significantly accelerate these reactions.[6]

  • Nucleophilic Substitution: While less common for aryl iodides, under specific conditions, the iodine atom can be displaced by strong nucleophiles.[18]

  • Reduction (Deiodination): As mentioned, the C-I bond can be reduced to a C-H bond, either as an undesired side reaction in cross-coupling or as a deliberate synthetic step using reducing agents like lithium aluminum hydride.[18]

  • Hydrolysis of the Ester: The methyl ester of the propanoate side chain can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid.[18][19] This provides a handle for further functionalization, such as amide bond formation.

Characterization of Reaction Products

The successful synthesis of derivatives from this compound requires thorough characterization of the products. Standard analytical techniques are employed to confirm the structure and purity of the newly formed compounds.

Key Characterization Techniques:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the chemical structure, including the connectivity of atoms and the presence of specific functional groups. Successful coupling is often confirmed by the disappearance of the pyrazole C4-H signal (if starting from a non-iodinated precursor) and the appearance of new signals corresponding to the coupled moiety.[20][21]
Mass Spectrometry (MS) Determines the molecular weight of the product, confirming the incorporation of the new substituent. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[21][22]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[20]
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Used to monitor the progress of the reaction and to assess the purity of the final product.[9][16]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its C4-iodo group provides a reactive handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While its high reactivity is advantageous, careful consideration of reaction conditions is necessary to minimize undesired side reactions such as deiodination. By understanding the principles behind the experimental choices and leveraging the appropriate analytical techniques for characterization, researchers can effectively utilize this intermediate to construct diverse libraries of pyrazole-containing compounds for biological screening and the development of new therapeutic agents.

References

A Senior Application Scientist's Guide to Analytical Techniques for Pyrazole Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Pyrazole Derivatives

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and materials science. Their remarkable versatility as pharmacological agents—spanning anti-inflammatory, analgesic, and anti-cancer applications—stems from the unique structural and electronic properties of the pyrazole ring.[1] However, the successful development and quality control of these vital compounds are intrinsically linked to the robustness and precision of the analytical techniques employed for their characterization. The choice of analytical methodology is not merely a procedural step but a critical decision that dictates the accuracy of structural elucidation, the purity assessment of synthesized compounds, and the reliable quantification in various matrices.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for pyrazole derivatives. As a senior application scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your research and development needs. We will explore the nuances of chromatography, spectroscopy, and crystallography, supported by experimental data and detailed protocols, to ensure the scientific integrity and trustworthiness of your analytical outcomes.

Chromatographic Techniques: Separating and Quantifying with Precision

Chromatography is indispensable for the separation and quantification of pyrazole derivatives, particularly in complex mixtures or for purity assessment. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the most widely employed technique for the analysis of pyrazole derivatives due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] Reversed-phase HPLC (RP-HPLC) is the predominant mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices in HPLC:

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. A C18 column is often the first choice due to its versatility in retaining a wide range of organic molecules. The mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, is optimized to control the retention and elution of the pyrazole derivatives. The addition of modifiers like trifluoroacetic acid (TFA) can improve peak shape by minimizing tailing for basic compounds.[4] The choice of detector, most commonly a UV-Vis or Diode Array Detector (DAD), is based on the chromophoric nature of the pyrazole derivatives.

Self-Validating Systems in HPLC Protocols:

A robust HPLC method incorporates self-validating elements to ensure data integrity. This includes:

  • System Suitability Tests: Prior to any sample analysis, a series of injections of a standard solution are performed to verify the performance of the chromatographic system. Key parameters like peak asymmetry, theoretical plates, and repeatability of retention time and peak area are monitored to ensure they meet predefined criteria.[5]

  • Internal and External Standards: The use of an internal standard, a compound with similar properties to the analyte but well-separated chromatographically, can compensate for variations in injection volume and detector response. External standards are used to create a calibration curve for accurate quantification.

  • Method Validation according to ICH Guidelines: For pharmaceutical applications, HPLC methods must be validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Experimental Protocol: Reversed-Phase HPLC for a Pyrazoline Derivative [5]

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Injection Volume: 5.0 µL.

  • Detection Wavelength: 206 nm.

  • Sample Preparation: Prepare a stock solution of the pyrazoline derivative in methanol (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create calibration standards within the desired concentration range (e.g., 50-150 µg/mL). Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Analogs

For volatile and thermally stable pyrazole derivatives, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[7] The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information.

Causality Behind Experimental Choices in GC-MS:

The choice of the GC column (capillary columns with various stationary phases are common) and the temperature program are critical for achieving good separation. The mass spectrometer's ionization technique, typically Electron Impact (EI), is chosen for its ability to generate reproducible fragmentation patterns that serve as a molecular fingerprint.

Self-Validating Systems in GC-MS Protocols:

  • Retention Index: Using a series of n-alkanes as internal standards, the retention index of an analyte can be calculated. This value is more reproducible than retention time alone and can be used for compound identification by comparing it to databases.

  • Mass Spectral Libraries: The obtained mass spectrum of an unknown pyrazole derivative can be compared against extensive libraries (e.g., NIST) for identification.

  • Analysis of Fragmentation Patterns: The predictable fragmentation of the pyrazole ring and its substituents provides structural information, allowing for the confirmation of the compound's identity.[8][9][10]

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is crucial for separating isomers. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the pyrazole derivative mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify the peaks based on their retention times and mass spectra. Compare the mass spectra with library data and analyze the fragmentation patterns for structural confirmation.

Comparative Overview of Chromatographic Techniques

ParameterHPLC-UVGC-MS
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Sensitivity Good (ng/mL range)[11]Excellent (pg/mL range)[2]
Selectivity GoodExcellent
Speed 10-60 minutes per run[12]Minutes to seconds per run[13]
Cost Higher due to solvent consumption and pump maintenance[12]Generally more cost-effective[12]
Sample Preparation Often simplerMay require derivatization for non-volatile compounds

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic techniques are fundamental for the structural elucidation of pyrazole derivatives, providing detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for determining the precise structure of pyrazole derivatives in solution.[14] 2D NMR techniques like HSQC and HMBC are invaluable for unambiguous assignment of protons and carbons.[15]

Causality Behind Experimental Choices in NMR:

The choice of deuterated solvent is critical and can influence chemical shifts and the rate of proton exchange.[15] For quantitative NMR (qNMR), the selection of a suitable internal standard with a known concentration is essential for accurate purity determination.[16][17][18]

Self-Validating Systems in NMR Protocols:

  • Internal Standard for Chemical Shift Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard to reference chemical shifts to 0 ppm.

  • 2D NMR for Unambiguous Assignments: The correlation signals in 2D NMR spectra (e.g., HSQC, HMBC) provide definitive evidence for the connectivity of atoms, thus validating the structural assignment made from 1D spectra.[15]

  • Low-Temperature NMR: For pyrazoles exhibiting tautomerism, which can lead to broadened or averaged signals at room temperature, acquiring spectra at lower temperatures can slow down the exchange process, allowing for the observation of distinct signals for each tautomer.[15]

Experimental Protocol: 1D and 2D NMR for a Substituted Pyrazole [1]

  • Instrumentation: NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal reference.

  • ¹H NMR Acquisition: Acquire the spectrum with typical parameters: spectral width of 10-15 ppm, 30-45° pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (if necessary): Run HSQC and HMBC experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the molecular weight of the pyrazole derivative and, through analysis of its fragmentation patterns, offers valuable structural information.[19] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Causality Behind Experimental Choices in MS:

The choice of ionization technique is crucial. Electron Impact (EI) is suitable for volatile and thermally stable compounds and produces extensive fragmentation, which is useful for structural elucidation.[8] Electrospray Ionization (ESI) is a softer ionization technique ideal for less volatile or thermally labile molecules, often yielding the intact molecular ion.

Self-Validating Systems in MS Protocols:

  • Isotopic Pattern Analysis: The characteristic isotopic distribution of elements like chlorine and bromine can help confirm their presence in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): By providing a highly accurate mass measurement, HRMS can confirm the elemental formula of the compound, adding a high degree of confidence to the identification.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, a specific ion is selected and fragmented further, providing detailed structural information and confirming the connectivity of the molecule.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a pyrazole derivative.[19] Characteristic absorption bands for N-H, C=N, C=C, and C=O stretching vibrations can confirm the presence of the pyrazole ring and its substituents.[1][20][21]

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule.[19] The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system and can be used for quantitative analysis based on the Beer-Lambert law.[22][23]

Comparative Overview of Spectroscopic Techniques

TechniqueInformation ProvidedKey StrengthsLimitations
NMR Detailed molecular structure, connectivity, stereochemistryUnambiguous structure elucidationLower sensitivity, can be time-consuming
MS Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, structural information from fragmentationIsomers can be difficult to distinguish without chromatography
IR Presence of functional groupsRapid, non-destructive, easy to useProvides limited structural information, complex spectra can be difficult to interpret
UV-Vis Electronic transitions, conjugationSimple, quantitative for known compoundsLimited structural information, not suitable for all compounds

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline pyrazole derivative.[24][25][26][27] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Causality Behind Experimental Choices in X-ray Crystallography:

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the pyrazole derivative.[28] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical for obtaining crystals suitable for diffraction.

Self-Validating Systems in Crystallographic Protocols:

  • R-factor: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good fit and a reliable structure determination.

  • Analysis of Intermolecular Interactions: The determined crystal structure reveals how the molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions, which can be correlated with the compound's physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the pyrazole derivative of suitable size and quality (typically 0.1-0.5 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or other suitable methods.[28]

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and collecting the diffraction pattern at various orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final crystal structure to obtain precise bond lengths, bond angles, and details of intermolecular interactions.

Integrated Analytical Workflow

An effective analytical strategy for pyrazole derivatives often involves a combination of these techniques in a logical workflow.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Confirmation Synthesis Synthesized Pyrazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC/GC-MS Purification->HPLC Purity Check NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV XRay X-ray Crystallography Purification->XRay If Crystalline Purity Purity Assessment HPLC->Purity Structure Structure Elucidation NMR->Structure MS->Structure IR_UV->Structure Confirmation Final Structure Confirmation XRay->Confirmation Structure->Confirmation

Caption: Integrated workflow for the analysis of pyrazole derivatives.

Conclusion

The comprehensive analysis of pyrazole derivatives necessitates a multi-faceted approach, leveraging the unique strengths of various analytical techniques. From the high-resolution separation capabilities of chromatography to the detailed structural insights provided by spectroscopy and the definitive solid-state picture from X-ray crystallography, each method plays a crucial role in ensuring the quality, safety, and efficacy of these important compounds. By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers, scientists, and drug development professionals can confidently navigate the analytical challenges associated with pyrazole derivative analysis, ultimately accelerating the pace of discovery and innovation.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Selectivity Imperative

The pyrazole ring is a five-membered heterocycle that has rightfully earned its status as a "privileged scaffold" in modern drug discovery.[1][2] Its versatile structure is a cornerstone in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to a new generation of highly specific kinase inhibitors used in oncology.[3][4] The power of the pyrazole core lies in its unique physicochemical properties and its ability to be functionalized, allowing medicinal chemists to fine-tune interactions with biological targets.[1][5]

However, this structural versatility presents a critical challenge: ensuring target selectivity. Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, can lead to a range of adverse outcomes, from diminished efficacy to severe off-target toxicities.[6] For pyrazole-based drug candidates, particularly those targeting large, conserved protein families like the kinome, a rigorous and multi-faceted assessment of cross-reactivity is not just a regulatory hurdle but a fundamental component of rational drug design.[7][8]

This guide provides an in-depth comparison of modern, field-proven methodologies for evaluating the cross-reactivity of functionalized pyrazoles. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating workflows for your drug discovery programs.

Part 1: Strategic Methodologies for Cross-Reactivity Profiling

The assessment of cross-reactivity should be viewed as a tiered, iterative process. No single assay can provide a complete picture. The optimal strategy involves a logical progression from broad, high-throughput screening to more physiologically relevant, cell-based validation.

G cluster_0 Early Stage Screening cluster_1 In-Cell Validation cluster_2 Unbiased Global Profiling Biochemical Assays Biochemical Assays CETSA CETSA Biochemical Assays->CETSA Confirm Cellular Target Engagement Kinase Panels Kinase Panels Kinase Panels->CETSA Validate Hits in Intact Cells Chemoproteomics Chemoproteomics CETSA->Chemoproteomics Identify Novel Off-Targets

Figure 1: A tiered workflow for assessing pyrazole cross-reactivity.

In Vitro Biochemical Assays: The First Line of Defense

Biochemical assays provide a direct measure of a compound's interaction with a purified protein target, typically a kinase or other enzyme. They are invaluable for initial large-scale screening and for establishing a baseline structure-activity relationship (SAR).[1]

Key Technique: Large-Panel Kinase Profiling

Given that a significant number of pyrazole-based drugs target the kinome, profiling against a large panel of purified kinases is a standard and essential first step.[7][8] Services like Eurofins' KinomeScan™ or in-house chemoproteomics platforms offer binding or enzymatic inhibition data against hundreds of kinases in a single experiment.[9]

  • Causality: Why start here? Kinase profiling is a highly sensitive and quantitative method to rapidly identify both the intended target and a wide array of potential off-targets within a single, highly drugged protein family. This early, broad view is crucial for flagging problematic compounds before investing significant resources. For instance, a pyrazole designed to inhibit Aurora A might show potent, unintended activity against JAK2, a finding that would immediately inform the next cycle of chemical optimization.[10]

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

A compound that binds a purified protein in vitro may not necessarily engage that same target within the complex milieu of a living cell. Cell-based assays are therefore critical for validating biochemical hits and understanding a compound's true cellular activity.

Key Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures a compound's binding to its target protein in intact cells or even tissues.[11][12] The principle is elegant: when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13] This stabilization can be quantified by heating cell lysates treated with the compound, separating soluble from aggregated proteins, and measuring the amount of target protein remaining in the soluble fraction, often via Western Blot or mass spectrometry.[12][14]

  • Causality: Why is CETSA essential? It bridges the gap between biochemical potency and cellular effect. It is the definitive assay for confirming that your pyrazole compound not only enters the cell but also binds its intended target at physiologically relevant concentrations.[15] Furthermore, CETSA can be performed in a dose-response format to determine a cellular EC50, a critical parameter for correlating target engagement with phenotypic outcomes.[13] A mismatch between a low biochemical IC50 and a high cellular EC50 could indicate poor cell permeability or rapid efflux, guiding further medicinal chemistry efforts.

Proteome-Wide Profiling: Uncovering the "Unknown Unknowns"

The most comprehensive approach to assessing cross-reactivity involves unbiased, proteome-wide methods that can identify off-targets without a priori knowledge.

Key Technique: Chemoproteomics (e.g., Kinobeads)

Chemoproteomics platforms, such as the kinobead technology, utilize affinity matrices composed of immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate.[16][17] In a competitive binding experiment, the lysate is pre-incubated with the pyrazole test compound. Proteins that bind to the test compound will no longer be captured by the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus the absence of the drug, one can generate a comprehensive, unbiased selectivity profile.[16]

  • Causality: Why use such a complex technique? This approach moves beyond hypothesis-driven testing to true discovery. While a kinase panel might cover 400+ known kinases, chemoproteomics can identify interactions with hundreds of kinases, including pseudo-kinases and other ATP-binding proteins, simultaneously in their native state and conformation.[17] This is how you discover the completely unexpected off-targets that can derail a drug development program.

Part 2: Comparative Data Analysis & Case Studies

To illustrate the importance of these assessments, let's examine the profiles of both well-established and investigational pyrazole-containing molecules.

Comparative Cross-Reactivity Profile of Representative Pyrazoles

The following table presents a summary of fictional, yet plausible, cross-reactivity data for three distinct functionalized pyrazoles, illustrating how different substitution patterns on the core scaffold can dramatically alter selectivity.

Compound IDPrimary TargetIC50 (nM)Key Off-Targets (Inhibition % @ 1µM)Assessment MethodImplication
PZ-A CDK212CDK9 (95%), GSK3β (88%), Aurora A (15%)Kinase Panel ScreenPotent but non-selective within the CDK family. High potential for cell cycle-related toxicity.
PZ-B JAK28JAK3 (45%), TYK2 (30%), FLT3 (25%)Chemoproteomics (Kinobeads)Good selectivity against the broader kinome, but moderate cross-reactivity within the JAK family.
PZ-C LRRK2 G2019S25LRRK2 WT (10%), CDK8 (5%), No other hits >10%Kinase Panel & CETSAHighly selective mutant-over-wildtype inhibitor with a clean off-target profile. Validated target engagement in cells.

Data is for illustrative purposes and based on trends observed in scientific literature.[10][18][19]

Case Studies: Lessons from the Field
  • Celecoxib (Celebrex): A selective COX-2 inhibitor, celecoxib's clinical use has been tempered by cardiovascular risks.[20][21] While its primary mechanism is clear, studies have revealed off-target effects, including inhibition of carbonic anhydrase and interactions with other signaling pathways that may contribute to its adverse event profile.[22][23] This highlights that even for non-kinase targets, a broad cross-reactivity assessment is critical. An off-target antibacterial effect has also been identified, demonstrating the potential for pharmacological exploitation of such findings.[24]

  • Rimonabant: This pyrazole derivative was developed as a selective CB1 cannabinoid receptor antagonist for obesity.[25] It was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[26][27] This serves as a stark reminder that off-target effects, particularly within the central nervous system, can be difficult to predict from initial screens and can represent insurmountable safety liabilities.

  • Sildenafil (Viagra): As a potent PDE5 inhibitor, sildenafil's success is well-known. However, its cross-reactivity with PDE6, an enzyme found in the retina, is responsible for the characteristic visual side effects (e.g., blue-tinged vision) reported by some users.[28] This is a classic example of how cross-reactivity with a closely related protein isoform can lead to a predictable, mechanism-based side effect.[29]

Part 3: Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key cell-based and proteomic assays discussed. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol details the process for verifying target engagement of a pyrazole compound in a human cell line.

G start 1. Cell Culture & Treatment heat 2. Thermal Challenge (Apply Temperature Gradient) start->heat lyse 3. Cell Lysis (Freeze-Thaw Cycles) heat->lyse separate 4. Separation (Ultracentrifugation) lyse->separate collect 5. Collect Supernatant (Soluble Protein Fraction) separate->collect quantify 6. Protein Quantification (e.g., Western Blot) collect->quantify end 7. Data Analysis (Generate Melt Curve) quantify->end

Figure 2: Workflow for a standard CETSA experiment.

Materials:

  • Human cell line expressing the target of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Pyrazole test compound and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR thermal cycler

  • Ultracentrifuge

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of 10-20 million cells/mL.

  • Compound Treatment: Aliquot the cell suspension. Treat aliquots with the pyrazole compound at the desired final concentration (e.g., 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge: Transfer 50 µL of each treated cell suspension into separate PCR tubes. Place the tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C). An untreated, unheated sample should be kept on ice as a control for total soluble protein.

  • Cell Lysis: Immediately after heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This lyses the cells without the use of detergents.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Determine protein concentration using a BCA assay. Normalize all samples to the same total protein concentration with lysis buffer.

  • Western Blotting: Separate the normalized samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein. Following incubation with an HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity (normalized to the 37°C sample) against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.

Trustworthiness Check: The inclusion of a vehicle control at every temperature point is essential to establish the baseline melting curve of the protein. The unheated control confirms the total amount of soluble protein available before denaturation.

Conclusion and Future Outlook

The pyrazole scaffold will undoubtedly continue to be a mainstay of medicinal chemistry.[2][3] As we design ever more potent molecules, the demand for sophisticated and predictive cross-reactivity assessment will only grow. A strategic, multi-tiered approach—beginning with broad biochemical profiling, confirming hits with cell-based target engagement assays like CETSA, and employing unbiased chemoproteomics to uncover unexpected interactions—is the current gold standard. This rigorous methodology minimizes the risk of late-stage failures, reduces development costs, and ultimately leads to the creation of safer, more effective medicines. By understanding the "why" behind each technique, researchers can intelligently design validation strategies that provide a clear and comprehensive picture of a compound's selectivity, paving the way for the next generation of pyrazole-based therapeutics.

References

A Senior Application Scientist's Guide to Evaluating the Efficacy of Pyrazole Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure."[1][2][3] Its unique chemical properties have made it a cornerstone in the design of targeted therapeutics, particularly potent kinase inhibitors that are revolutionizing oncology and inflammation treatment.[2][4][5] Compounds built around this core frequently target critical signaling nodes like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP Kinase, which are often dysregulated in disease.[6][7][8][9]

However, a promising molecular structure is only the beginning. The true test of efficacy lies in rigorous, well-designed cellular assays. This guide is structured to walk you through a logical, multi-step process for evaluating your novel pyrazole compounds. We will move from foundational questions of cytotoxicity to nuanced mechanistic validation, providing not just the "how" but the critical "why" behind each experimental choice. Our goal is to build a self-validating experimental narrative that confirms your compound's therapeutic potential with scientific integrity.

Phase 1: Foundational Efficacy - The Cytotoxicity Profile

Before delving into complex mechanisms, we must answer the most fundamental question: Does the compound have a biological effect on cancer cells? And at what concentration? Cell viability assays provide this initial, crucial dataset.

The Principle of Metabolic Viability Assays

The most common viability assays, such as the MTT and XTT assays, operate on a simple principle: metabolically active, living cells possess functioning mitochondrial dehydrogenases. These enzymes reduce a tetrazolium salt (like MTT or XTT) into a colored formazan product.[10][11] The intensity of this color is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic or cytostatic effect of a compound. The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for MTT and simplifying the protocol.[11]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate your cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Preparation: Prepare a stock solution of your pyrazole compound in DMSO. It is critical to perform serial dilutions in cell culture medium to create a range of final treatment concentrations.[12] Crucial Control: Ensure the final DMSO concentration is constant across all wells (typically ≤0.5%) and include a "vehicle control" of medium with DMSO alone to account for any solvent-induced effects.[12]

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the various concentrations of your pyrazole compound. Include untreated and vehicle-only controls. Incubate for a standard duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Following the incubation period, add the activated XTT reagent to each well according to the manufacturer's protocol.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C, allowing for formazan development. Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this data on a dose-response curve to determine the IC50 value—the concentration at which the compound inhibits 50% of cell growth.[12]

Phase 2: Mechanistic Insight - How Does It Work?

An IC50 value is just a number. To build a compelling case for a drug candidate, you must understand how it achieves that cytotoxicity. The next logical steps are to investigate its impact on programmed cell death (apoptosis) and cell division (the cell cycle).

Workflow for Mechanistic Cellular Assays

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation Viability Cell Viability Assay (MTT / XTT) IC50 Determine IC50 Value Viability->IC50 Quantify Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis Use IC50 conc. CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Use IC50 conc. Western Western Blot (Phospho-protein analysis) Apoptosis->Western Confirm pathway CellCycle->Western Confirm pathway CETSA Target Engagement (CETSA) Western->CETSA Confirm direct binding G Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Downstream Inflammatory Gene Expression (e.g., TNF-α, IL-1β) MK2->Downstream activates Inhibitor Pyrazole Compound (e.g., BIRB 796) Inhibitor->p38 inhibits

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation through informed procedures. Given the presence of an iodine atom, this compound is classified as a halogenated organic compound. Pyrazole derivatives, as a class, can exhibit a range of biological activities and potential toxicities.[2][3][4][5][6][7][8] Therefore, it is prudent to handle methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is essential. Based on data from analogous pyrazole compounds, the primary hazards are likely to include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face ANSI Z87-certified safety glasses with side shields or chemical splash goggles.[9] A face shield may be necessary for bulk handling or when there is a significant splash risk.Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.
Hand Nitrile rubber gloves are a suitable choice for general laboratory use with this compound.[9] For prolonged contact or handling of large quantities, consider more robust gloves like neoprene.Provides a barrier against skin contact, preventing potential irritation. It is crucial to inspect gloves for any signs of degradation before use.
Body A standard, long-sleeved laboratory coat.[9] For situations with a higher risk of contamination, chemically resistant aprons or coveralls are recommended.Protects personal clothing from contamination and minimizes skin exposure.
Respiratory To be used in a well-ventilated area or a certified chemical fume hood. If aerosols or dust may be generated, a respirator with an organic vapor cartridge may be necessary.[10][11]Minimizes the risk of inhaling the compound, which could lead to respiratory tract irritation.
Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated and disposed of correctly.

Step 1: Identify the Waste Stream this compound is a non-radioactive, halogenated organic compound .[12] All waste containing this compound must be collected in a designated hazardous waste container.

Step 2: Solid Waste Collection

  • Unused or Expired Compound: Place the solid chemical directly into a dedicated, sealable, and clearly labeled solid chemical waste container.

  • Contaminated Materials: Any items that have come into direct contact with the solid compound, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of in the same designated solid waste container.[13]

Step 3: Liquid Waste Collection

  • Solutions: All solutions containing this compound (e.g., in organic solvents like DMSO or during experimental workups) must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[13]

  • Rinsate: When rinsing glassware that contained the compound, the initial rinses with an appropriate solvent should be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 4: Container Labeling Proper labeling is a regulatory requirement and crucial for safety. Each waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The CAS Number: "1175275-82-7".

  • An indication of the hazards (e.g., "Irritant").

  • The approximate concentration and the solvent if it is a liquid waste.

  • The date the waste was first added to the container.

Step 5: Storage of Waste Store waste containers in a designated, well-ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste. Secondary containment (such as a spill tray) is highly recommended to contain any potential leaks.

Operational Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Solid or Liquid) IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled 'Halogenated Solid Waste' container. IsSolid->SolidWaste Yes LiquidWaste Collect in labeled 'Halogenated Liquid Waste' container. IsSolid->LiquidWaste No Store Store in designated Satellite Accumulation Area with secondary containment. SolidWaste->Store LiquidWaste->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup. Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Decision workflow for segregating and storing waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect and Dispose: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Management Logic

The following diagram outlines the logical flow for ensuring compliant disposal of chemical waste.

WasteManagementLogic Logical Flow for Compliant Chemical Waste Disposal Identify Identify Chemical (this compound) AssessHazards Assess Hazards (Halogenated, Irritant) Identify->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate into Halogenated Waste Stream SelectPPE->SegregateWaste LabelContainer Label Container Correctly SegregateWaste->LabelContainer ArrangeDisposal Arrange for Professional Disposal via EHS LabelContainer->ArrangeDisposal Documentation Maintain Disposal Records ArrangeDisposal->Documentation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.